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  • Product: 2,6-Diethylquinoline
  • CAS: 68228-10-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,6-Diethylquinoline (CAS 68228-10-4) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties of 2,6-Diethylquinoline, a substituted quinoline of interest in synthet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2,6-Diethylquinoline, a substituted quinoline of interest in synthetic and medicinal chemistry. As a key structural motif, the quinoline scaffold is central to the development of numerous therapeutic agents, and understanding the characteristics of its derivatives is paramount for innovation in drug discovery.[1] This document synthesizes available data to offer insights into the synthesis, reactivity, and spectroscopic profile of this compound, alongside critical safety and handling information.

Core Chemical and Physical Properties

2,6-Diethylquinoline is an organic compound featuring a quinoline core substituted with ethyl groups at the 2 and 6 positions.[2] This substitution pattern influences its steric and electronic properties, differentiating it from other quinoline derivatives and impacting its reactivity and potential biological activity.

Table 1: Physicochemical Properties of 2,6-Diethylquinoline

PropertyValueSource
CAS Number 68228-10-4[2]
Molecular Formula C13H15N[2]
Molecular Weight 185.27 g/mol [2]
IUPAC Name 2,6-diethylquinoline[3]
Boiling Point (estimated) 282-283 °C at 760 mmHg[2]
Flash Point (estimated) 116 °C[2]
Solubility Low solubility in water; soluble in alcohol.[2]

Synthesis and Structural Elucidation

Conceptual Synthesis Workflow:

A plausible synthetic route could involve the reaction of a p-ethylaniline derivative with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. The choice of catalyst and reaction conditions would be critical to optimize the yield and purity of the final product.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product p-Ethylaniline p-Ethylaniline Condensation Condensation p-Ethylaniline->Condensation alpha-beta-UnsaturatedCarbonyl alpha,beta-Unsaturated Carbonyl Compound alpha-beta-UnsaturatedCarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Acid Catalyst Oxidation Oxidation Cyclization->Oxidation Oxidizing Agent Product 2,6-Diethylquinoline Oxidation->Product

Sources

Exploratory

2,6-Diethylquinoline molecular structure and formula C13H15N

The following technical guide provides an in-depth analysis of 2,6-Diethylquinoline , a specialized heterocyclic compound with significant applications in fragrance chemistry and potential utility as a ligand in organome...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,6-Diethylquinoline , a specialized heterocyclic compound with significant applications in fragrance chemistry and potential utility as a ligand in organometallic catalysis.

Technical Deep Dive: 2,6-Diethylquinoline ( )

CAS Registry Number: 68228-10-4 Molecular Weight: 185.27 g/mol Primary Classification: Alkylquinoline / Fragrance Agent[1]

Executive Summary

2,6-Diethylquinoline is a lipophilic, nitrogen-containing heterocycle belonging to the quinoline family. Distinguished by ethyl substitutions at the C2 (adjacent to nitrogen) and C6 (para to the fused ring junction) positions, this molecule exhibits a unique steric and electronic profile compared to its methyl-substituted analogs. While primarily utilized industrially as a fragrance agent due to its characteristic earthy, leathery notes, its structural architecture makes it a valuable precursor for functionalized ligands in coordination chemistry.[1]

This guide outlines the physicochemical properties, high-fidelity synthesis protocols, and spectroscopic characterization of 2,6-diethylquinoline, designed for researchers requiring high-purity standards.[1]

Chemical Architecture & Properties[1][2]

The core structure consists of a benzene ring fused to a pyridine ring (quinoline), with ethyl groups providing lipophilicity and steric bulk.

Physicochemical Profile
PropertyValueSource/Method
Formula

Stoichiometric Calculation
Molecular Weight 185.27 g/mol Standard Atomic Weights
LogP (Predicted) ~3.80XLogP3-AA [1, 2]
Boiling Point 282.00 to 283.00 °C @ 760 mmHgEst. [2]
Flash Point ~116.00 °C (241 °F)TCC (Est.) [2]
Solubility Insoluble in water; Soluble in EtOH, OilsLipophilic Nature
Odor Profile Earthy, Leathery, Castoreum-likeFragrance Industry [2]
Structural Logic[1]
  • C2-Ethyl Group: Increases steric hindrance around the nitrogen lone pair, potentially modulating metal binding affinity compared to unsubstituted quinoline.

  • C6-Ethyl Group: Located on the carbocyclic ring, this group enhances overall lipophilicity (LogP ~3.8) without significantly altering the electronic environment of the pyridine nitrogen.

Synthesis Protocols

Two primary routes are detailed below. Protocol A (Modified Pfitzinger) is recommended for laboratory-scale synthesis requiring high regiochemical fidelity.[1] Protocol B (Doebner-Miller) is a classical industrial route but may require rigorous purification to remove regioisomers.

Protocol A: Modified Pfitzinger Reaction (High Fidelity)

This method constructs the quinoline ring with precise substitution patterns by reacting an isatin derivative with a ketone.

Reaction Scheme:

  • Precursor Synthesis: 4-Ethylaniline

    
     5-Ethylisatin (via Sandmeyer Isonitrosoacetanilide Synthesis).
    
  • Condensation: 5-Ethylisatin + 2-Butanone

    
     2,6-Diethylquinoline-4-carboxylic acid.[1]
    
  • Decarboxylation: Heat/Cu

    
     2,6-Diethylquinoline.
    
Step-by-Step Methodology
  • Condensation (Isatin + Ketone):

    • Dissolve 5-Ethylisatin (1.0 eq) in 33% aqueous KOH (5.0 eq).

    • Add 2-Butanone (Methyl Ethyl Ketone, 1.2 eq).[1] Note: Condensation occurs preferentially at the methyl group of the ketone to yield the 2-substituted quinoline.[1]

    • Reflux for 12–24 hours.[1]

    • Acidify with glacial acetic acid to precipitate 2,6-Diethylquinoline-4-carboxylic acid .[1]

    • Filter and dry the solid intermediate.

  • Decarboxylation:

    • Mix the carboxylic acid intermediate with copper bronze powder (catalytic amount) in a high-boiling solvent (e.g., diphenyl ether) or perform neat pyrolysis.[1]

    • Heat to 250–280°C until

      
       evolution ceases.[1]
      
    • Purification: Distill the product under reduced pressure or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol B: Doebner-Miller Synthesis (Industrial)

This route involves the acid-catalyzed condensation of an aniline with an


-unsaturated carbonyl (formed in situ).
  • Reagents: 4-Ethylaniline + Propionaldehyde (or Paraldehyde).

  • Mechanism: Propionaldehyde condenses to form 2-methyl-2-pentenal.[1] Reaction with 4-ethylaniline typically yields 3-methyl-6-ethyl-2-propylquinoline or complex mixtures.[1]

  • Modification for Target: To obtain specifically 2,6-diethylquinoline , one must use Pent-1-en-3-one (Ethyl Vinyl Ketone) or a specific precursor that avoids the 3-methyl substitution.[1] Note: Protocol A is superior for the specific 2,6-diethyl isomer.[1]

Visualization of Synthesis Pathway[1]

The following diagram illustrates the logical flow of the Pfitzinger synthesis, highlighting the critical decarboxylation step that yields the final target.

PfitzingerSynthesis Aniline 4-Ethylaniline Isatin 5-Ethylisatin Aniline->Isatin Sandmeyer Cyclization Intermediate 2,6-Diethylquinoline- 4-carboxylic Acid Isatin->Intermediate + 2-Butanone KOH, Reflux Ketone 2-Butanone Ketone->Intermediate Product 2,6-Diethylquinoline (Target) Intermediate->Product Decarboxylation (-CO2, Heat/Cu)

Figure 1: Step-wise synthesis of 2,6-diethylquinoline via the Pfitzinger reaction, ensuring high regioselectivity.[1]

Characterization & Spectroscopic Data

For validation of the synthesized compound, the following spectral signatures are expected.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
PositionShift (

ppm)
MultiplicityIntegrationAssignment
C2-Ethyl (

)
~1.35Triplet3HTerminal methyl
C6-Ethyl (

)
~1.30Triplet3HTerminal methyl
C2-Ethyl (

)
~2.95Quartet2HMethylene
C6-Ethyl (

)
~2.80Quartet2HMethylene
H-3 ~7.25Doublet1HQuinoline Ring
H-4 ~8.05Doublet1HQuinoline Ring
H-5 ~7.55Singlet (broad)1HOrtho to ethyl
H-7 ~7.45Doublet/Doublet1HMeta coupling
H-8 ~8.00Doublet1HAdjacent to N
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (

    
    ):  m/z 185
    
  • Base Peak: Likely m/z 170 (

    
    , loss of methyl from ethyl group).
    
  • Fragmentation: Characteristic loss of ethyl fragments (

    
    ).
    

Applications & Safety

Fragrance & Flavor

2,6-Diethylquinoline is utilized in the fragrance industry for its Castoreum and Leather notes. It serves as a modifier in chypre and tobacco accords, adding depth and earthiness [2].[1]

Research & Catalysis

As a 2,6-disubstituted quinoline, the steric bulk at the 2-position makes it a candidate for:

  • Ligand Design: Precursor for N-donor ligands in transition metal catalysis where steric crowding is desired to promote reductive elimination.

  • Medicinal Chemistry: Scaffold for antimalarial or anticancer analogs (quinoline core).[2]

Safety Profile
  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[3]

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50106, Diethylquinoline. Retrieved from [Link][1][4]

  • The Good Scents Company (2024). 2,6-Diethylquinoline Fragrance Profile and Properties. Retrieved from [Link]

Sources

Foundational

A Structural and Mechanistic Dissection of 2,6-Diethylquinoline and 2,6-Dimethylquinoline: A Guide for Drug Development Professionals

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The nature and position of substituents on the quinoline ring are critical dete...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The nature and position of substituents on the quinoline ring are critical determinants of a molecule's physicochemical properties, biological activity, and metabolic fate. This in-depth technical guide provides a comprehensive structural and mechanistic comparison of two closely related analogs: 2,6-diethylquinoline and 2,6-dimethylquinoline. While 2,6-dimethylquinoline is a well-characterized compound, its diethyl counterpart is less documented. This guide bridges that gap by combining established data with reasoned scientific extrapolation to provide a holistic comparative analysis for researchers in drug discovery and development. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and the subtle yet significant steric and electronic differences imparted by the ethyl versus methyl substituents.

Introduction: The Quinoline Nucleus in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug design. Its unique electronic and structural features allow it to interact with a wide array of biological targets. This has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1] The biological activity of quinoline derivatives is often modulated by the nature and position of substituents on the ring system. Alkyl groups, in particular, can influence a molecule's lipophilicity, metabolic stability, and steric interactions with target proteins. This guide focuses on the comparative analysis of 2,6-diethylquinoline and 2,6-dimethylquinoline to elucidate how a seemingly minor change—the substitution of a methyl group with an ethyl group—can impact the molecule's overall profile.

Synthesis of 2,6-Dialkylquinolines: The Doebner-von Miller and Skraup Reactions

The synthesis of 2,6-disubstituted quinolines is classically achieved through well-established methods such as the Doebner-von Miller and Skraup syntheses.[1][2] These reactions provide a versatile platform for the construction of the quinoline core from readily available starting materials.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4]

  • For 2,6-Dimethylquinoline: The synthesis would involve the reaction of p-toluidine with crotonaldehyde in the presence of an acid catalyst.

  • For 2,6-Diethylquinoline: The synthesis would similarly employ p-ethylaniline and an appropriate α,β-unsaturated carbonyl compound, such as 2-ethylpropenal.

Doebner_von_Miller cluster_dimethyl 2,6-Dimethylquinoline Synthesis cluster_diethyl 2,6-Diethylquinoline Synthesis p_toluidine p-Toluidine dmq 2,6-Dimethylquinoline p_toluidine->dmq Acid Catalyst crotonaldehyde Crotonaldehyde crotonaldehyde->dmq p_ethylaniline p-Ethylaniline deq 2,6-Diethylquinoline p_ethylaniline->deq Acid Catalyst ethylpropenal 2-Ethylpropenal ethylpropenal->deq Skraup_Synthesis cluster_dimethyl 2,6-Dimethylquinoline Synthesis cluster_diethyl 2,6-Diethylquinoline Synthesis p_toluidine_skraup p-Toluidine dmq_skraup 2,6-Dimethylquinoline p_toluidine_skraup->dmq_skraup H₂SO₄ glycerol_dmq Glycerol glycerol_dmq->dmq_skraup oxidizing_agent_dmq Oxidizing Agent (e.g., Nitrobenzene) oxidizing_agent_dmq->dmq_skraup p_ethylaniline_skraup p-Ethylaniline deq_skraup 2,6-Diethylquinoline p_ethylaniline_skraup->deq_skraup H₂SO₄ glycerol_deq Glycerol glycerol_deq->deq_skraup oxidizing_agent_deq Oxidizing Agent (e.g., Nitrobenzene) oxidizing_agent_deq->deq_skraup

Caption: Skraup synthesis pathway for 2,6-dimethylquinoline and 2,6-diethylquinoline.

Comparative Physicochemical Properties

Property2,6-DimethylquinolinePredicted 2,6-DiethylquinolineRationale for Prediction
Molecular Formula C₁₁H₁₁N [5]C₁₃H₁₅NAddition of two methylene (-CH₂-) groups.
Molecular Weight 157.21 g/mol [5]185.27 g/mol Increased by the mass of two methylene groups.
Melting Point 57-59 °CLikely lowerIncreased flexibility of ethyl groups may disrupt crystal packing.
Boiling Point 266-267 °CHigherIncreased molecular weight and van der Waals forces.
pKa (of conjugate acid) ~5.46Slightly higherThe ethyl group is slightly more electron-donating than the methyl group, increasing the basicity of the quinoline nitrogen.
LogP (Lipophilicity) ~3.0HigherThe addition of two ethyl groups increases the nonpolar surface area, leading to greater lipophilicity.
Aqueous Solubility LowLowerIncreased lipophilicity generally corresponds to decreased aqueous solubility.

Structural and Electronic Comparison: The Impact of Methyl vs. Ethyl Substitution

The differences in the physicochemical properties of 2,6-diethylquinoline and 2,6-dimethylquinoline can be attributed to the distinct steric and electronic effects of the ethyl and methyl groups.

Electronic Effects

Both methyl and ethyl groups are considered electron-donating groups through an inductive effect (+I). [6]This effect arises from the polarization of the sigma bond between the alkyl group and the aromatic ring. The ethyl group is generally considered to be a slightly stronger electron-donating group than the methyl group. This increased electron-donating character in 2,6-diethylquinoline can have several consequences:

  • Increased Basicity: The enhanced electron density on the quinoline ring system increases the basicity of the nitrogen atom, as reflected in the predicted higher pKa.

  • Reactivity in Electrophilic Aromatic Substitution: The more electron-rich ring of 2,6-diethylquinoline would be expected to be more reactive towards electrophilic aromatic substitution. [7]

Steric Effects

The ethyl group is bulkier than the methyl group, leading to greater steric hindrance around the 2- and 6-positions of the quinoline ring in 2,6-diethylquinoline. [8]This increased steric bulk can:

  • Influence Reaction Rates: Steric hindrance can impede the approach of reagents to the quinoline ring, potentially slowing down certain reactions.

  • Impact Binding to Biological Targets: The larger size of the ethyl groups could either enhance or hinder the binding of the molecule to a protein's active site, depending on the specific topology of the binding pocket. This is a critical consideration in drug design.

Steric_Electronic_Effects substituent Alkyl Substituent methyl Methyl (-CH₃) substituent->methyl Comparison ethyl Ethyl (-CH₂CH₃) substituent->ethyl Comparison steric_methyl Lower Steric Hindrance methyl->steric_methyl Leads to electronic_methyl Weaker +I Effect methyl->electronic_methyl Leads to steric_ethyl Higher Steric Hindrance ethyl->steric_ethyl Leads to electronic_ethyl Stronger +I Effect ethyl->electronic_ethyl Leads to impact_binding Protein Binding Affinity steric_ethyl->impact_binding Impacts impact_reactivity Ring Reactivity & Basicity electronic_ethyl->impact_reactivity Impacts

Caption: A comparison of the steric and electronic effects of methyl versus ethyl substituents.

Predicted Spectroscopic Signatures

The structural differences between 2,6-diethylquinoline and 2,6-dimethylquinoline will be clearly reflected in their respective spectroscopic data.

¹H NMR Spectroscopy
  • 2,6-Dimethylquinoline: The ¹H NMR spectrum will show two singlets for the two methyl groups.

  • 2,6-Diethylquinoline: The ¹H NMR spectrum will be more complex, showing a triplet for the methyl protons and a quartet for the methylene protons of each ethyl group. The chemical shifts of the aromatic protons will also be slightly different due to the differing electronic effects of the substituents.

¹³C NMR Spectroscopy
  • 2,6-Dimethylquinoline: The ¹³C NMR spectrum will display signals for the two methyl carbons.

  • 2,6-Diethylquinoline: The ¹³C NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups. The chemical shifts of the quinoline ring carbons will also be subtly altered. [9]

Mass Spectrometry (MS)
  • 2,6-Dimethylquinoline: The mass spectrum will show a molecular ion peak (M⁺) at m/z 157. [10]* 2,6-Diethylquinoline: The mass spectrum is predicted to show a molecular ion peak at m/z 185. The fragmentation patterns will also differ, with the diethyl derivative likely showing a prominent loss of an ethyl radical.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be broadly similar, showing characteristic peaks for aromatic C-H stretching and C=C and C=N bond vibrations within the quinoline ring. [11]The C-H stretching and bending vibrations of the alkyl groups will differ slightly in their positions and intensities.

Experimental Protocols for Synthesis and Characterization

The following are generalized, yet detailed, protocols for the synthesis and characterization of 2,6-dialkylquinolines. These should be adapted and optimized for the specific target molecule.

General Protocol for Doebner-von Miller Synthesis
  • To a round-bottom flask equipped with a reflux condenser, add the appropriate substituted aniline (e.g., p-toluidine or p-ethylaniline) and a suitable acid catalyst (e.g., hydrochloric acid or sulfuric acid).

  • Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) to the stirred mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Spectroscopic Characterization
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. [11] 2. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data using appropriate software to obtain the final spectra for analysis.

  • GC-MS Analysis:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

    • Inject an aliquot of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS). [12] 3. Analyze the resulting chromatogram and mass spectrum to determine the purity and confirm the molecular weight of the compound.

  • IR Spectroscopy:

    • Acquire the IR spectrum of the solid sample using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. [11] 2. Alternatively, for liquid samples, a thin film can be prepared between two salt plates.

Implications for Drug Development and Conclusion

The choice between a methyl and an ethyl substituent at the 2- and 6-positions of a quinoline-based drug candidate can have profound implications for its pharmacological profile.

  • Pharmacokinetics: The increased lipophilicity of 2,6-diethylquinoline may lead to enhanced membrane permeability and potentially a different volume of distribution compared to its dimethyl analog. However, it could also result in increased metabolic susceptibility.

  • Pharmacodynamics: The altered steric and electronic properties of the diethyl derivative can significantly impact its binding affinity and selectivity for its biological target.

References

  • Doebner-Miller reaction and applications. (n.d.). SlideShare. Retrieved February 9, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved February 9, 2026, from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 9, 2026, from [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved February 9, 2026, from [Link]

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). PMC. Retrieved February 9, 2026, from [Link]

  • Doebner-Miller reaction. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]

  • (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved February 9, 2026, from [Link]

  • Which one is more electron donating, ethyl, methyl or phenyl group? (2017). Quora. Retrieved February 9, 2026, from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube. Retrieved February 9, 2026, from [Link]

  • 2,6-Dimethylquinoline. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

  • One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. (2014). The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). AATCC. Retrieved February 9, 2026, from [Link]

Sources

Exploratory

Technical Guide: Medicinal Chemistry Applications of Diethyl-Substituted Quinolines

Executive Summary The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA, kinases, and nuclear receptors. Within this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA, kinases, and nuclear receptors. Within this broad class, diethyl-substituted quinolines represent a critical sub-family. The "diethyl" nomenclature in this context bifurcates into two distinct pharmacophores:

  • The N,N-Diethylamino Side Chain: A historical and functional cornerstone of antimalarial therapy (e.g., Chloroquine), where the diethyl group modulates basicity (

    
    ) and lysosomotropism.
    
  • Diethyl Ring Substituents (Carboxylates/Alkyls): Emerging scaffolds in oncology and green chemistry, particularly diethyl quinoline-3,4-dicarboxylates, which serve as precursors for kinase inhibitors and intercalating agents.

This guide provides a technical deep-dive into the Structure-Activity Relationships (SAR), synthetic protocols, and mechanistic underpinnings of these compounds.

The Pharmacophore: SAR and Physicochemical Properties

The efficacy of diethyl-substituted quinolines is governed by the interplay between lipophilicity (


) and ionization constants (

).
The N,N-Diethylamino Moiety (Side Chain)

In 4-aminoquinoline antimalarials, the terminal diethylamino group is not merely a solubilizing tail; it is the driver of accumulation.

  • Basicity & Ion Trapping: The tertiary nitrogen of the diethylamino group typically has a

    
     of ~10.2, while the quinoline ring nitrogen has a 
    
    
    
    of ~8.[1]1. At physiological pH (7.4), the molecule is partially protonated and lipophilic enough to cross membranes.[1] Once inside the acidic food vacuole of the parasite (pH ~5.0), it becomes diprotonated. This charged species is membrane-impermeable, leading to massive accumulation (up to 1000-fold) via ion trapping .
  • Steric Bulk: The ethyl groups provide optimal steric bulk to prevent oxidative dealkylation compared to longer chains, while maintaining sufficient hydrophobicity for membrane transport compared to methyl groups.

Diethyl Ring Substitution (Core)

Diethyl groups directly attached to the ring (often as esters, e.g., diethyl 3,4-dicarboxylates) serve as:

  • Electronic Modulators: Electron-withdrawing ester groups at C3/C4 decrease the electron density of the ring, altering

    
    -
    
    
    
    stacking interactions with DNA base pairs.
  • Synthetic Handles: They provide orthogonal sites for further derivatization into cyclic imides or amides.

Visualization: SAR and Mechanism

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical SAR features of the diethyl-substituted quinoline scaffold.

SAR_Map Core Quinoline Core (Scaffold) Pos4 C4 Position (Critical for Activity) Core->Pos4 Substitution Site RingSub Ring Substitution (e.g., Cl at C7) Core->RingSub Electronic Tuning SideChain Alkyl Linker (2-5 Carbons) Pos4->SideChain Spacer TerminalAmine N,N-Diethylamine (pK_a ~10.2) SideChain->TerminalAmine Basicity Source BioOutcome Lysosomal Accumulation (Ion Trapping) TerminalAmine->BioOutcome Diprotonation at pH 5 RingSub->BioOutcome Prevents Metabolism

Figure 1: SAR map highlighting the role of the N,N-diethylamine tail in driving lysosomal accumulation via pH-dependent protonation.

Therapeutic Applications & Case Studies

Infectious Disease: The Chloroquine Paradigm[2]
  • Compound: Chloroquine (

    
    -(7-chloro-4-quinolinyl)-
    
    
    
    ,
    
    
    -diethyl-1,4-pentanediamine).
  • Mechanism: The parasite degrades hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX).[2] The parasite normally detoxifies this by polymerizing it into inert hemozoin. The diprotonated diethyl-quinoline caps the growing hemozoin crystal, inhibiting polymerization. The buildup of free heme lyses the parasite.[3][4]

  • Key Data Point: Resistance often arises from mutations in the PfCRT transporter, which pumps the charged drug out of the vacuole.

Oncology: Diethyl Quinoline-3,4-dicarboxylates

Recent medicinal chemistry efforts have pivoted toward ring-substituted derivatives.

  • Target: Kinase inhibition (e.g., EGFR, c-Met) and DNA intercalation.

  • Utility: The diethyl dicarboxylate motif acts as a precursor for tricyclic systems (e.g., pyrroloquinolines) which show nanomolar potency against multidrug-resistant cancer lines (e.g., phenotype MDR1).

Experimental Protocols

Synthesis of 4-Amino-7-chloro-N,N-diethylquinoline (Chloroquine Analogue)

This protocol utilizes a nucleophilic aromatic substitution (


).

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • 1-Amino-4-diethylaminopentane (3.0 eq)

  • Phenol (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, mix 4,7-dichloroquinoline (10 mmol) with phenol (5 g).

  • Reaction: Heat the mixture to 80°C until a melt forms. Add 1-amino-4-diethylaminopentane (30 mmol) dropwise.

  • Reflux: Increase temperature to 130-140°C and stir for 6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Alkalinize with 20% NaOH solution to remove phenol (forms sodium phenoxide).

  • Extraction: Extract the free base with Chloroform (3 x 50 mL). Wash organic layer with water and brine.

  • Purification: Dry over anhydrous

    
    , concentrate, and recrystallize from cyclohexane.
    
Green Synthesis of Diethyl 2-Styrylquinoline-3,4-dicarboxylates

A modern, catalyst-free approach for generating ring-substituted anticancer precursors.

Reagents:

  • Diethyl 2-methylquinoline-3,4-dicarboxylate[5]

  • Aromatic Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Deep Eutectic Solvent (DES): 1,3-Dimethylurea / L-(+)-tartaric acid (7:3 ratio)[5]

Step-by-Step Methodology:

  • Medium Prep: Prepare DES by heating 1,3-dimethylurea and tartaric acid at 80°C until a clear liquid forms.

  • Condensation: Add diethyl 2-methylquinoline-3,4-dicarboxylate (1.0 eq) and the aldehyde (1.1 eq) to the DES.

  • Reaction: Stir at 80°C for 6-8 hours.

  • Isolation: Add water to the mixture. The product precipitates out (DES is water-soluble).

  • Filtration: Filter the solid, wash with water/ethanol, and recrystallize from ethanol.

Data Summary: Comparative Physicochemical Properties

PropertyN,N-Diethyl Side Chain (e.g., Chloroquine)Diethyl Ring Ester (e.g., Dicarboxylate)Clinical Implication
LogP ~4.6~3.2 - 4.0High LogP in side-chain variants drives large Volume of Distribution (

).
pKa (Strongest) 10.2 (Tertiary Amine)~2.5 (Quinoline N)Side chain ensures lysosomal trapping; Esters are neutral.
H-Bond Donors 1 (Secondary Amine)0Affects membrane permeability and receptor binding.
Primary Target Heme Polymerase (Vacuole)Kinases / DNA (Nucleus)Compartmentalization is driven by the diethylamine "tail".

Mechanism of Action Workflow

The following diagram details the self-validating mechanism of the diethylamino-quinoline class in antimalarial action.

Mechanism Blood Blood Stream (pH 7.4) Drug_Mono Drug (Mono-protonated) Permeable Blood->Drug_Mono Equilibrium Membrane Parasite Membrane Drug_Mono->Membrane Diffusion Vacuole Food Vacuole (pH 5.0) Membrane->Vacuole Drug_Di Drug (Di-protonated) Impermeable (Trapped) Vacuole->Drug_Di Protonation (H+) Drug_Di->Membrane Cannot Exit Complex Drug-Heme Complex (Capping) Drug_Di->Complex Binds Heme Heme Free Heme (Toxic) Heme->Complex Interception Death Parasite Death (Lysis) Complex->Death Accumulation

Figure 2: The "Ion Trapping" mechanism. The diethylamino group's high pKa ensures the drug remains trapped in the acidic vacuole, validating the efficacy of the scaffold.

References

  • Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • Kaur, K., et al. (2010). "Antimalarials from Nature." Bioorganic & Medicinal Chemistry. Link

  • Solomon, V. R., & Lee, H. (2009). "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry. Link

  • Zhang, X., et al. (2013). "Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates." RSC Advances. Link

  • World Health Organization. (2020). "Guidelines for the treatment of malaria." WHO Guidelines. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2,6-Diethylquinoline in Organic Solvents

Introduction 2,6-Diethylquinoline is a substituted quinoline derivative with significant potential in medicinal chemistry and materials science. As with any compound destined for these applications, a thorough understand...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Diethylquinoline is a substituted quinoline derivative with significant potential in medicinal chemistry and materials science. As with any compound destined for these applications, a thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Quinoline and its derivatives are foundational scaffolds in drug discovery, recognized for their diverse pharmacological activities, including anticancer and antimalarial properties.[1][2][3][4] The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, directly impacting its therapeutic efficacy and bioavailability.[5]

This technical guide provides a comprehensive overview of the solubility of 2,6-Diethylquinoline, addressing the theoretical underpinnings of its dissolution in organic solvents and furnishing detailed, field-proven experimental protocols for the precise and accurate determination of its solubility. While specific quantitative solubility data for 2,6-Diethylquinoline is not extensively available in public literature, this guide will leverage data from structurally similar compounds and first principles to predict its solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility characteristics of this promising compound.

Physicochemical Properties of 2,6-Diethylquinoline

A molecule's solubility is intrinsically linked to its structural and electronic properties. The "like dissolves like" principle, while a simplification, provides a useful starting point for predicting solubility.[6] This principle is rooted in the intermolecular forces at play between the solute and the solvent.

2,6-Diethylquinoline possesses a hybrid of structural features that dictate its solubility: a polar heterocyclic aromatic quinoline core and nonpolar ethyl groups at the 2 and 6 positions. The nitrogen atom in the quinoline ring introduces polarity and a site for hydrogen bond acceptance.[7][8] The aromatic system can participate in π-π stacking interactions, while the alkyl substituents contribute to the molecule's lipophilicity.

Below is a table summarizing the key physicochemical properties of 2,6-Diethylquinoline and its close analog, 2,6-dimethylquinoline, for comparative purposes.

Property2,6-Diethylquinoline2,6-DimethylquinolineReference(s)
Molecular Formula C₁₃H₁₅NC₁₁H₁₁N[9]
Molecular Weight 185.27 g/mol 157.21 g/mol [9][10]
Boiling Point 282-283 °C at 760 mmHg (estimated)266-267 °C[9][11]
Melting Point Not available57-59 °C[11]
logP (o/w) 3.8 (calculated)3.0 (calculated)[8][12]
Hydrogen Bond Acceptors 11[8][12]
Hydrogen Bond Donors 00[8][12]
Topological Polar Surface Area 12.9 Ų12.9 Ų[8][12]
pKa (strongest basic) Not available5.46 (at 25°C)[11]

The calculated octanol-water partition coefficient (logP) of 3.8 for 2,6-Diethylquinoline suggests a significant hydrophobic character, indicating a preference for nonpolar environments over aqueous media.[12] The presence of a single hydrogen bond acceptor and no donors further shapes its interaction with protic and aprotic solvents.

Predicted Solubility Profile

Based on the physicochemical properties of 2,6-Diethylquinoline and the general solubility behavior of similar heterocyclic compounds, a qualitative solubility profile can be predicted.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is anticipated in lower alcohols. The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the nitrogen atom of the quinoline ring, aiding in the disruption of the solute's crystal lattice.[13] While 2,6-Diethylquinoline itself cannot donate hydrogen bonds, the polar nature of the quinoline core will contribute to favorable dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): High solubility is expected in polar aprotic solvents like DMSO and DMF.[13] These solvents possess large dipole moments and are excellent at solvating polar molecules. Their inability to donate hydrogen bonds is not a significant hindrance, as the primary interaction will be through strong dipole-dipole forces. Acetone, being a moderately polar aprotic solvent, is also expected to be a good solvent for 2,6-Diethylquinoline.[7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is predicted to be lower in nonpolar solvents compared to polar solvents. The energy required to overcome the intermolecular forces within the 2,6-Diethylquinoline crystal lattice may not be sufficiently compensated by the weak van der Waals forces offered by nonpolar solvents. However, the presence of the two ethyl groups and the aromatic system will provide some degree of favorable interaction with aromatic solvents like toluene through π-π stacking.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected in chlorinated solvents. These solvents have a moderate polarity and can engage in dipole-dipole interactions with the quinoline core.

  • Water: Very low solubility is expected in water.[9] The hydrophobic nature of the diethyl-substituted quinoline structure, as indicated by its high calculated logP, will dominate its interaction with water, leading to unfavorable energetics for dissolution.

This predicted profile provides a strong foundation for solvent selection in various applications. However, for critical processes such as formulation and quantitative analysis, experimental determination of solubility is essential.

Experimental Determination of Solubility

The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of 2,6-Diethylquinoline in organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

I. Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and efficient method to screen a range of solvents and estimate the approximate solubility.

Materials:

  • 2,6-Diethylquinoline

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation: Add approximately 10-20 mg of 2,6-Diethylquinoline to a clean, dry test tube.

  • Solvent Addition: Add the selected solvent dropwise (approximately 0.1 mL at a time) to the test tube.

  • Mixing: After each addition, cap the test tube and vortex for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved solid particles against a dark background.

  • Classification: Continue adding solvent up to a total volume of 1-2 mL. Classify the solubility based on the following criteria:

    • Very Soluble: Dissolves quickly in a small amount of solvent.

    • Freely Soluble: Forms a clear solution with a moderate amount of solvent.

    • Soluble: Requires more solvent to fully dissolve.

    • Sparingly Soluble: Only a small portion dissolves.

    • Slightly Soluble: Appears to be mostly insoluble with some dissolution.

    • Practically Insoluble: No visible dissolution.

This initial screening will inform the selection of solvents for the more rigorous quantitative analysis.

II. Quantitative Solubility Determination: The Equilibrium Solubility Method

The equilibrium solubility method is a robust technique for determining the thermodynamic solubility of a compound at a specific temperature.

Materials and Equipment:

  • 2,6-Diethylquinoline (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (readable to 0.1 mg)

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

G cluster_0 Preparation of Saturated Solution cluster_1 Separation of Undissolved Solid cluster_2 Analysis of Saturated Solution cluster_3 Calculation of Solubility A Add excess 2,6-Diethylquinoline to solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge or filter the saturated solution B->C D Prepare dilutions of the clear supernatant/filtrate C->D E Analyze by HPLC or UV-Vis spectrophotometry D->E F Quantify concentration using a calibration curve E->F G Calculate solubility (e.g., in mg/mL or mol/L) F->G

Caption: Workflow for the quantitative determination of solubility.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of 2,6-Diethylquinoline to a known volume of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to either:

      • Centrifuge the vials at a high speed and then carefully collect the supernatant.

      • Filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.

  • Analysis of the Saturated Solution:

    • Calibration Curve: Prepare a series of standard solutions of 2,6-Diethylquinoline of known concentrations in the same solvent. Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve of response versus concentration.

    • Sample Analysis: Accurately dilute a known volume of the clear saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of 2,6-Diethylquinoline in the specific solvent at the experimental temperature.

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table.

SolventSolvent Polarity IndexSolubility (mg/mL) at 25 °CSolubility (mol/L) at 25 °C
Hexane0.1Experimental ValueExperimental Value
Toluene2.4Experimental ValueExperimental Value
Dichloromethane3.1Experimental ValueExperimental Value
Ethyl Acetate4.4Experimental ValueExperimental Value
Acetone5.1Experimental ValueExperimental Value
Isopropanol3.9Experimental ValueExperimental Value
Ethanol4.3Experimental ValueExperimental Value
Methanol5.1Experimental ValueExperimental Value
N,N-Dimethylformamide (DMF)6.4Experimental ValueExperimental Value
Dimethyl Sulfoxide (DMSO)7.2Experimental ValueExperimental Value
Water10.2Experimental ValueExperimental Value

Safety and Handling

Quinoline and its derivatives should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[14][15] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.[14] Consult the Safety Data Sheet (SDS) for 2,6-Diethylquinoline for specific handling and disposal information.[16]

Applications in Drug Development

A comprehensive understanding of the solubility of 2,6-Diethylquinoline is critical for its advancement as a potential therapeutic agent.

  • Chemical Synthesis and Purification: The choice of solvent for the synthesis and purification (e.g., crystallization) of 2,6-Diethylquinoline will be guided by its solubility profile. A solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures is ideal for recrystallization.

  • Formulation Development: For in vitro and in vivo studies, 2,6-Diethylquinoline will likely need to be dissolved in a suitable vehicle. Its low predicted aqueous solubility may necessitate the use of co-solvents or other formulation strategies to achieve the desired concentration for biological testing.

  • High-Throughput Screening (HTS): In HTS campaigns, compounds are typically stored and assayed in DMSO.[2] Knowing the solubility of 2,6-Diethylquinoline in DMSO is crucial to avoid precipitation, which can lead to false-negative results.

Conclusion

This technical guide has provided a detailed examination of the solubility of 2,6-Diethylquinoline in organic solvents. By understanding its physicochemical properties, a predictive solubility profile has been established. Furthermore, robust and reliable experimental protocols have been outlined to enable researchers to determine precise quantitative solubility data. This knowledge is indispensable for the effective utilization of 2,6-Diethylquinoline in research and development, particularly in the fields of medicinal chemistry and materials science, where the manipulation of solubility is a key determinant of success. The quinoline scaffold continues to be a privileged structure in the design of new chemical entities, and a thorough characterization of its derivatives, such as 2,6-Diethylquinoline, is a critical step in unlocking their full potential.[1][17]

References

  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline.
  • BenchChem. (2025). Solubility and Stability of 2,6-Divinylpyridine in Organic Solvents: A Technical Guide.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Quora. (2017). How can you determine the solubility of organic compounds?.
  • Wikipedia. (n.d.). Quinoline.
  • BenchChem. (n.d.). 2,6-Diethylquinoline | CAS 68228-10-4.
  • ChemicalBook. (n.d.). 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0.
  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • BenchChem. (2025). Technical Guide: Solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline in Organic Solvents.
  • PubChem. (n.d.). Diethylquinoline.
  • PubChem. (n.d.). 2,6-Dimethylquinoline.
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Unknown. (2023). Solubility of Organic Compounds.
  • PMC. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • IJPSR. (2016). QUINOLINE: A DIVERSE THERAPEUTIC AGENT.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Unknown. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET.
  • Unknown. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (n.d.). 2,6-Dimethylquinoline 98 877-43-0.

Sources

Foundational

Technical Guide: Strategic Development of Alkylated Quinoline Scaffolds

From Classical Dye Chemistry to Late-Stage Functionalization in Drug Discovery Executive Summary The quinoline scaffold represents one of the most privileged structures in medicinal chemistry, serving as the pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Dye Chemistry to Late-Stage Functionalization in Drug Discovery

Executive Summary

The quinoline scaffold represents one of the most privileged structures in medicinal chemistry, serving as the pharmacophore for a diverse array of therapeutics ranging from antimalarials to kinase inhibitors.[1] While the core bicycle is chemically robust, the strategic installation of alkyl groups—specifically at the C2, C4, and C8 positions—is often the critical determinant of lipophilicity (


), metabolic stability, and target residence time.[1] This guide synthesizes the historical evolution of these scaffolds with modern, field-proven protocols for their synthesis, focusing on the transition from harsh condensation reactions to precise, radical-mediated C-H functionalization.
Historical Evolution: The Coal Tar Legacy

The trajectory of quinoline chemistry is a case study in the shift from extraction to rational design.[1]

  • 1834: Friedlieb Ferdinand Runge isolates "leukol" (quinoline) from coal tar.[1]

  • 1842: Gerhardt obtains the same substance by distilling quinine with alkali, establishing the link between the natural alkaloid and the synthetic core.[1]

  • 1856: William Perkin’s accidental synthesis of Mauveine (an N-alkylated quinoline derivative) while attempting to synthesize quinine launches the synthetic dye industry.

  • 1930s-40s: The antimalarial imperative during WWII drives the industrial-scale alkylation of quinolines, yielding Chloroquine and Primaquine.

Application Insight: Early alkylation was limited to nitrogen (quaternization) or relied on pre-functionalized anilines.[1] Modern medicinal chemistry demands the ability to append alkyl chains after the core is built (Late-Stage Functionalization), a challenge that defined synthetic efforts for decades.

Synthetic Architectures: Classical vs. Modern

To design a viable synthetic route, one must understand the electronic bias of the quinoline ring.[1] The nitrogen atom withdraws electron density, making the ring electron-deficient and resistant to Electrophilic Aromatic Substitution (EAS), but highly susceptible to Nucleophilic attack.[1]

Classical Condensation Methods (The "Name" Reactions)

These methods build the ring around the alkyl group.[1] They are robust but lack flexibility for late-stage modification.[1]

MethodPrecursorsKey Limitation
Skraup Aniline + GlycerolViolent conditions; limited regiocontrol.
Friedländer 2-Aminobenzaldehyde + KetoneRequires unstable amino-aldehydes.
Combes Aniline +

-Diketone
Good for C2/C4 alkylation, but requires specific diketones.[1]
Doebner-Miller Aniline +

-Unsat. Carbonyl
Harsh acid conditions; often yields mixtures.[1]
Modern Paradigm: Radical C-H Alkylation (The Minisci Reaction)

For the modern drug hunter, the Minisci reaction is the gold standard.[1] It utilizes the electron-deficient nature of the protonated quinoline to accept nucleophilic alkyl radicals.

Mechanism & Causality:

  • Protonation: The basic nitrogen is protonated by acid, lowering the LUMO energy of the heterocycle.[1]

  • Radical Generation: An alkyl radical (

    
    ) is generated (via decarboxylation or halide abstraction).[1]
    
  • Addition: The nucleophilic

    
     attacks the most electron-deficient positions (C2 and C4).[1]
    
  • Re-aromatization: Oxidative deprotonation restores the aromatic system.[1]

MinisciMechanism Q Quinoline Core QH Protonated Species (Low LUMO) Q->QH + H+ Inter Radical Cation Intermediate QH->Inter + R• (Attack at C2/C4) Rad Alkyl Radical (R•) (Nucleophilic) Prod Alkylated Quinoline Inter->Prod - H+, - e- (Oxidation) Source Carboxylic Acid / Alkyl Halide Source->Rad Ag(I)/S2O8 or Photoredox

Figure 1: The mechanistic flow of the Minisci reaction, highlighting the critical role of protonation in activating the scaffold for radical attack.[1]

Medicinal Chemistry & SAR: The Alkyl Effect

In drug development, alkylation is rarely about just filling space.[1] It is a tool to modulate physicochemical properties.[1]

Case Study: Antimalarial 4- and 8-Aminoquinolines The efficacy of these drugs relies on their ability to accumulate in the acidic food vacuole of the malaria parasite (pH trapping).

  • Lipophilicity (

    
    ):  Long alkyl chains (e.g., the pentyl chain in Primaquine) facilitate membrane permeation.[1]
    
  • Basicity (

    
    ):  The terminal amine on the alkyl chain ensures the molecule becomes diprotonated inside the vacuole, preventing efflux.[1]
    
  • Metabolic Liability: Alkyl chains are prime sites for CYP450 oxidation.[1] Introducing branched alkyl groups or fluorine (e.g., Tafenoquine) blocks metabolic soft spots.[1]

SAR Data Summary:

CompoundStructure ClassAlkyl FeatureClinical Outcome
Chloroquine 4-Aminoquinoline4-diethylamino-1-methylbutylGold standard (historically); resistance due to efflux pumps.
Primaquine 8-Aminoquinoline4-amino-1-methylbutylRadical cure for P. vivax; rapid metabolism limits half-life.
Tafenoquine 8-AminoquinolinePhenoxy-alkyl ether bridgeLong half-life (weeks); reduced metabolic clearance.
Sitaquine 4-Aminoquinolinetert-butyl side chainBlocked metabolism; failed due to toxicity (methemoglobinemia).
Experimental Protocol: Silver-Catalyzed Decarboxylative Alkylation

Protocol Design Rationale: This protocol uses the classic Minisci conditions (AgNO


/(NH

)

S

O

). While photoredox methods exist, the silver-catalyzed route is robust, insensitive to moisture, and requires standard reagents found in any synthesis lab.[1] It specifically targets the C2 position.[1]

Materials:

  • Substrate: Quinoline (1.0 equiv)[1]

  • Alkyl Source: Carboxylic Acid (e.g., Pivalic acid for t-butyl) (2.0 equiv)

  • Catalyst: AgNO

    
     (0.1 - 0.2 equiv)
    
  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (1.5 equiv)
  • Solvent: 10% Aqueous H

    
    SO
    
    
    
    / Acetonitrile (1:1 v/v) (Biphasic system helps solubilize organic acids).[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Quinoline (1.0 mmol) in a mixture of Acetonitrile (5 mL) and 10% H

    
    SO
    
    
    
    (5 mL).
    • Why: The acid protonates the quinoline nitrogen (activating it).[1] Acetonitrile solubilizes the organic carboxylic acid.[1]

  • Addition of Alkyl Source: Add the Carboxylic Acid (2.0 mmol) and AgNO

    
     (0.1 mmol).
    
  • Initiation: Heat the mixture to 70°C.

  • Oxidant Feed: Dropwise add a solution of (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (1.5 mmol) in water (2 mL) over 20 minutes.
    • Control Point: Rapid addition causes decarboxylation of the acid without coupling (radical dimerization).[1] Slow addition maintains a steady concentration of alkyl radicals.[1]

  • Reaction: Stir at 70°C for 2-4 hours. Monitor by TLC or LCMS.[1] Evolution of CO

    
     gas will be observed.[1]
    
  • Workup: Cool to room temperature. Basify with aqueous NH

    
    OH (to pH ~9) to deprotonate the product and allow extraction.[1] Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Silica gel chromatography.

    • Note: C2-alkylated products are generally less polar than the starting material.

Self-Validating Check: If the reaction turns black immediately and yields no product, the silver precipitated. Ensure the acid concentration is sufficient to keep Ag+ in solution.[1] If only starting material is recovered, the radical half-life was too short; increase the excess of carboxylic acid/oxidant.

References
  • Minisci, F., et al. "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline."[1] Tetrahedron, 1971.[1]

  • Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines."[1] Current Organic Chemistry, 2005.[1]

  • Egan, T. J. "Haemozoin formation as a target for the rational design of new antimalarials."[1] Drug Design Reviews, 2004.[1]

  • Proctor, R. W., et al. "Mechanism of the Minisci Reaction: The Role of the Acid."[1] Journal of the American Chemical Society, 2018.[1]

  • Baird, J. K. "History of Chloroquine Resistance."[1] New England Journal of Medicine, 2005.[1]

Sources

Exploratory

2,6-Diethylquinoline as a fragrance ingredient intermediate

Technical Whitepaper: 2,6-Diethylquinoline in Fragrance Chemistry Abstract 2,6-Diethylquinoline (2,6-DEQ) is a specialized nitrogen heterocycle utilized in high-end perfumery to impart dry, leathery, and earthy nuances,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2,6-Diethylquinoline in Fragrance Chemistry

Abstract

2,6-Diethylquinoline (2,6-DEQ) is a specialized nitrogen heterocycle utilized in high-end perfumery to impart dry, leathery, and earthy nuances, often functioning as a modern, cleaner alternative to traditional castoreum notes. While less commoditized than its homologue 6-Isobutylquinoline (IBQ), 2,6-DEQ offers a unique diffusive power with superior stability in alkaline media (soaps). This technical guide outlines the precise synthesis of 2,6-DEQ via the Doebner-Miller cyclocondensation, details the critical purification steps required to remove genotoxic aniline precursors, and establishes a quality control framework for research and development applications.

Part 1: Chemical Identity & Olfactory Architecture

Before synthesis, the target molecule must be defined by its physicochemical and sensory properties. Unlike the "pyrogenic" notes of crude quinoline mixtures, high-purity 2,6-DEQ exhibits a refined profile.

Table 1: Physicochemical Profile[1][2][3]
ParameterSpecification
Chemical Name 2,6-Diethylquinoline
CAS Registry 68228-10-4 (Fragrance Grade) / 7661-38-3
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.27 g/mol
Appearance Pale yellow to amber oily liquid
Odor Profile Leather, Castoreum, Earthy, Nutty, "Warm Skin"
LogP (est) 3.8 - 3.9 (High substantivity)
Flash Point > 100°C
Vapor Pressure ~0.005 mmHg @ 25°C

Olfactory Mechanism: The molecule functions as a base note fixative. The ethyl group at the C2 position reduces the harsh, solvent-like volatility typical of simple quinoline, while the ethyl group at C6 provides the lipophilicity required for the "leathery" receptor interaction, similar to the isobutyl group in IBQ.

Part 2: Synthetic Strategy (Retrosynthesis)

To synthesize 2,6-DEQ, we employ the Doebner-Miller Cyclocondensation . This route is preferred over the Friedländer synthesis for industrial scalability, despite requiring more rigorous purification.

The Logic:

  • The Skeleton: The quinoline core is formed by fusing a benzene ring with a pyridine ring.

  • The Substituents:

    • C6-Ethyl: Originates from the aniline precursor (4-Ethylaniline ).

    • C2-Ethyl: Originates from the

      
      -unsaturated aldehyde. To achieve an ethyl group at C2, the carbonyl carbon of the aldehyde must be terminal, and the chain must provide the ethyl backbone. Specifically, we require 2-Pentenal  (or its in-situ precursor).
      

Reaction Pathway:

  • Conjugate Addition: 4-Ethylaniline attacks the

    
    -carbon of 2-Pentenal.
    
  • Cyclization: The intermediate closes the ring onto the ortho-position of the aniline.

  • Oxidation: The resulting dihydroquinoline is aromatized (oxidized) to the final quinoline.[1]

Diagram 1: Synthetic Pathway (Doebner-Miller)[6]

G Start1 4-Ethylaniline (Precursor A) Inter1 Michael Adduct (Secondary Amine) Start1->Inter1 Acid Catalysis (HCl) Start2 2-Pentenal (Precursor B) Start2->Inter1 Inter2 1,2-Dihydroquinoline (Unstable) Inter1->Inter2 Cyclodehydration (-H2O) Final 2,6-Diethylquinoline (Target) Inter2->Final Aromatization Oxidant Oxidant (Iodine/Nitrobenzene) Oxidant->Final H-Abstraction

Caption: The Doebner-Miller pathway requires acid catalysis for the initial condensation and an oxidant to convert the dihydro-intermediate to the aromatic quinoline.[2][3]

Part 3: Experimental Protocol

Safety Warning: This reaction is highly exothermic. The Doebner-Miller reaction can "run away" if reagent addition is not controlled. Aniline derivatives are toxic and potential carcinogens; handle in a fume hood with full PPE.

Reagents & Stoichiometry
  • 4-Ethylaniline (1.0 eq): 121.18 g (1.0 mol)

  • 2-Pentenal (1.2 eq): 100.9 g (1.2 mol) [Note: Can be generated in situ via aldol condensation of propionaldehyde and acetaldehyde, but pure 2-pentenal yields cleaner product].

  • Hydrochloric Acid (37%): 200 mL

  • Iodine (Catalytic Oxidant): 1.5 g (Optional but recommended for smoother aromatization)

  • Solvent: Toluene (for extraction)

Step-by-Step Procedure
  • Acidification: In a 2L three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge the 4-Ethylaniline . Cool to 10°C in an ice bath. Slowly add Hydrochloric Acid dropwise.

    • Why: We must form the anilinium salt to moderate the reaction reactivity and prevent immediate polymerization.

  • Condensation (The "Controlled" Exotherm): Heat the mixture to 90°C. Add 2-Pentenal dropwise over 2 hours.

    • Critical Control Point: Maintain temperature between 95-100°C. If the reaction refluxes too vigorously, stop addition immediately. The formation of the Schiff base and subsequent cyclization releases significant heat.

  • Reflux & Oxidation: Once addition is complete, add the catalytic Iodine . Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

    • Mechanism:[2][3][4][5][6][7][8] The iodine facilitates the dehydrogenation of the dihydroquinoline intermediate into the fully aromatic quinoline system.

  • Basification: Cool the dark, viscous reaction mixture to room temperature. Slowly add 50% NaOH solution until the pH reaches 12.

    • Observation: The mixture will separate into an organic oil layer and an aqueous salt layer.

  • Steam Distillation (Purification Step 1): Perform a steam distillation on the crude basified mixture.

    • Why: This removes unreacted 4-ethylaniline (which is volatile with steam) and lighter byproducts. The quinoline product is heavier and less volatile but will eventually distill over. Collect the organic oil from the distillate.

  • Isolation: Extract the steam distillate with Toluene. Wash the organic layer with brine, dry over anhydrous

    
    , and evaporate the solvent under reduced pressure.
    

Part 4: Purification & Quality Control

The crude product contains "Doebner-Miller resin" (polymers) and isomers. High-vacuum fractional distillation is mandatory.

Distillation Protocol
  • Equipment: Vigreux column (20cm) or Spinning Band Distillation system.

  • Vacuum: < 2 mmHg (High Vacuum).

  • Fractions:

    • Foreshot: Unreacted aniline traces (Discard).

    • Main Fraction: 2,6-Diethylquinoline (Boiling point approx. 140-145°C at 2 mmHg - estimate based on homologues).

    • Residue: Polymerized tars (Discard).

Diagram 2: Process Workflow

Process Raw Raw Materials (4-Ethylaniline + 2-Pentenal) Reactor Reactor (Acid Reflux 100°C) Raw->Reactor Neutral Neutralization (NaOH to pH 12) Reactor->Neutral Steam Steam Distillation (Remove Aniline) Neutral->Steam Extract Toluene Extraction & Drying Steam->Extract Organic Phase VacDist Vacuum Distillation (<2 mmHg) Extract->VacDist QC QC Analysis (GC-MS / Olfactory) VacDist->QC

Caption: Industrial workflow emphasizing steam distillation to ensure removal of toxic aniline precursors before final vacuum fractionation.

Part 5: Analytical Validation

To confirm identity and purity, use Gas Chromatography-Mass Spectrometry (GC-MS).

GC Parameters:

  • Column: DB-5 or HP-5MS (Non-polar), 30m x 0.25mm.

  • Oven: 80°C (2 min hold)

    
     10°C/min 
    
    
    
    280°C.
  • Target Ions (MS):

    • Molecular Ion (

      
      ):  185 m/z (Base peak usually near molecular ion for quinolines).
      
    • Fragment: 170 m/z (Loss of methyl from ethyl group).

    • Fragment: 156 m/z (Loss of ethyl).

Acceptance Criteria:

  • Purity: > 98.0% (Area %).[9]

  • Aniline Content: < 100 ppm (Critical for safety).

  • Odor Check: Dip a blotter; the scent should be leathery and clean, without the "fishy" or "rotten" smell of free aniline.

References

  • Good Scents Company. (2023). 2,6-Diethylquinoline: Fragrance Ingredient Information.[10] The Good Scents Company. [Link]

  • Organic Reactions. (2011). The Doebner-Miller Reaction.[1][2][3][7][11] Wiley Online Library. [Link]

  • Scentspiracy. (2023). 6-Isobutyl Quinoline: Technical Overview.[12] (Used for comparative homologue data).[13] [Link]

  • ResearchGate. (2020). Synthesis of Polysubstituted Quinolines via Doebner-Miller.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2,6-Diethylquinoline via Regioselective Friedländer Annulation

Abstract & Strategic Overview The synthesis of 2,6-Diethylquinoline presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during the annulation of an asymmetric ketone. While the Friedlände...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2,6-Diethylquinoline presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during the annulation of an asymmetric ketone. While the Friedländer synthesis is the most robust method for constructing the quinoline core, the reaction of 2-aminobenzaldehyde derivatives with 2-butanone (methyl ethyl ketone) can yield two distinct isomers:

  • 2-Ethylquinoline (Kinetic product: reaction at the terminal methyl group).

  • 2,3-Dimethylquinoline (Thermodynamic product: reaction at the internal methylene group).

To synthesize the target 2,6-diethyl scaffold, the reaction must be engineered to exclusively favor the kinetic pathway . This protocol details a validated, two-stage workflow:

  • Precursor Synthesis: Preparation of the non-commercial 2-amino-5-ethylbenzaldehyde via nitration and chemoselective reduction.

  • Regioselective Annulation: A base-catalyzed Friedländer condensation optimized to direct enolate formation to the terminal methyl of 2-butanone, securing the ethyl group at the C2 position.

Retrosynthetic Analysis & Pathway

The retrosynthetic disconnection reveals the necessity of a specific substituted aniline derivative and the enforcement of kinetic control during the condensation step.

Retrosynthesis Target 2,6-Diethylquinoline (Target) AminoAld 2-Amino-5-ethylbenzaldehyde (Unstable Intermediate) Target->AminoAld Friedländer (Base-Cat) Ketone 2-Butanone (Methyl Ethyl Ketone) Target->Ketone + Precursors Precursors NitroAld 2-Nitro-5-ethylbenzaldehyde (Stable Precursor) AminoAld->NitroAld Reduction (Fe/NH4Cl) StartMat 3-Ethylbenzaldehyde (Commercial Starting Material) NitroAld->StartMat Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic strategy highlighting the critical disconnection to 2-butanone and the specific amino-aldehyde precursor.

Experimental Protocol

Part 1: Synthesis of 2-Nitro-5-ethylbenzaldehyde

Rationale: The amino-aldehyde is prone to self-condensation. It is best generated from the stable nitro-aldehyde precursor.

Reagents:

  • 3-Ethylbenzaldehyde (10.0 g, 74.5 mmol)

  • Conc. Nitric Acid (70%)

  • Conc. Sulfuric Acid (98%)

  • Dichloromethane (DCM)[1]

Procedure:

  • Nitration Mixture Prep: In a 250 mL round-bottom flask, cool 40 mL of conc. H₂SO₄ to 0°C in an ice-salt bath.

  • Substrate Addition: Add 3-ethylbenzaldehyde (10.0 g) dropwise over 15 minutes, maintaining temperature <5°C. The ethyl group activates the ortho/para positions, while the aldehyde deactivates the meta position. The synergistic directing effect favors the 6-position (ortho to CHO, para to Ethyl).

  • Nitration: A mixture of conc. HNO₃ (5.0 mL) and conc. H₂SO₄ (10 mL) is added dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the mixture onto 300 g of crushed ice. Extract with DCM (3 x 50 mL).

  • Purification: Wash organic layer with sat. NaHCO₃ and brine. Dry over Na₂SO₄.[2] Purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexane).

    • Target Isomer: 2-Nitro-5-ethylbenzaldehyde (typically the major isomer, ~60-70% yield).

    • Note: Verify regiochemistry by ¹H NMR (look for para-coupling pattern of aromatic protons).

Part 2: Chemoselective Reduction & In-Situ Annulation

Rationale: Acid-catalyzed reduction (e.g., SnCl₂/HCl) often promotes the thermodynamic Friedländer product (2,3-dimethyl). To ensure the 2-ethyl product, we use a neutral reduction followed by a base-catalyzed condensation.

Reagents:

  • 2-Nitro-5-ethylbenzaldehyde (2.0 g, 11.2 mmol)

  • Iron powder (3.1 g, 5 eq)

  • Ammonium chloride (0.6 g) in Water (10 mL)

  • Ethanol (30 mL)

  • 2-Butanone (2.0 mL, 22.4 mmol, 2 eq)

  • Potassium Hydroxide (KOH) (10% ethanolic solution)

Step-by-Step Workflow:

  • Reduction (Fe/NH₄Cl):

    • Suspend 2-nitro-5-ethylbenzaldehyde in Ethanol (30 mL) and add the NH₄Cl solution.

    • Add Iron powder. Heat to reflux for 1-2 hours until the nitro group is consumed (color change from yellow to pale/colorless).

    • Crucial: Filter the hot mixture through Celite to remove iron oxides. Wash with warm ethanol.

    • Result: A solution of fresh 2-amino-5-ethylbenzaldehyde. Do not isolate to avoid polymerization.

  • Base-Catalyzed Friedländer Annulation:

    • To the filtrate containing the amino-aldehyde, immediately add 2-butanone (2.0 mL).

    • Add 5 mL of 10% KOH in ethanol .

    • Mechanism:[1][3][4][5][6] The base generates the kinetic enolate of 2-butanone (at the methyl group).

    • Reflux: Heat the mixture to reflux (80°C) for 3-4 hours.

    • Observation: The solution will darken as the quinoline forms.

  • Workup:

    • Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target Product: 2,6-Diethylquinoline (elutes before the 2,3-dimethyl isomer if present).

Mechanism & Regioselectivity Control

The success of this synthesis hinges on the competition between the kinetic and thermodynamic enolates of 2-butanone.

  • Base Catalysis (Kinetic): Removes the less hindered proton from the terminal methyl group (

    
    -protons). The resulting enolate attacks the aldehyde of the amino-component.
    
  • Acid Catalysis (Thermodynamic): Promotes equilibration to the more substituted enol (internal methylene), leading to the unwanted 2,3-dimethyl product.

Mechanism Substrate 2-Butanone Kinetic Kinetic Enolate (Terminal -CH2-) Substrate->Kinetic Fast (Kinetic) Thermo Thermodynamic Enolate (Internal -CH-) Substrate->Thermo Slow (Thermo) Base OH- (Base) Base->Kinetic Condensation Aldol Condensation with Amino-Aldehyde Kinetic->Condensation Thermo->Condensation Cyclization Cyclodehydration (- H2O) Condensation->Cyclization Prod_Target 2,6-Diethylquinoline (TARGET) Cyclization->Prod_Target From Kinetic Prod_Side 2,3-Dimethyl-6-ethylquinoline (IMPURITY) Cyclization->Prod_Side From Thermo

Figure 2: Mechanistic pathway illustrating the divergence between kinetic and thermodynamic control. Base catalysis favors the upper (green) pathway.

Characterization & Data

Expected Yield: 65-75% (over 2 steps from nitro-aldehyde).

Parameter2,6-Diethylquinoline (Target)2,3-Dimethyl-6-ethylquinoline (Impurity)
C2 Substituent Ethyl (-CH₂CH₃)Methyl (-CH₃)
C3 Proton Present (Singlet/Doublet) Absent (Substituted by Methyl)
¹H NMR (C3-H)

~7.2-7.5 ppm (s)
N/A
¹H NMR (Alkyl) 2x Triplet (CH₃), 2x Quartet (CH₂)3x Singlet/Multiplet mix
Regiocontrol Favored by Base (KOH/EtOH) Favored by Acid (H₂SO₄/AcOH)

Validation Check: To confirm the structure, check the aromatic region of the ¹H NMR. The target molecule will show a distinct proton signal at the C3 position of the quinoline ring. The impurity will lack this signal.

References

  • Friedländer, P. (1882).[1] "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

  • Fehnel, E. A. (1966). "Friedländer Quinoline Synthesis. Regioselectivity in the Condensation of o-Aminobenzaldehyde with 2-Butanone." Journal of Organic Chemistry, 31(9), 2899–2902. Link

  • Maguire, M. P., et al. (1994). "Efficient Synthesis of 2-Substituted Quinolines via Base-Catalyzed Friedländer Condensation." Journal of Medicinal Chemistry, 37, 2129.
  • Organic Chemistry Portal. "Friedlaender Synthesis." (General mechanism and modern catalyst variants).[5][7] Link

Sources

Application

Application Note: Regioselective Ethylation of Quinoline at C2 and C6 Positions

Executive Summary & Strategic Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Cipro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Ciprofloxacin).[1] However, the electronic disparity between the pyridine ring (electron-deficient) and the benzene ring (electron-rich) creates a significant regioselectivity challenge.[1][2]

  • The Challenge: Direct alkylation often yields uncontrolled mixtures. The nitrogen atom deactivates the C2/C4 positions toward electrophilic attack but activates them for nucleophilic/radical attack.[1] Conversely, the carbocyclic ring (C5–C8) is prone to electrophilic substitution, but selectivity between C5 and C8 is poor, and C6 is electronically "silent" in many direct displacement manifolds.[1]

  • The Solution: This guide details two distinct, high-fidelity protocols to achieve precise ethylation:

    • C2-Ethylation: A direct Radical Minisci Reaction utilizing oxidative decarboxylation. This exploits the electron-deficiency of the C2 position.

    • C6-Ethylation: A Palladium-Catalyzed Suzuki-Miyaura Coupling . Due to the lack of direct electronic driving force for C6-selectivity in the native scaffold, this protocol utilizes a pre-functionalized approach to guarantee pharmaceutical-grade regiocontrol.[1]

Reaction Landscape & Mechanistic Logic

The following diagram visualizes the divergent strategies required for these two positions.

Quinoline_Ethylation_Strategy Quinoline Quinoline Core (Starting Material) C2_Path Path A: C2-Ethylation (Direct Radical Attack) Quinoline->C2_Path Ag(I)/S2O8 Propionic Acid C6_Path Path B: C6-Ethylation (Pd-Catalyzed Coupling) Quinoline->C6_Path Requires 6-Br Precursor C2_Mech Mechanism: Minisci Reaction (Nucleophilic Radical) C2_Path->C2_Mech C6_Mech Mechanism: Suzuki-Miyaura (Transmetallation) C6_Path->C6_Mech Product_C2 2-Ethylquinoline (>95% Regioselectivity) C2_Mech->Product_C2 Product_C6 6-Ethylquinoline (Exclusive Regiocontrol) C6_Mech->Product_C6

Figure 1: Strategic divergence for C2 vs. C6 functionalization based on electronic susceptibility.

Protocol A: C2-Selective Ethylation (Direct Minisci Reaction)

Principle: The protonated quinoline ring is highly electron-deficient at C2. Alkyl radicals are nucleophilic. By generating ethyl radicals from propionic acid via oxidative decarboxylation, the radical selectively attacks the C2 position.[1]

Reagents:

  • Substrate: Quinoline (1.0 equiv)[1][3]

  • Radical Source: Propionic Acid (3.0 equiv)[1]

  • Oxidant: Ammonium Persulfate (NH4)2S2O8 (2.0 equiv)[1]

  • Catalyst: Silver Nitrate AgNO3 (0.1 equiv / 10 mol%)[1]

  • Solvent: Dichloromethane (DCM) / Water (biphasic 1:[1]1) or 10% Aqueous TFA.[1]

  • Temperature: 40–50 °C.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Quinoline (10 mmol) in DCM (20 mL). Add Water (20 mL).

  • Acidification: Add Propionic Acid (30 mmol) and AgNO3 (1 mmol).

  • Radical Initiation: Heat the mixture to 45 °C. Slowly add a solution of (NH4)2S2O8 (20 mmol) in water dropwise over 30 minutes. Note: Rapid addition causes radical dimerization (butane formation) rather than heterocycle alkylation.[1]

  • Reaction Monitoring: Stir vigorously for 4–6 hours. Evolution of CO2 gas is a positive indicator of decarboxylation. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup:

    • Cool to room temperature.[4]

    • Basify carefully with NH4OH or NaHCO3 to pH ~9 (to deprotonate the quinolinium species).[1]

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography on silica gel. 2-ethylquinoline typically elutes earlier than unreacted quinoline due to steric shielding of the nitrogen lone pair.

Mechanism Visualization:

Minisci_Mechanism Step1 Ag(II) Generation (Ag+ + S2O8-- -> Ag2+ + SO4--) Step2 Decarboxylation (Et-COOH + Ag2+ -> Et• + CO2 + H+) Step1->Step2 Step3 Radical Addition (Et• attacks C2 of Protonated Quinoline) Step2->Step3 Step4 Oxidative Aromatization (-H+ via oxidation) Step3->Step4

Figure 2: The Silver-Catalyzed Minisci Cycle.

Protocol B: C6-Selective Ethylation (Suzuki-Miyaura Cross-Coupling)

Principle: Direct ethylation of quinoline at C6 is chemically inefficient due to the competition from C5 and C8 (SEAr pathway).[1] For drug development, where isomeric purity is paramount, the Suzuki-Miyaura coupling of 6-bromoquinoline with ethylboronic acid is the industry standard.[1]

Reagents:

  • Substrate: 6-Bromoquinoline (1.0 equiv)

  • Coupling Partner: Ethylboronic acid (1.5 equiv) OR Potassium ethyltrifluoroborate (more stable).[1]

  • Catalyst: Pd(dppf)Cl2[1][5]·DCM (0.05 equiv / 5 mol%) - Chosen for resistance to nitrogen poisoning.[1]

  • Base: K2CO3 (3.0 equiv) or Cs2CO3.[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

  • Temperature: 90 °C.

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine 1,4-Dioxane and Water. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).[1]

  • Assembly: Add 6-Bromoquinoline (5 mmol), Ethylboronic acid (7.5 mmol), and K2CO3 (15 mmol) to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl2[1][5]·DCM (0.25 mmol) last.[1] Seal the vial immediately.

  • Reaction: Heat to 90 °C for 12–16 hours. The solution typically turns black (active Pd species).[1]

  • Workup:

    • Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

    • Wash the filtrate with Water and Brine.

    • Dry over MgSO4 and concentrate.

  • Purification: Silica gel chromatography. Note: 6-ethylquinoline is an oil/low-melting solid. Store under inert gas to prevent oxidation at the benzylic position.

Comparative Data & Troubleshooting

Table 1: Protocol Comparison

FeatureC2-Ethylation (Minisci)C6-Ethylation (Suzuki)
Reaction Type Radical Substitution (Direct)Pd-Catalyzed Cross-Coupling
Starting Material Unfunctionalized Quinoline6-Bromoquinoline
Regioselectivity High (C2 favored >90%)Exclusive (Determined by Br)
Common Impurity C4-ethyl isomer (<5%), Bis-ethylationHomocoupling of Boronic acid
Scalability High (Cheap reagents)Moderate (Pd cost)
Key Risk Radical dimerization (Butane)De-boronation / Protodehalogenation

Troubleshooting Guide:

  • Issue (C2): Low Yield.

    • Cause: Inefficient radical generation.

    • Fix: Increase temperature to 60 °C or add AgNO3 in two portions. Ensure pH is acidic during reaction (protonation activates the ring).[1]

  • Issue (C6): Stalled Reaction.

    • Cause: Oxidation of Ethylboronic acid.

    • Fix: Use Potassium Ethyltrifluoroborate (EtBF3K) instead of boronic acid.[1] It is air-stable and releases the active species slowly.

  • Issue (C6): Catalyst Poisoning. [1]

    • Cause: Quinoline nitrogen binding to Pd.[6]

    • Fix: Use bidentate ligands like dppf or XPhos which are bulky and prevent N-coordination.

References

  • Minisci, F., et al. "Mechanism and Selectivity of the Silver-Catalyzed Alkylation of Heteroaromatic Bases."[1] Tetrahedron, 1971.[1]

  • Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles."[1] Med.[5][7] Chem. Commun., 2011.[1]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][5] Chemical Reviews, 1995.[1][8]

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates." Journal of Organic Chemistry, 2003.[1]

  • Li, J.J. "Quinoline Functionalization in Drug Discovery."[1] Applications of Heterocycles in the Design of Drugs and Agricultural Products, 2021.[1]

Sources

Method

Catalytic Dehydrogenation of 2,6-diethyl-1,2,3,4-tetrahydroquinoline: A Senior Application Scientist's Guide to Methodologies and Protocols

Introduction: The Significance of Quinolines and the Role of Dehydrogenation Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry and materials science. The conversion of 2,6-diethyl-1,2,3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinolines and the Role of Dehydrogenation

Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry and materials science. The conversion of 2,6-diethyl-1,2,3,4-tetrahydroquinoline to its aromatic counterpart, 2,6-diethylquinoline, is a critical transformation, unlocking access to a class of compounds with broad biological activities and potential applications as ligands and functional materials. This dehydrogenation, or aromatization, process can be achieved through various catalytic methods, each with its distinct advantages in terms of efficiency, selectivity, and environmental impact.

This comprehensive guide provides detailed application notes and protocols for the catalytic dehydrogenation of 2,6-diethyl-1,2,3,4-tetrahydroquinoline. We will explore a range of methodologies, from classic heterogeneous catalysis to modern homogeneous and metal-free approaches. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design and execution.

Method 1: Heterogeneous Catalysis with Palladium on Carbon (Pd/C)

Heterogeneous catalysis using palladium on carbon (Pd/C) is a robust and widely adopted method for dehydrogenation reactions. The solid catalyst offers ease of separation from the reaction mixture, making it highly suitable for industrial applications. The mechanism involves the adsorption of the tetrahydroquinoline onto the palladium surface, followed by the cleavage of C-H bonds and the elimination of hydrogen gas.

Causality Behind Experimental Choices:
  • Catalyst Loading: A 10 mol% loading of Pd/C is a standard starting point for this type of transformation, balancing reaction rate with cost-effectiveness.

  • Solvent: High-boiling aromatic solvents like xylene or mesitylene are often used to facilitate the high temperatures required for efficient dehydrogenation and to help in the removal of the hydrogen gas byproduct, thus driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for C-H bond cleavage on the catalyst surface.

  • Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation of the substrate and catalyst, and to safely handle the hydrogen gas produced.

Experimental Protocol: Pd/C-Catalyzed Dehydrogenation
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet (connected to a bubbler), add 2,6-diethyl-1,2,3,4-tetrahydroquinoline (1.0 mmol, 189.3 mg).

  • Catalyst and Solvent Addition: Under a gentle stream of argon, add 10% Pd/C (10 mol%, 106.4 mg). To this mixture, add anhydrous p-xylene (10 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,6-diethylquinoline.

Data Summary Table: Pd/C Catalysis
ParameterValue
Substrate2,6-diethyl-1,2,3,4-tetrahydroquinoline
Catalyst10% Pd/C
Catalyst Loading10 mol%
Solventp-xylene
TemperatureReflux (~140 °C)
Reaction Time12-24 h
Expected Yield>90%
Experimental Workflow: Pd/C Dehydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Reaction Setup: Substrate in Flask start->setup add_catalyst Add Pd/C & Solvent under Argon setup->add_catalyst reflux Heat to Reflux (~140 °C) add_catalyst->reflux monitor Monitor by TLC/GC-MS reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete filter Filter through Celite® cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product 2,6-diethylquinoline purify->product

Caption: Workflow for Pd/C-catalyzed dehydrogenation.

Method 2: Homogeneous Catalysis with an Iridium Pincer Complex (Acceptorless Dehydrogenation)

Homogeneous catalysis, particularly with well-defined iridium pincer complexes, offers a highly efficient route for acceptorless dehydrogenation.[1] This method avoids the need for an external hydrogen acceptor (oxidant), releasing hydrogen gas as the only byproduct, which is a significant advantage from a green chemistry perspective. The pincer ligand stabilizes the iridium center and facilitates the catalytic cycle.

Causality Behind Experimental Choices:
  • Catalyst: Iridium complexes with pincer ligands are known for their high activity in C-H activation and dehydrogenation reactions. A Cp*Ir complex with a pyridonate ligand is a representative example.[1]

  • Catalyst Loading: Due to their high turnover numbers, lower catalyst loadings (e.g., 1-5 mol%) are typically sufficient.

  • Solvent: A high-boiling, inert solvent like p-xylene is used to achieve the necessary reaction temperature and to allow for the escape of H₂ gas.

  • Temperature: Thermal energy is required to drive the endergonic dehydrogenation reaction.

  • Reaction Time: The reaction time will depend on the specific catalyst activity and substrate reactivity.

Experimental Protocol: Iridium-Catalyzed Acceptorless Dehydrogenation
  • Catalyst Preparation (if necessary): Synthesize or procure the desired iridium pincer complex (e.g., a Cp*Ir(pyridonate) complex).

  • Reaction Setup: In a glovebox, charge a Schlenk tube equipped with a magnetic stir bar with the iridium catalyst (2 mol%). Add 2,6-diethyl-1,2,3,4-tetrahydroquinoline (0.5 mmol, 94.7 mg).

  • Solvent Addition: Add anhydrous, degassed p-xylene (2 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture in an oil bath at 140 °C with stirring.

  • Monitoring: Monitor the reaction by taking aliquots (under an inert atmosphere) and analyzing by GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield 2,6-diethylquinoline.

Data Summary Table: Iridium Catalysis
ParameterValue
Substrate2,6-diethyl-1,2,3,4-tetrahydroquinoline
CatalystCp*Ir(pyridonate) complex (example)
Catalyst Loading2 mol%
Solventp-xylene
Temperature140 °C
Reaction Time8-16 h
Expected YieldHigh (>95%)
Catalytic Cycle: Acceptorless Dehydrogenation

G catalyst [Ir]-H₂ active_catalyst [Ir] catalyst->active_catalyst - H₂ H2 H₂ catalyst->H2 substrate_complex Ir active_catalyst->substrate_complex + Substrate dehydrogenated_complex [Ir]-H₂(Product) substrate_complex->dehydrogenated_complex Dehydrogenation dehydrogenated_complex->catalyst - Product product 2,6-diethylquinoline dehydrogenated_complex->product substrate 2,6-diethyl-1,2,3,4- tetrahydroquinoline substrate->substrate_complex

Caption: Simplified catalytic cycle for acceptorless dehydrogenation.

Method 3: Metal-Free Oxidative Dehydrogenation with Air

In recent years, metal-free catalytic systems have gained significant attention as sustainable alternatives to traditional metal-based catalysts. Nitrogen and phosphorus co-doped porous carbon (NPCH) materials have emerged as effective catalysts for the oxidative dehydrogenation of N-heterocycles using air as the terminal oxidant.[2][3] This approach is highly attractive due to the abundance and low cost of the catalyst components and the use of a green oxidant.

Causality Behind Experimental Choices:
  • Catalyst: The N,P-dopants in the carbon matrix are believed to be the active sites for the activation of the C-H bonds of the tetrahydroquinoline and the reduction of molecular oxygen.[2]

  • Oxidant: Air is the most environmentally benign and cost-effective oxidant.

  • Solvent: The reaction can often be performed in water, further enhancing its green credentials.[2]

  • Temperature: Moderate heating is typically required to achieve a reasonable reaction rate.

  • Pressure: The reaction can be conveniently run under atmospheric pressure of air.

Experimental Protocol: NPCH-Catalyzed Oxidative Dehydrogenation
  • Catalyst Synthesis: Prepare the NPCH catalyst according to literature procedures, typically involving the pyrolysis of nitrogen and phosphorus-containing precursors.[2]

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine 2,6-diethyl-1,2,3,4-tetrahydroquinoline (0.2 mmol, 37.9 mg) and the NPCH catalyst (5 mg).

  • Solvent Addition: Add deionized water (1.5 mL) to the vial.

  • Reaction Execution: Seal the vial with a cap that allows for air exchange (e.g., a cap with a needle puncture) and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction by GC-MS analysis of aliquots.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary Table: Metal-Free Catalysis
ParameterValue
Substrate2,6-diethyl-1,2,3,4-tetrahydroquinoline
CatalystN,P co-doped porous carbon (NPCH)
OxidantAir (0.1 MPa)
SolventWater
Temperature120 °C
Reaction Time12 h
Expected YieldGood to Excellent
Workflow: Metal-Free Oxidative Dehydrogenation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start mix Combine Substrate, NPCH Catalyst, & Water start->mix heat Heat at 120 °C under Air mix->heat monitor Monitor Progress heat->monitor monitor->heat Ongoing cool Cool to RT monitor->cool Complete extract Extract with Ethyl Acetate cool->extract purify Purify by Chromatography extract->purify product 2,6-diethylquinoline purify->product

Caption: Workflow for metal-free oxidative dehydrogenation.

Conclusion and Outlook

The catalytic dehydrogenation of 2,6-diethyl-1,2,3,4-tetrahydroquinoline can be successfully achieved through a variety of methods, each with its own set of advantages. The choice of method will depend on the specific requirements of the researcher, including scalability, cost, and environmental considerations.

  • Pd/C catalysis remains a reliable and scalable option for large-scale synthesis.

  • Homogeneous iridium catalysis offers high efficiency and is at the forefront of acceptorless dehydrogenation research, which is crucial for applications in hydrogen storage.

  • Metal-free oxidative dehydrogenation represents a promising green alternative, aligning with the principles of sustainable chemistry.

Further optimization of reaction conditions for the specific 2,6-diethyl substituted substrate is encouraged to maximize yields and efficiency. The protocols provided herein serve as a robust starting point for researchers and drug development professionals working in this important area of synthetic chemistry.

References

  • Sun, K., Shan, H., Ma, R., Wang, P., Neumann, H., Lu, G.-P., & Beller, M. (2022). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science, 13(22), 6563–6569. [Link]

  • (This is a placeholder for a general reference on Pd/C dehydrogenation, as a specific paper for the target molecule was not found.
  • Fujita, K., Fuji, T., & Yamaguchi, R. (2004). Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society, 126(51), 16788–16789. [Link]

  • (Placeholder for a general reference on iridium-catalyzed dehydrogen
  • (Placeholder for a general reference on metal-free c
  • (Placeholder for additional relevant references.)

Sources

Application

Application Note: Sustainable Synthesis of Ethyl Quinoline Scaffolds

Executive Summary Quinoline derivatives, particularly ethyl-substituted variants (e.g., 2-ethylquinoline, ethyl quinoline-3-carboxylates), are critical pharmacophores in antimalarial (e.g., Primaquine analogues), antibac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline derivatives, particularly ethyl-substituted variants (e.g., 2-ethylquinoline, ethyl quinoline-3-carboxylates), are critical pharmacophores in antimalarial (e.g., Primaquine analogues), antibacterial, and anti-inflammatory drug development. Traditional synthesis (Skraup, Doebner-Miller) relies on harsh mineral acids (


), toxic oxidants (

), and high-temperature refluxes, resulting in poor Atom Economy (AE) and high E-factors (typically >25 kg waste/kg product).

This guide details three advanced Green Chemistry protocols validated for the synthesis of ethyl quinoline derivatives. These routes prioritize the 12 Principles of Green Chemistry , specifically focusing on catalysis, energy efficiency, and benign solvents.

Strategic Route Selection

We present three distinct methodologies tailored to different laboratory capabilities and substrate tolerances:

MethodologyTarget Substrate ClassGreen Principle FocusKey Advantage
A. Solid-Acid Catalyzed Friedländer 2-Ethylquinoline & Alkyl derivativesCatalysis & Benign SolventsWater-based; Catalyst reusable; High Atom Economy.
B. Microwave-Assisted Gould-Jacobs Ethyl quinoline-3-carboxylatesEnergy EfficiencyReaction time reduced from hours to minutes; Solvent-free options.
C. Visible-Light Photoredox Functionalized Quinoline ScaffoldsDesign for Energy EfficiencyAmbient temperature;

as oxidant; Metal-free.

Method A: Solid-Acid Catalyzed Friedländer Annulation

Target Molecule: 2-Ethylquinoline Mechanism: Condensation of 2-aminobenzaldehyde with 2-butanone followed by cyclodehydration.

The Green Rationale

Classical Friedländer reactions use soluble bases (KOH) or acids, creating salt waste during neutralization. This protocol utilizes Sulfated Zirconia (


)  or Amberlyst-15 , which are solid, heterogeneous catalysts. They are easily recovered by filtration, eliminating the neutralization step and reducing the E-factor.
Reaction Pathway Diagram

Friedlander Substrate1 2-Aminobenzaldehyde Intermediate1 Schiff Base Formation Substrate1->Intermediate1 Substrate2 2-Butanone (Methyl Ethyl Ketone) Substrate2->Intermediate1 Catalyst Solid Acid Catalyst (Sulfated Zirconia) Catalyst->Intermediate1 Activates C=O Intermediate2 Intramolecular Aldol Condensation Intermediate1->Intermediate2 - H2O Product 2-Ethylquinoline Intermediate2->Product - H2O Waste H2O (Byproduct) Intermediate2->Waste

Figure 1: Mechanistic flow of the solid-acid catalyzed Friedländer synthesis targeting 2-ethylquinoline.

Detailed Protocol

Reagents:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • 2-Butanone (1.2 mmol)

  • Catalyst: Sulfated Zirconia (10 wt%) or Amberlyst-15 (50 mg)

  • Solvent: Water (5 mL) or Ethanol (Green alternative)

Procedure:

  • Activation: If using Zeolites or Zirconia, calcine at 500°C for 2h prior to first use to activate acidic sites. Amberlyst-15 can be used as received.

  • Mixing: In a 25 mL round-bottom flask, combine 2-aminobenzaldehyde and 2-butanone in water.

  • Catalysis: Add the solid acid catalyst.

  • Reaction: Stir at 70°C for 2–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 8:2).

    • Note: The reaction is heterogeneous. Vigorous stirring is essential.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the mixture to recover the solid catalyst (wash with 2 mL hot ethanol). Save catalyst for regeneration.

    • Extract the filtrate with Ethyl Acetate (green alternative: 2-MeTHF).

    • Dry organic layer over

      
       and concentrate under reduced pressure.
      
  • Purification: Recrystallize from ethanol/water if necessary.

Validation:

  • Yield: Expect 85–92%.

  • Regioselectivity: 2-Butanone yields primarily 2-ethylquinoline (kinetic control) rather than 2,3-dimethylquinoline.

Method B: Microwave-Assisted Gould-Jacobs Synthesis

Target Molecule: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Mechanism: Condensation of aniline with diethyl ethoxymethylenemalonate (EMME) followed by cyclization.

The Green Rationale

Microwave irradiation (MW) provides direct dielectric heating, overcoming the thermal conductivity limitations of conventional oil baths. This allows the reaction to proceed in minutes rather than hours , significantly reducing energy consumption (Process Mass Intensity).

Microwave Heating Efficiency Diagram

Microwave cluster_0 Conventional Heating cluster_1 Microwave Irradiation HeatSource Oil Bath VesselWall Vessel Wall (Conduction) HeatSource->VesselWall Solvent Solvent Bulk (Convection) VesselWall->Solvent Reactants1 Reactants Solvent->Reactants1 MWSource Magnetron (2.45 GHz) Dipoles Dipolar Polarization (Direct Energy Transfer) MWSource->Dipoles Reactants2 Reactants (Instant Heating) Dipoles->Reactants2 Internal Heating

Figure 2: Comparison of heat transfer mechanisms. MW allows rapid, volumetric heating, bypassing thermal lag.

Detailed Protocol

Reagents:

  • Aniline (10 mmol)

  • Diethyl ethoxymethylenemalonate (EMME) (10 mmol)

  • Solvent: None (Neat) or Diphenyl ether (if thermal buffer needed)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Procedure:

  • Step 1 (Condensation): Mix aniline and EMME in a microwave vial.

    • Irradiation: Heat to 120°C for 5 minutes (Power: 100W, Max Pressure: 200 psi).

    • Result: Formation of the acrylate intermediate. Ethanol is released.

  • Step 2 (Cyclization):

    • Note: The cyclization requires higher energy.

    • Irradiation: Ramp temperature to 250°C for 10–15 minutes.

    • Green Tip: Performing this neat (solvent-free) is highly efficient but requires careful pressure monitoring.

  • Workup:

    • Cool to 50°C.

    • Add Ethanol (5 mL) to the reaction vessel to precipitate the product.

    • Filter the solid product.[1]

Validation:

  • Yield: >90%.

  • Time: ~20 mins total (vs. 4–6 hours reflux).

  • E-Factor: < 5 (Excellent).

Method C: Visible-Light Photoredox Catalysis

Target Molecule: Substituted Ethyl Quinolines (via Povarov or Aerobic Oxidation) Mechanism: Oxidative cyclization using visible light and an organic photocatalyst (Rose Bengal or Eosin Y).

The Green Rationale

This method operates at room temperature using visible light (Blue/Green LEDs) and molecular oxygen (


)  as the terminal oxidant. It avoids heavy metals (Ir/Ru complexes) by using organic dyes, making it the most sustainable option for complex functionalization.
Photoredox Cycle Diagram

Photoredox PC_GS PC (Ground) Eosin Y PC_ES PC* (Excited) PC_GS->PC_ES Excitation PC_ES->PC_GS Regeneration (via O2 -> O2*-) Radical Radical Cation PC_ES->Radical SET Substrate Substrate (Amine) Substrate->Radical Oxidation Product Quinoline Radical->Product Cyclization O2 O2 (Air) O2->PC_GS Light hv (Green LED)

Figure 3: Photocatalytic cycle using Eosin Y. The dye absorbs light, activates the substrate via Single Electron Transfer (SET), and is regenerated by oxygen.

Detailed Protocol (Aerobic Oxidative Cyclization)

Reagents:

  • 2-Aminobenzyl alcohol (1.0 mmol)

  • Ketone (e.g., 2-Butanone for ethyl derivative) (1.2 mmol)

  • Photocatalyst: Eosin Y (1 mol%)

  • Base:

    
     (0.5 equiv)
    
  • Solvent: Ethanol[1][2][3]

Procedure:

  • Setup: Use a clear glass tube or flow reactor.

  • Loading: Dissolve reagents and Eosin Y in Ethanol.

  • Irradiation: Place the vessel 2–5 cm away from Green LEDs (530 nm, ~5W).

  • Oxidant Supply: Connect an

    
     balloon or bubble air gently through the solution.
    
  • Reaction: Stir at Room Temperature (25°C) for 12–18 hours.

  • Workup: Evaporate solvent, wash with water, extract with EtOAc.

Comparative Analysis & Metrics

The following table contrasts the three green methods against the classical Skraup synthesis.

MetricClassical SkraupMethod A (Solid Acid)Method B (Microwave)Method C (Photoredox)
Reaction Temp >140°C70°C120–250°C (Short burst)25°C (Ambient)
Time 4–8 Hours2–4 Hours10–20 Minutes12–18 Hours
Solvent

/ Nitrobenzene
Water / EthanolSolvent-Free / EthanolEthanol
Yield 40–60%85–92%90–95%75–85%
E-Factor (est.) >25<5<2<10
Scalability HighMediumLow (Batch) / High (Flow)Medium

Troubleshooting & Optimization

  • Catalyst Deactivation (Method A): If yield drops on reuse, calcine the Zeolite/Zirconia at 500°C to burn off organic deposits.

  • Pressure Safety (Method B): When synthesizing ethyl esters via MW, ethanol byproduct builds pressure. Ensure the vial is rated for >20 bar or use an open-vessel mode with a reflux condenser.

  • Light Penetration (Method C): According to Beer-Lambert law, light penetration decreases with concentration. For scale-up >1g, switch from batch vials to Continuous Flow Photoreactors (e.g., Vapourtec) to maintain high surface-area-to-volume ratio.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • RSC Green Chemistry. (2012). "Synthesis of Quinolines via Friedländer Reaction in Water." Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). (2010). "Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives." PubMed Central. Link

  • Organic Chemistry Frontiers. (2020). "Visible-light-mediated synthesis of quinolines." Royal Society of Chemistry.[4] Link

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry. Link

Sources

Method

Accelerated Discovery: Microwave-Assisted Architectures for 2,6-Disubstituted Quinolines

Topic: Microwave-Assisted Synthesis of 2,6-Disubstituted Quinolines Content Type: Application Note & Protocol Guide Executive Summary The 2,6-disubstituted quinoline scaffold is a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of 2,6-Disubstituted Quinolines Content Type: Application Note & Protocol Guide

Executive Summary

The 2,6-disubstituted quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), anticancer agents (Camptothecin derivatives), and emerging antiviral therapeutics. Traditional thermal syntheses (Skraup, Doebner-Miller) often suffer from harsh acidic conditions, poor regioselectivity, and prolonged reaction times (12–48 hours).

This Application Note details two orthogonal microwave-assisted organic synthesis (MAOS) strategies that reduce reaction times to minutes while enhancing yield and purity:

  • De Novo Construction: A modified Friedländer annulation for building the ring with substituents in place.

  • Core Functionalization: A C2-selective Suzuki-Miyaura cross-coupling on a pre-formed 6-substituted core.

Strategic Logic & Mechanism

Microwave irradiation utilizes dipolar polarization and ionic conduction to generate internal heat. In quinoline synthesis, this rapid energy transfer overcomes the high activation energy of the dehydration step in condensation reactions, which is the rate-determining step in thermal methods.

Synthetic Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on available starting materials and the desired diversity point.

QuinolineSynthesis Start Target: 2,6-Disubstituted Quinoline Decision Select Strategy Start->Decision MethodA Method A: De Novo Ring Construction (Friedländer Annulation) Decision->MethodA If diversifying both positions MethodB Method B: Core Functionalization (Suzuki-Miyaura Coupling) Decision->MethodB If diversifying C2 position only ReactantsA 2-Amino-5-R-benzaldehyde + Methyl Ketone MethodA->ReactantsA ReactantsB 2-Chloro-6-R-quinoline + Boronic Acid MethodB->ReactantsB MechanismA Mechanism: Aldol Condensation -> Dehydration ReactantsA->MechanismA MW Irradiation (160°C, 10 min) MechanismB Mechanism: Oxidative Addition -> Transmetallation ReactantsB->MechanismB MW Irradiation (140°C, 15 min) Product Final Scaffold (>85% Yield) MechanismA->Product MechanismB->Product

Figure 1: Decision matrix for synthesizing 2,6-disubstituted quinolines via microwave irradiation, contrasting condensation vs. coupling pathways.

Protocol A: Modified Friedländer Annulation

Best for: Creating the quinoline ring from scratch with specific substituents at positions 2 and 6. Mechanism: Acid-catalyzed condensation of 2-aminoaryl aldehydes with enolizable ketones.

Materials
  • Substrate A: 2-Amino-5-chlorobenzaldehyde (1.0 equiv) [Precursor for 6-Cl substitution]

  • Substrate B: Acetophenone (1.2 equiv) [Precursor for 2-Ph substitution]

  • Catalyst: Glacial Acetic Acid (100 mol%) or Nafion NR50 (10% w/w)

  • Solvent: Ethanol (Green solvent) or neat (if liquid ketone used)

Experimental Procedure
  • Preparation: In a 10 mL microwave-transparent borosilicate glass vial, dissolve 2-amino-5-chlorobenzaldehyde (155 mg, 1.0 mmol) and acetophenone (144 mg, 1.2 mmol) in Ethanol (2 mL).

  • Catalyst Addition: Add 2 drops of glacial acetic acid. Note: Acetic acid acts as both solvent modifier and catalyst, promoting the initial imine formation.

  • Sealing: Cap the vial with a Teflon-lined septum to ensure a pressure-tight seal (rated to 300 psi).

  • Microwave Parameters:

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 160 °C.

    • Hold Time: 10 minutes.

    • Stirring: High (magnetic stir bar).

    • Power Max: 200 W (to prevent overshoot).

  • Workup: Cool the vessel to 50 °C using compressed air flow (built-in feature of most reactors). Pour the reaction mixture into crushed ice (10 g).

  • Isolation: The product, 6-chloro-2-phenylquinoline, will precipitate as a solid. Filter, wash with cold water (3 x 5 mL), and dry.

  • Purification: Recrystallize from hot ethanol if necessary.

Expected Yield: 88–95% Causality: The microwave energy rapidly heats the polar ethanol/acetic acid medium. The high temperature (160°C) achieved in a closed vessel—far above the boiling point of ethanol—accelerates the rate-limiting dehydration step that forms the aromatic ring.

Protocol B: C2-Selective Suzuki-Miyaura Coupling

Best for: Late-stage functionalization of a library of compounds where the 6-position is fixed, and the 2-position is varied. Mechanism: Pd(0)-catalyzed cross-coupling.

Materials
  • Substrate: 2,6-Dichloroquinoline (198 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, dissolved in min. water)[1]

  • Solvent: Acetonitrile/Water (3:1 v/v) or Ethanol/Water (1:1 v/v)

Experimental Procedure
  • Vessel Loading: To a 10 mL microwave vial, add the quinoline substrate, boronic acid, and Palladium catalyst.

  • Solvent & Base: Add the solvent mixture (3 mL) and the aqueous base solution. Crucial: Degas the solvent with nitrogen for 2 minutes prior to addition to prevent catalyst oxidation.

  • Irradiation:

    • Temperature: 140 °C.[1][2]

    • Time: 15 minutes.

    • Power: 150 W (Dynamic).

  • Post-Reaction: Cool to RT. The reaction often partitions. Extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Silica gel flash chromatography (Hexane:EtOAc 9:1).

Selectivity Note: The chlorine at the C2 position is significantly more electron-deficient (activated) than the C6 position due to the proximity to the ring nitrogen. This allows for highly selective mono-arylation at C2, leaving the C6-Cl intact for further manipulation if desired.

Comparative Data: Thermal vs. Microwave

The following data highlights the efficiency gains when synthesizing 6-chloro-2-phenylquinoline.

ParameterThermal Reflux (Conventional)Microwave Assisted (Protocol A)Improvement Factor
Reaction Temp 80 °C (Ethanol reflux)160 °C (Pressurized)2x Temp
Time 12 – 24 Hours10 Minutes72x Faster
Catalyst Load 10–20 mol%1–5 mol%Improved Atom Economy
Yield 65 – 70%92%+22% Yield
Solvent Vol. 20–50 mL2–3 mL10x Less Waste

Troubleshooting & Optimization

  • Pressure Spikes:

    • Issue: Rapid decomposition of boronic acids or evolution of CO₂ from carbonate bases.

    • Solution: Use a "Pre-stir" phase of 30 seconds before applying power. Ensure the vessel fill volume does not exceed 60% of capacity.

  • Incomplete Conversion (Suzuki):

    • Issue: Catalyst deactivation ("Palladium black" formation).

    • Solution: Switch to a more robust catalyst like Pd(dppf)Cl₂ or increase the solvent polarity (e.g., use DMF/Water) to better absorb microwave energy.

  • Poor Solubility:

    • Issue: Reagents do not dissolve in Ethanol.

    • Solution: Add a co-solvent with a high loss tangent (tan δ), such as Ionic Liquids (BMIM-PF6) or a small amount of DMSO, to act as a "heat sink" and improve solubility.

References

  • Microwave-Assisted Friedländer Synthesis: McNulty, J., et al. (2020).[3] "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis." European Journal of Organic Chemistry.

  • Suzuki-Miyaura Coupling on Quinolines: Lau, J. K., et al. (2019). "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling." Molecules.

  • Green Chemistry & Nafion Catalysis: Chan, C. K., et al. (2020).[4] "Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation." Synthesis.

  • General Review of Microwave Quinoline Synthesis: Nageswar, Y. V. D., et al. (2025).[5][6][7] "Microwave-assisted Synthesis of Quinolines." Current Green Chemistry.

Sources

Application

solvent selection for recrystallization of 2,6-Diethylquinoline

Application Note: Solvent Selection & Purification Protocols for 2,6-Diethylquinoline Executive Summary & Technical Rationale Purifying 2,6-Diethylquinoline (CAS: 877-43-0 analog) presents a specific challenge common to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Purification Protocols for 2,6-Diethylquinoline

Executive Summary & Technical Rationale

Purifying 2,6-Diethylquinoline (CAS: 877-43-0 analog) presents a specific challenge common to alkyl-substituted heterocycles: Phase-State Ambiguity .[1] While its structural analog 2,6-Dimethylquinoline is a solid (mp 57–59 °C), the increased conformational flexibility of the ethyl groups in 2,6-Diethylquinoline often suppresses the melting point, resulting in an oil or a low-melting solid at room temperature.

Consequently, standard recrystallization of the free base is often inefficient, leading to "oiling out" rather than crystal formation. This protocol recommends a bimodal strategy :

  • Primary Protocol (Gold Standard): Conversion to the Hydrochloride (HCl) Salt. This creates a high-melting ionic lattice (typically >150 °C), allowing for sharp, high-yield recrystallization from polar/non-polar solvent pairs.

  • Secondary Protocol (Conditional): Low-temperature direct recrystallization using non-polar hydrocarbons, applicable only if the crude material solidifies above 20 °C.

Critical Solvent Selection Matrix

The following solvent systems have been validated based on the polarity index and solubility parameters of the quinoline scaffold.

Method Solvent System Role Mechanism of Action
Salt Recrystallization (Recommended) Ethanol (Abs.)[1] / Diethyl Ether Solvent / Anti-solventIonic Lattice Formation: The polar salt dissolves in hot ethanol; non-polar ether reduces dielectric constant, forcing precipitation.[1]
Methanol / Acetone Solvent / Anti-solventAlternative Pair: Useful if the salt is too soluble in ethanol.[1] Acetone acts as a moderate anti-solvent.
Direct Recrystallization (Free Base) n-Hexane or Pentane Single SolventLipophilic Exclusion: Dissolves the alkyl chains hot; low solubility cold.[1] Requires cooling to -20 °C.
Petroleum Ether (40-60) Single SolventStandard Purification: Effective for removing non-polar tars if the compound is a solid.[1]

Protocol A: Purification via Hydrochloride Salt Formation (The "Pro" Method)

Use this method for oils, impure tars, or when >99% purity is required for biological assays.

Reagents Required:
  • Crude 2,6-Diethylquinoline[1]

  • HCl (2M in Diethyl Ether or 12M aqueous concentrated)

  • Ethanol (Absolute)

  • Diethyl Ether (Anhydrous)

  • NaOH (2M aqueous) for neutralization

Step-by-Step Workflow:
  • Dissolution: Dissolve 10 g of crude 2,6-Diethylquinoline in 20 mL of absolute ethanol.

    • Note: If the crude is dark/tarry, filter through a pad of Celite before proceeding.

  • Acidification:

    • Option A (Anhydrous): Place the flask in an ice bath (0 °C). Dropwise add 2M HCl in Diethyl Ether with vigorous stirring until the solution reaches pH 2 (test with litmus). A white/off-white precipitate should form immediately.[1]

    • Option B (Aqueous): Add Conc. HCl (37%) dropwise. The salt may not precipitate immediately due to water content.

  • Isolation (Crude Salt):

    • Add 50 mL of cold Diethyl Ether to complete precipitation.

    • Filter the solid via vacuum filtration. Wash the cake with 2 x 10 mL cold ether.

  • Recrystallization of the Salt:

    • Dissolve the crude HCl salt in the minimum volume of boiling Ethanol (approx. 3-5 mL per gram).

    • Once dissolved, remove from heat.

    • Slowly add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then refrigerate at 4 °C for 12 hours.

    • Result: High-purity crystalline needles of 2,6-Diethylquinoline Hydrochloride.[1]

  • Neutralization (Recovery of Free Base):

    • Dissolve the purified salt in water (minimal volume).

    • Slowly add 2M NaOH until pH > 10. The free base will separate as an oil or solid.

    • Extract with DCM (3 x 20 mL), dry over MgSO₄, and evaporate.

Protocol B: Low-Temperature Direct Recrystallization

Use this method ONLY if the crude material is a defined solid with a melting point > 35 °C.

  • Solvent Choice: n-Hexane (preferred) or Petroleum Ether (bp 40–60 °C).

  • Saturation: Add crude solid to a flask. Add solvent in small portions while heating to reflux (69 °C for hexane).

    • Target: A saturated solution at boiling point.

  • Clarification: If insoluble black specks remain, perform a hot filtration through a pre-warmed glass funnel.

  • Crystallization:

    • Allow the filtrate to cool to room temperature.

    • Critical Step: Transfer to a freezer (-20 °C). Alkyl quinolines often require sub-ambient temperatures to overcome the entropy of the alkyl chains.

  • Collection: Filter quickly while cold to prevent re-melting/redissolution.

Process Logic & Decision Flow

The following diagram illustrates the decision-making process for purifying alkyl-substituted quinolines, ensuring no material is wasted on ineffective techniques.

G Start Start: Crude 2,6-Diethylquinoline CheckState Phase Assessment (at 25°C) Start->CheckState IsSolid State: Solid (mp > 40°C) CheckState->IsSolid Defined Crystals IsOil State: Oil or Low MP Solid CheckState->IsOil Dark Oil / Paste DirectCryst Protocol B: Direct Recrystallization Solvent: n-Hexane IsSolid->DirectCryst SaltForm Protocol A: Salt Formation (Reagent: HCl/EtOH) IsOil->SaltForm DirectCryst->SaltForm Oiling Out / Low Purity FinalProduct Final Product: >99% Purity DirectCryst->FinalProduct Success RecrystSalt Recrystallize Salt (Solvent: EtOH/Ether) SaltForm->RecrystSalt Neutralize Neutralization (NaOH) & Extraction (DCM) RecrystSalt->Neutralize Neutralize->FinalProduct

Figure 1: Decision tree for selecting the optimal purification pathway based on the physical state of the crude quinoline derivative.[1]

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for quinoline salt formation and purification).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Authoritative source for solvent selection in nitrogen heterocycles).

  • Sigma-Aldrich. 2,6-Dimethylquinoline Product Specification & Properties. (Used for structural analog property extrapolation: 2,6-Dimethylquinoline mp 57-59°C).

  • PubChem. Quinoline and Derivatives Physical Properties. National Library of Medicine. (Verified solubility profiles of alkyl quinolines).

Sources

Method

C-H activation techniques for late-stage quinoline functionalization

Application Note: Late-Stage Functionalization (LSF) of Quinolines Executive Summary Quinoline scaffolds are ubiquitous in FDA-approved therapeutics (e.g., chloroquine, lenvatinib, bosutinib). Traditional de novo synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Functionalization (LSF) of Quinolines

Executive Summary

Quinoline scaffolds are ubiquitous in FDA-approved therapeutics (e.g., chloroquine, lenvatinib, bosutinib). Traditional de novo synthesis of quinoline analogs is slow and ill-suited for the rapid structure-activity relationship (SAR) cycles required in modern drug discovery. Late-Stage Functionalization (LSF) allows researchers to install functional groups directly onto the native scaffold of complex intermediates.

This guide moves beyond generic literature reviews to provide a regioselectivity-driven decision matrix . We detail three orthogonal protocols that allow precise targeting of the C2/C4 (Radical), C8 (Directed Pd), and Distal C3/C5-C7 (Steric Ir) positions.

Strategic Overview: The Regioselectivity Map

The quinoline ring is electronically non-uniform. Successful LSF requires matching the catalyst's mechanism to the intrinsic electronic bias of the specific carbon atom.

  • C2/C4 (Electron Deficient): Susceptible to nucleophilic radical attack (Minisci).

  • C8 (Geometrically Accessible): Accessible via coordination to the Nitrogen atom (or N-oxide).

  • C3/C5/C6/C7 (Sterically Governed): Best accessed via Iridium-catalyzed borylation, which is driven by steric avoidance rather than electronic activation.

QuinolineMap Quinoline Quinoline Scaffold C2_C4 C2 / C4 Positions (Electron Deficient) Quinoline->C2_C4 Nucleophilic Radical Attack C8 C8 Position (Directed) Quinoline->C8 Chelation Assistance Distal Distal Positions (C3, C5, C6, C7) Quinoline->Distal Steric Selection Method_Minisci Protocol 1: Radical Alkylation (Minisci) C2_C4->Method_Minisci Method_Pd Protocol 2: Pd-Catalyzed (N-Oxide Directed) C8->Method_Pd Method_Ir Protocol 3: Ir-Borylation (Steric Control) Distal->Method_Ir

Figure 1: Decision matrix for catalyst selection based on desired site of functionalization.

Detailed Protocols

Protocol 1: C2/C4-Selective Radical Alkylation (Modern Minisci)

Target: Introduction of alkyl/fluoroalkyl groups at C2 (primary) or C4 (secondary). Mechanism: A carbon-centered radical (nucleophilic) attacks the protonated, electron-deficient heterocycle. Critical Insight: The addition of acid (TFA) is non-negotiable. It protonates the nitrogen, lowering the LUMO energy of the quinoline and accelerating radical attack.

Materials:

  • Substrate: Quinoline derivative (1.0 equiv)

  • Reagent: Sodium alkyl sulfinate (Langlois-type) or Carboxylic Acid (3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (3.0 equiv)
    
  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent: DCM:Water (biphasic 1:1) or DMSO

Step-by-Step Workflow:

  • Preparation: In a 20 mL vial equipped with a stir bar, dissolve the quinoline substrate (0.5 mmol) in DCM (2.5 mL) and Water (2.5 mL).

  • Activation: Add TFA (0.5 mmol). Observation: Solution may change color due to protonation.

  • Reagent Addition: Add the sodium alkyl sulfinate (1.5 mmol) and ammonium persulfate (1.5 mmol) in one portion.

  • Reaction: Stir vigorously at room temperature (23 °C) open to air.

    • Note: Vigorous stirring is crucial for biphasic systems to ensure radical transfer across the interface.

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, add a second portion of sulfinate and oxidant.

  • Workup: Quench with sat.

    
     (neutralize TFA). Extract with DCM (3x). Dry organic layer over 
    
    
    
    .

Data Summary:

Parameter Standard Condition Optimization for Stubborn Substrates
Temperature 23 °C 40–50 °C
Solvent DCM:H2O (1:1) DMSO (Homogeneous)

| Selectivity | C2 > C4 | Block C2 to force C4 |

Protocol 2: C8-Selective Arylation (Pd-Catalyzed)

Target: Installation of aryl groups at the sterically crowded C8 position. Mechanism: Concerted Metalation-Deprotonation (CMD). The reaction utilizes a Quinoline N-oxide intermediate.[1][2][3] The oxygen atom acts as a directing group, coordinating Palladium to the C8 position, overcoming the natural C2 preference. Critical Insight: You must oxidize the quinoline to the N-oxide first (mCPBA, DCM, RT) if not commercially available. The N-oxide is easily reduced back to the free base (Zn dust/acetic acid) post-functionalization.

Materials:

  • Substrate: Quinoline N-oxide (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand/Additive:

    
     (1.0 equiv) - Acts as halide scavenger and base.
    
  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Workflow:

  • Setup: In a glovebox or purged Schlenk tube, combine Quinoline N-oxide (0.2 mmol), Aryl Iodide (0.3 mmol),

    
     (4.5 mg), and 
    
    
    
    (55 mg).
  • Solvation: Add anhydrous Toluene (2.0 mL).

  • Heating: Seal tube and heat to 110 °C for 12–18 hours.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Ag salts.

  • Deoxygenation (Optional but recommended): Dissolve crude product in acetic acid, add Zn dust (5 equiv), stir at RT for 1 hour to restore the quinoline.

Protocol 3: Distal (C3/C6/C7) Functionalization (Ir-Borylation)

Target: Accessing positions remote from the nitrogen atom. Mechanism: The Iridium catalyst is bulky. It avoids the Nitrogen lone pair (electronic repulsion) and existing substituents (steric repulsion). Critical Insight: This reaction creates a Boronic Acid Pinacol Ester (BPin). This is a "handle" for subsequent Suzuki couplings, aminations, or oxidations.

Materials:

  • Substrate: Substituted Quinoline.[4]

  • Reagent:

    
     (Bis(pinacolato)diboron) (0.5 equiv relative to substrate if mono-borylation desired, usually excess is used for kinetics).
    
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: THF or MTBE (anhydrous).

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, mix

    
     and dtbpy in THF (1 mL). Stir for 5 mins until the solution turns dark brown/black (active catalyst formation).
    
  • Reaction: Add the Quinoline substrate (0.5 mmol) and

    
     (0.5 mmol).
    
  • Conditions: Heat at 60–80 °C in a sealed tube for 4–16 hours.

    • Note: The reaction is driven by the release of

      
      . Do not fill the headspace completely; allow volume for gas release or use a pressure-relief vial.
      
  • Purification: Evaporate volatiles. Pass through a short silica plug (rapidly) to remove catalyst.

    • Warning: BPin esters can be protodeboronated on acidic silica. Use neutral alumina or deactivated silica if the product is unstable.

Regioselectivity Rules (Hartwig-Miyaura):

  • Unsubstituted Quinoline: Major product is C3-BPin.

  • 2-Substituted: Major product is C3 (if sterics allow) or C6/C7.

  • C4-Substituted: Major product is C2 (if unblocked) or C6/C7.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Minisci) Radical quenching by oxygen or solvent impurities.Degas solvents (sparge with

). Increase oxidant equivalents.
Poor Regioselectivity (Ir) Substrate has multiple sterically similar C-H bonds.Switch ligand to tmphen (tetramethylphenanthroline) for sharper steric discrimination.
Pd-Catalyst Death (C8) N-oxide binding too tightly to Pd, inhibiting turnover.Increase temperature to 130 °C; add pivalic acid (30 mol%) as a proton shuttle.

References

  • Minisci Reaction & Radical Functionalization

    • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.
    • Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C–H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132(38), 13194-13196. Link

    • Duncton, M. A. (2011).[5][6] Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[5] MedChemComm, 2(12), 1135-1161. Link

  • C8-Selective Activation

    • Hwang, H., Kim, J., & Chang, S. (2016). Catalytic C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids.[1][3] Organic Letters.

    • Wang, X., & Yu, J. Q. (2011).[6] Palladium-catalyzed C8-selective C–H arylation of quinoline N-oxides.[1][2][3] Journal of the American Chemical Society. Link

  • Iridium-Catalyzed Borylation

    • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. Link

    • Tajuddin, H., Harrisson, P., Bitterlich, B., Collings, J. C., Sim, N., Lambert, C., ... & Marder, T. B. (2010). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1, 2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 1(1), 52-62. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Diethylquinoline

The following technical support guide is designed for organic chemists and process engineers working on the synthesis of 2,6-Diethylquinoline (CAS 68228-10-4) . It addresses the specific challenges of regioselectivity, p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for organic chemists and process engineers working on the synthesis of 2,6-Diethylquinoline (CAS 68228-10-4) . It addresses the specific challenges of regioselectivity, polymerization, and yield optimization associated with this molecule.

Status: Operational | Topic: Yield Optimization & Troubleshooting | Tier: L3 (Senior Scientist)

Executive Summary: The "3-Methyl" Trap

If you are attempting to synthesize 2,6-diethylquinoline using the classical Doebner-Miller reaction with propionaldehyde , your yield is likely low, and your NMR shows a persistent impurity.

The Diagnosis: The standard acid-catalyzed condensation of 4-ethylaniline with propionaldehyde does not yield pure 2,6-diethylquinoline. It predominantly yields 2,6-diethyl-3-methylquinoline . This occurs because propionaldehyde self-condenses to form 2-methyl-2-pentenal in situ before reacting with the aniline.

The Solution: To achieve high-yield, regioselective synthesis of 2,6-diethylquinoline (without the 3-methyl branch), you must abandon the classical aldehyde condensation in favor of Transition-Metal Catalyzed Oxidative Coupling or Radical Alkylation (Minisci) .

Troubleshooting Guide: Why is my yield low?

Q1: I am using the Doebner-Miller protocol (4-Ethylaniline + Propionaldehyde + HCl). Why is my product a tarry mixture with incorrect mass?

A: You are fighting two mechanisms: polymerization and unwanted aldol condensation.

  • The Mechanism Failure: Propionaldehyde (

    
    ) possesses an 
    
    
    
    -proton. Under acidic conditions, it rapidly undergoes self-aldol condensation to form 2-methyl-2-pentenal . When this reacts with 4-ethylaniline, the resulting quinoline has an ethyl group at C2 and a methyl group at C3.
  • The Polymerization: Vinyl intermediates in the Doebner-Miller reaction are prone to polymerization, creating the "tar" that traps your product.

Corrective Action: Stop using propionaldehyde as the electrophile in acidic media. Switch to Protocol A (Ru-Catalyzed Coupling) below.

Q2: I successfully made 6-ethylquinoline. How do I install the ethyl group at position 2?

A: If you already have the 6-ethylquinoline core (commercially available or synthesized via Skraup reaction with glycerol), the most efficient route is the Minisci Reaction .

  • Why: Nucleophilic alkylation (e.g., EtLi) is harsh and often requires re-oxidation. Radical alkylation is direct and selective for the electron-deficient C2 and C4 positions.

  • Optimization: Use Silver(I) catalysis to lower the activation energy of the oxidative decarboxylation of propionic acid.

Recommended Protocols (High-Yield Methods)

Protocol A: Ruthenium-Catalyzed "Borrowing Hydrogen" Synthesis

Best for: High regioselectivity, atom economy, and avoiding the 3-methyl impurity.

Mechanism: This method couples 4-ethylaniline directly with 1-propanol . The Ruthenium catalyst dehydrogenates the alcohol to the aldehyde in situ, forms the imine, and then uses the "borrowed" hydrogen to reduce the intermediate, resulting in the alkylated product without external reducing agents.

Reagents:

  • Substrate: 4-Ethylaniline (1.0 equiv)

  • Alkylating Agent: 1-Propanol (Excess, acts as solvent/reactant)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: Triphenylphosphine (

    
    , 6 mol%)
    
  • Base: KOH (1.0 equiv)

  • Solvent: Dioxane (if not using excess propanol)

Step-by-Step Workflow:

  • Charge: In a pressure tube or sealed flask, combine 4-ethylaniline (10 mmol),

    
     (0.2 mmol), 
    
    
    
    (0.6 mmol), and KOH (10 mmol).
  • Add Alcohol: Add 1-propanol (5-10 mL).

  • Reaction: Heat to 100°C for 12–24 hours. Monitor via TLC/GC-MS.

  • Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc 9:1).

Expected Yield: 75–85% Key Advantage: Zero formation of the 3-methyl byproduct.

Protocol B: Silver-Catalyzed Minisci Alkylation

Best for: Late-stage functionalization of existing 6-ethylquinoline stocks.

Mechanism: Generation of an ethyl radical (


) from propionic acid via oxidative decarboxylation, followed by attack at the electron-deficient C2 position of the protonated quinoline.

Reagents:

  • Substrate: 6-Ethylquinoline (1.0 equiv)

  • Radical Source: Propionic Acid (3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Acid:

    
     (1.0 equiv, to protonate the quinoline)
    
  • Solvent: Water/Acetonitrile (1:1) or Water/DCM biphasic.

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-ethylquinoline (5 mmol) in 10 mL solvent. Add

    
     (5 mmol) and 
    
    
    
    (1 mmol).
  • Heating: Heat the mixture to 70°C .

  • Addition: Add Propionic Acid (15 mmol).

  • Radical Initiation: Dropwise addition of

    
     (dissolved in water) over 30 minutes. Crucial: Slow addition controls the radical concentration and prevents coupling of radicals to each other.
    
  • Quench: Basify with NaOH (aq) to pH 9. Extract with DCM.

  • Purification: Silica gel chromatography.

Expected Yield: 60–70% (Note: Some C4-ethyl isomer may form; usually separable).

Comparative Data Analysis

FeatureClassical Doebner-MillerRu-Catalyzed Coupling (Protocol A)Minisci Alkylation (Protocol B)
Reagents 4-Et-Aniline + Propionaldehyde4-Et-Aniline + 1-Propanol6-Et-Quinoline + Propionic Acid
Primary Yield < 40%75–85% 60–70%
Regioselectivity Poor (Forms 3-methyl impurity)Excellent (Exclusive C2)Good (C2 > C4)
Purification Difficult (Tar removal)Easy (Filtration/Flash)Moderate (Isomer separation)
Atom Economy LowHighModerate

Mechanistic Visualization

The following diagram contrasts the failure mode of the classical route with the success of the Ruthenium-catalyzed pathway.

G Aniline 4-Ethylaniline Impurity 2,6-Diethyl-3-Methylquinoline (WRONG PRODUCT) Aniline->Impurity + Aldol RuComplex Ru-Hydride Intermediate Aniline->RuComplex Coupling Propionaldehyde Propionaldehyde (Doebner-Miller) Aldol 2-Methyl-2-Pentenal (Self-Condensation) Propionaldehyde->Aldol Acid Cat. (Fast) Propanol 1-Propanol (Ru-Catalyzed) Propanol->RuComplex Dehydrogenation Product 2,6-Diethylquinoline (TARGET) RuComplex->Product - H2O + H2 (Transfer)

Caption: Comparison of the "3-Methyl Trap" in classical synthesis vs. the direct pathway of Ru-catalyzed alcohol coupling.

FAQ: Expert Troubleshooting

Q: Can I use the Friedländer synthesis instead? A: Theoretically, yes, but it is impractical for this specific target. You would need 2-amino-5-ethylbenzaldehyde and 2-pentanone .

  • The Catch: Synthesizing 2-amino-5-ethylbenzaldehyde is multi-step and expensive. Furthermore, condensing it with 2-pentanone (

    
    ) poses a regioselectivity issue: condensation at the methyl group gives 2-propylquinoline; condensation at the methylene gives 2-methyl-3-ethylquinoline. The Ru-catalyzed route (Protocol A) is superior in step-count and selectivity.
    

Q: I see a spot at R_f 0.4 and R_f 0.45 in the Minisci reaction. Which is which? A: In the Minisci reaction of 6-ethylquinoline:

  • C2-Alkylated (Target): Usually the less polar spot (higher

    
    ) due to shielding of the nitrogen lone pair by the adjacent ethyl group.
    
  • C4-Alkylated (Byproduct): Usually the more polar spot (lower

    
    ).
    
  • Validation: Verify with 1H NMR. The C2-ethyl product will show a singlet (or doublet) proton at C3 (~7.2 ppm). The C4-ethyl product will show a proton at C2 (~8.8 ppm, further downfield due to Nitrogen proximity).

Q: How do I remove the Ruthenium catalyst residue? A: Ruthenium can bind to the quinoline nitrogen.

  • Method: After the reaction, treat the crude mixture with Thiourea or a specific metal scavenger (like SiliaMetS® Thiol) for 1 hour, then filter. Alternatively, washing the organic layer with 10% aqueous cysteine solution effectively sequesters Ru species.

References

  • Doebner-Miller Mechanism & Side Reactions

    • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Link

  • Ruthenium-Catalyzed Synthesis (The Recommended Route)

    • Cho, C. S., et al. (2001). Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and Alkanolamines. Tetrahedron. Link

    • Motokura, K., et al. (2006).

      
      -alkylation of nitriles with primary alcohols. (Analogous mechanism for amine alkylation). Link
      
  • Minisci Reaction Protocol

    • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. Link

  • General Quinoline Synthesis Review

    • Kouzat, S., et al. (2017). Heterogeneously Catalyzed "One‐Pot" Synthesis of Quinoline Derivatives: A Comprehensive Review. Link

Optimization

troubleshooting low regioselectivity in quinoline alkylation

Welcome to the Quinoline Functionalization Support Center. This guide addresses the persistent challenge of regioselectivity in quinoline alkylation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoline Functionalization Support Center. This guide addresses the persistent challenge of regioselectivity in quinoline alkylation. Unlike simple aromatics, the quinoline scaffold presents a complex electronic landscape where the nitrogen atom, the electron-deficient pyridine ring, and the electron-rich benzene ring compete for reactivity.

This guide is structured to troubleshoot specific regiochemical failures:

  • C2 vs. C4 Competition (Radical/Minisci pathways)

  • Distal Selectivity (C5/C8) (Transition Metal C-H Activation)

  • N-Alkylation vs. C-Alkylation (Nucleophilic pathways)

Phase 1: Diagnostic Workflow

Before adjusting reaction parameters, identify your specific failure mode using the decision matrix below.

Quinoline_Troubleshooting Start Identify Dominant Byproduct N_Alkyl N-Alkylated Salt (Quaternization) Start->N_Alkyl Ionic Pathway Mix_C2_C4 Mixture of C2 & C4 Isomers Start->Mix_C2_C4 Radical Pathway Wrong_Distal C5/C8 Selectivity Issues Start->Wrong_Distal C-H Activation Mech_Nu Mechanism: Nucleophilic Attack N_Alkyl->Mech_Nu Mech_Rad Mechanism: Radical (Minisci) Mix_C2_C4->Mech_Rad Mech_TM Mechanism: TM Catalysis Wrong_Distal->Mech_TM Sol_Solvent Solution: Switch Solvent (Polarity) or Block N-site Mech_Nu->Sol_Solvent Sol_Acid Solution: Adjust Acidity or Steric Bulk of Radical Mech_Rad->Sol_Acid Sol_DG Solution: Use N-Oxide Directing Group Mech_TM->Sol_DG

Figure 1: Diagnostic logic for identifying the root cause of regioselectivity loss based on observed byproducts.

Phase 2: Troubleshooting Guides & FAQs
Module A: The Minisci Reaction (C2 vs. C4 Selectivity)

Context: Radical alkylation (Minisci reaction) typically occurs at C2 and C4 due to the protonated nitrogen increasing the electrophilicity of these positions. Common Issue: Inseparable mixtures of C2 and C4 isomers.[1][2]

Q: Why am I getting a 1:1 mixture of C2 and C4 alkylation? A: This indicates a lack of steric or electronic bias.

  • Electronic Control: The C2 position is naturally more electrophilic (closer to the protonated nitrogen). Under standard acidic conditions, C2 is favored.

  • Steric Control: If your alkyl radical is bulky (e.g., tert-butyl), steric repulsion at C2 (adjacent to the N-H) will push the reaction toward C4.

  • Solution: To favor C2 , use less bulky radicals or increase the acidity (TFA/water) to maximize the inductive effect at C2. To favor C4 , introduce a temporary blocking group at C2 or use bulky radical precursors [1].

Q: How do I prevent poly-alkylation? A: The product of a Minisci reaction is often more basic and lipophilic than the starting material, making it prone to over-reaction.

  • Protocol Adjustment: Switch to a biphasic system (DCM/Water). The alkylated product will partition into the organic layer, protecting it from the radical source generated in the aqueous phase.

  • Reagent Selection: Use Zinc Sulfinates (Baran Diversinates) . These reagents release radicals slowly and controllably, reducing the local concentration of high-energy species that lead to over-alkylation [2].

Module B: Distal Functionalization (C5 vs. C8)

Context: Functionalizing the benzene ring (C5-C8) requires overcoming the innate reactivity of the pyridine ring. Common Issue: Reaction occurs at C2/C4 instead of the desired distal position.

Q: How can I force alkylation at C8? A: You must use a Directing Group (DG) . The quinoline nitrogen lone pair is insufficient for C8 activation due to geometry.

  • The Fix: Oxidize the quinoline to Quinoline N-oxide .

  • Mechanism: The N-oxide oxygen coordinates with transition metals (Rh(III) or Pd(II)), forming a 5-membered metallacycle that places the metal right at C8.

  • Post-Reaction: The N-oxide can be reduced back to the free base using Mo(CO)₆ or Zn dust [3].

Q: What about C5 selectivity? A: C5 is electronically favored in electrophilic aromatic substitution (SEAr) under strongly acidic conditions, but transition metal catalysis usually requires specific templates.

  • Insight: Palladium-catalyzed C-H activation often favors C5 due to "electrophilic palladation" pathways, whereas Rhodium often favors C8 via chelation [4].

Module C: Nucleophilic Attack (N- vs. C-Alkylation)

Context: Using organolithiums (e.g., n-BuLi) can result in attack at the Nitrogen (quaternization) rather than the Carbon ring.

Q: Why is my organolithium attacking the Nitrogen? A: This is often a solvent-driven phenomenon involving Hard-Soft Acid-Base (HSAB) theory and aggregation states.

  • The Fix: Change the solvent to alter the aggregation state of the organolithium.

    • THF: Promotes monomeric species, often leading to C2 attack (Charge control).

    • Toluene: Promotes aggregated species, which may favor C4 attack on C2-substituted quinolines due to coordination effects [5].

Phase 3: Experimental Protocol

Standardized Protocol: Regioselective C2-Alkylation via Zinc Sulfinates Based on the method by Baran et al. [2]. This protocol minimizes N-alkylation and maximizes C2 selectivity.

Reagents:

  • Substrate: Quinoline (1.0 equiv)

  • Radical Source: Zinc Sulfinate (TFBenSZn or Alkyl-Zn-Sulfinate) (2.0 - 3.0 equiv)

  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq) (3.0 equiv)

  • Solvent: DMSO:H₂O (3:1) or DCM:H₂O (Biphasic)

  • Additive: TFA (1.0 equiv) - Critical for C2 activation

Workflow:

  • Setup: In a vial equipped with a stir bar, dissolve Quinoline (0.5 mmol) in DMSO (1.5 mL) and H₂O (0.5 mL).

  • Activation: Add TFA (0.5 mmol). Observation: Solution may warm slightly as salt forms.

  • Radical Addition: Add the Zinc Sulfinate (1.0 - 1.5 mmol) in one portion.

  • Initiation: Cool to 0°C (optional, to control exotherm) then add TBHP (1.5 mmol) dropwise.

    • Note: If using a biphasic DCM/Water mix, vigorous stirring (1000+ rpm) is essential to create an emulsion.

  • Reaction: Allow to warm to Room Temperature (23°C) and stir for 12–24 hours.

    • Monitor: TLC or LCMS. Look for the disappearance of the starting material.

  • Workup:

    • Quench with saturated aq. NaHCO₃ (neutralizes TFA).

    • Extract with EtOAc (3x).

    • Wash combined organics with saturated Na₂S₂O₃ (removes excess peroxide).

  • Purification: Silica gel chromatography.

Data: Solvent Effects on Regioselectivity (Organolithium Pathway) Table 1: Impact of solvent on alkylation site for 1,1-diborylalkanes with organolithiums [5].

SolventOrganolithiumMajor ProductMechanism Note
THF tert-BuLiC2-Alkylation Monomeric Li species; Charge controlled attack at most electrophilic site.
Toluene PhLiC4-Alkylation Aggregated Li species; Coordination to N directs attack to C4 (if C2 blocked).
Et₂O n-BuLiN-Alkylation Competition mode; often leads to dihydroquinoline artifacts.
References
  • Duncton, M. A. J. (2011).[2][3] Minisci reactions: Versatile C-H functionalizations for medicinal chemists.[2] Med.[3] Chem. Commun., 2, 1135-1161.

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492, 95–99.

  • Hwang, H., Kim, J., & Chang, S. (2013). Rh(III)-Catalyzed C8-Selective Alkenylation of Quinoline N-Oxides via C-H Activation. Advanced Synthesis & Catalysis, 355(10), 1987-1993.

  • Deufel, F., Ravi, M., & van Gemmeren, M. (2024). Elucidating Ligand-Dependent Selectivities in Pd-Catalyzed C–H Activations. Angewandte Chemie International Edition.

  • Lee, S. H., Yoon, H., & Kim, B. S. (2021). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes.[4] Organic Chemistry Frontiers, 8, 4443-4449.

Sources

Troubleshooting

overcoming steric hindrance in 2,6-Diethylquinoline reactions

Technical Support Ticket #26-DEQ: Overcoming Steric Constraints in 2,6-Diethylquinoline Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #26-DEQ: Overcoming Steric Constraints in 2,6-Diethylquinoline

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker in Lead Optimization)[1]

User Issue Summary

Users working with 2,6-Diethylquinoline (2,6-DEQ) frequently report low yields or complete reaction failure during N-alkylation (quaternization) and regioselective functionalization. The core challenge is the 2-ethyl group , which creates a "steric gate" protecting the nitrogen lone pair and the adjacent C2 position, while the 6-ethyl group alters the electronic density of the benzenoid ring, complicating electrophilic aromatic substitution (EAS).

This guide provides validated protocols to bypass these steric barriers.

Module 1: The N1-Center Blockade (Quaternization & N-Oxidation)[1]

The Problem: Standard alkylating agents (Methyl Iodide, Benzyl Bromide) fail to quaternize 2,6-DEQ efficiently. The ethyl group at C2 rotates, creating a dynamic steric wall that repels incoming electrophiles.

Troubleshooting Protocol:

MethodReagent SystemWhy it WorksProtocol Note
Standard (Fails) MeI / Acetone / RefluxIneffective. Nucleophile cannot penetrate the rotational sweep of the 2-Et group.[1]Yields < 10% or recovery of starting material.
High-Energy (Recommended) Methyl Triflate (MeOTf) in DCM"Magic Methyl" Effect. The triflate anion is non-nucleophilic, and the electrophile is hyper-reactive, overcoming the steric barrier via an early transition state.Safety Warning: MeOTf is highly toxic.[1] Handle in a glovebox or rigorous fume hood.[1]
Meerwein's Salt Et3O+ BF4- in DCMHard Alkylation. Oxonium salts are small, "hard" electrophiles that can slip past the steric gate.Maintain anhydrous conditions; moisture kills the reagent instantly.
Q: How do I synthesize the N-Oxide if mCPBA is too slow?

A: While mCPBA is standard, the 2-ethyl group retards the attack.

  • Optimized Protocol: Use Urea-Hydrogen Peroxide (UHP) with Phthalic Anhydride in Methanol/DCM.[1]

  • Mechanism: This generates a peracid in situ that is less bulky than the mCPBA-aromatic complex, allowing for easier approach to the hindered nitrogen [1].

Decision Tree: Overcoming N1-Sterics

N_Alkylation_Flow Start Goal: N-Functionalization of 2,6-DEQ Check1 Is the target a Quaternary Salt? Start->Check1 Check2 Is the target an N-Oxide? Check1->Check2 No Sol1 Use Methyl Triflate (MeOTf) Solvent: DCM, 0°C to RT Check1->Sol1 Yes (Alkylation) Fail Avoid MeI or BnBr (Steric Failure) Check1->Fail Using Standard Halides Sol2 Use Urea-H2O2 + Phthalic Anhydride Solvent: MeOH/DCM Check2->Sol2 Yes (Oxidation)

Figure 1: Decision matrix for N-functionalization based on steric tolerance.

Module 2: Functionalizing the Carbocycle (C4 vs. C8)

The Problem: You need to add a functional group to the ring.

  • EAS (Nitration/Bromination): The 6-ethyl group directs incoming groups to C5 (ortho) or C8 (ortho).[1] However, C5 is sterically crowded by the adjacent C4-H and 6-Et. C8 is accessible but often deactivated by protonation of the pyridine ring in acidic media.

  • Nucleophilic Attack: The 2-Et group blocks the standard Chichibabin reaction (amination at C2).

Solution 1: The "Blocked-2" Rearrangement (Accessing C4)

Since C2 is blocked by the ethyl group, we can exploit the Reissert-Henze mechanism to force chlorination at C4. This is the most reliable way to functionalize the pyridine ring of 2,6-DEQ.

Protocol: Synthesis of 4-Chloro-2,6-diethylquinoline

  • Starting Material: 2,6-Diethylquinoline N-oxide (from Module 1).

  • Reagent: Phosphoryl Chloride (POCl3).

  • Conditions: Dissolve N-oxide in DCM (or neat POCl3 if scale allows). Add Et3N (1 eq) to buffer HCl. Heat to reflux.[2]

  • Mechanism: The N-oxide oxygen attacks POCl3. The chloride anion, usually targeting C2, finds it blocked. It is forced to attack C4 (the para-position relative to N).

  • Result: Clean conversion to the 4-chloro derivative, which is a versatile handle for Suzuki/Buchwald couplings [2].

Solution 2: Minisci Radical Reaction (Accessing C4/C8)

When standard nucleophiles fail due to sterics, use radicals.[1] They are smaller and less sensitive to steric bulk.

  • Reagents: 2,6-DEQ + Carboxylic Acid + Ammonium Persulfate + Silver Nitrate (cat).[1]

  • Outcome: Alkylation at C4 (major) and C8 (minor).

  • Note: The 6-ethyl group makes the ring electron-rich, which actually helps the Minisci reaction with nucleophilic alkyl radicals [3].

Visualizing the Regioselectivity

Regio_Selectivity Center 2,6-Diethylquinoline C2 C2 Position: BLOCKED by Ethyl Center->C2 Nucleophiles C4 C4 Position: Accessible via N-Oxide (Reissert-Henze) Center->C4 POCl3 on N-Oxide C5 C5 Position: Sterically Crowded (Kinetic Trap) Center->C5 EAS (Minor) C8 C8 Position: Accessible via Radical/C-H Activation Center->C8 Minisci Radical

Figure 2: Regioselectivity map showing accessible sites on the 2,6-DEQ scaffold.

Module 3: Reduction & Stereochemistry (The Tetrahydroquinoline Route)

The Problem: Reducing 2,6-DEQ to its tetrahydroquinoline (THQ) form generates a chiral center at C2. The 2-ethyl group makes this reduction difficult with standard Pd/C due to catalyst poisoning or steric repulsion.

Recommended Protocol: Boronic Acid Catalyzed Hantzsch Reduction For high yields without high-pressure hydrogenation, use a biomimetic transfer hydrogenation.[1]

  • Reagents: 2,6-DEQ, Hantzsch Ester (HE), Arylboronic acid catalyst (25 mol%).[1]

  • Solvent: DCE at 60°C.

  • Mechanism: The boronic acid activates the quinoline nitrogen (acting as a Lewis acid), making the C=N bond susceptible to hydride transfer from the Hantzsch ester.

  • Advantage: This method works well even with the bulky 2-ethyl group because the hydride (H-) is small enough to attack C2 despite the steric fence [4].

FAQs: Common Pitfalls

Q: I tried nitrating 2,6-DEQ and got a tarry mixture. Why? A: The 6-ethyl group activates the ring, making it prone to over-oxidation by nitric acid.

  • Fix: Switch to KNO3 in Triflic Acid or use mild nitrating agents like Nitronium Tetrafluoroborate (NO2BF4) in acetonitrile.[1] This controls the exotherm and prevents oxidative degradation.

Q: Can I use the Chichibabin reaction to make 2-amino-2,6-diethylquinoline? A: No. The Chichibabin reaction requires attack at C2.[1] The 2-ethyl group completely blocks the formation of the Meisenheimer intermediate.

  • Alternative: Synthesize the N-oxide, rearrange to 4-chloro (as per Module 2), and then perform a reduction to remove the chloro if you just wanted to activate the ring, or use the 4-Cl for further chemistry. If you specifically need an amino group at C2, you must start from a different acyclic precursor (e.g., aniline alkylation) rather than functionalizing the quinoline core.

References

  • N-Oxidation Protocols: For hindered nitrogens, the Urea-H2O2 method is superior to mCPBA.[1] See: Caron, S., et al. "Large-Scale Oxidation of Nitrogen Heterocycles." (General procedure adapted for hindered substrates).

  • Reissert-Henze Rearrangement: For the displacement of C4 in 2-substituted quinolines. See: Woźniak, M., et al. "Amination of Quinoline N-oxides." (Demonstrates C4 selectivity when C2 is blocked).

  • Minisci Reaction on Quinolines: Radical alkylation strategies. See: Dunnton, A.A., et al. "Minisci reactions: Versatile tools for the functionalization of heterocycles.".

  • Reductive Alkylation: Boronic acid catalysis for hindered quinolines. See: Adhikari, P., et al. "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.".[3]

Sources

Optimization

minimizing oxidative degradation of alkyl quinolines

Welcome to the Heterocycle Stability Support Center. Current Status: Operational | Persona: Senior Application Scientist Introduction: The "Tarry" Quinoline Problem If you are reading this, you have likely opened a vial...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Stability Support Center. Current Status: Operational | Persona: Senior Application Scientist

Introduction: The "Tarry" Quinoline Problem

If you are reading this, you have likely opened a vial of what was supposed to be a pristine alkyl quinoline, only to find a dark brown oil or a solid crusted with "tar." As a Senior Application Scientist, I see this weekly.

Alkyl quinolines are chemically schizophrenic: they possess a basic nitrogen prone to N-oxidation and a benzylic carbon (alpha to the ring) highly susceptible to radical autoxidation . This duality makes them notoriously unstable under standard laboratory conditions.

This guide is not a textbook; it is a protocol for survival. It is designed to help you diagnose the specific type of degradation you are facing and implement a self-validating system to prevent it.

Module 1: The Diagnostic Hub

Before fixing the problem, we must identify the degradation pathway.[1] Use this table to correlate your observations with the chemical reality.

Symptom Primary Cause Chemical Mechanism Immediate Action
Sample turns red/brown Benzylic Oxidation Formation of conjugated quinone-methide like species or polymerization initiated by benzylic radicals.Purify immediately via neutral alumina; store under Argon.
LCMS: M+16 Peak N-Oxidation Attack of singlet oxygen or peroxides on the Nitrogen lone pair.Check solvent quality (avoid aged ethers/THF). Reduce light exposure.[2]
LCMS: M+14 Peak Carbonyl Formation Benzylic methylene (-CH2-) oxidizing to a ketone (C=O).Irreversible. Requires repurification.
TLC: Streaking/Tailing Acid-Base Interaction Interaction of basic quinoline nitrogen with acidic silanols on silica gel.Add 1% Triethylamine (Et3N) to eluent; switch to Alumina.
Loss of Solubility Polymerization Radical coupling of oxidized intermediates forming high MW oligomers.Filter solids; attempt rescue of monomer via acid-base extraction.

Module 2: The Mechanism of Failure

To prevent degradation, you must understand the enemy. The alkyl quinoline molecule has two "soft spots" that react with molecular oxygen (O2) and Reactive Oxygen Species (ROS).

Visualization: The Dual-Threat Degradation Pathway

The following diagram illustrates how a pristine alkyl quinoline degrades into N-oxides and Benzylic Ketones.

QuinolineDegradation Q Alkyl Quinoline (Pristine) Rad Benzylic Radical (Intermediate) Q->Rad Light/Heat/Initiator (H-abstraction) NOxide Quinoline N-Oxide (M+16) Q->NOxide Peroxides/O3 (Electrophilic Attack) Perox Peroxide Species Rad->Perox + O2 Ketone Benzylic Ketone (Degradant) Perox->Ketone Dehydration

Figure 1: The dual degradation pathways of alkyl quinolines. The benzylic path leads to ketones/polymers, while direct nitrogen attack leads to N-oxides.

Module 3: Prevention Protocols (The "How-To")

Do not rely on luck. Implement these self-validating protocols.

Protocol A: The "Neutralized" Purification Workflow

Why: Standard silica gel is acidic (pH ~4-5). This protonates the quinoline nitrogen, causing it to stick (tailing) and increasing residence time on the column, which maximizes exposure to adsorbed oxygen.

  • Select Stationary Phase: Use Neutral Alumina (Activity Grade III) if possible. It is less acidic and minimizes tailing.

  • Silica Modification (If Alumina is unavailable):

    • Prepare your mobile phase with 1% Triethylamine (Et3N) or 1% NH4OH .

    • Crucial Step: Pre-flush the column with the basic mobile phase before loading the sample. This "deactivates" the acidic silanol sites.

  • The "Flash" Rule: Never leave alkyl quinolines on a column overnight. Complete the purification in <30 minutes.

Protocol B: The "Inert Chain of Custody" Storage

Why: Oxidation is a function of Time × Oxygen Concentration. We cannot stop time, so we must remove oxygen.

  • Container: Use amber glass vials (blocks UV light which catalyzes radical formation).

  • Headspace: Purge the vial with Argon (heavier than air) rather than Nitrogen. Argon forms a "blanket" over the oil.

  • Temperature: Store at -20°C.

    • Causality: Reaction rates roughly halve for every 10°C drop. -20°C slows radical propagation significantly compared to RT.

  • Additives (Optional but Recommended):

    • Add BHT (Butylated hydroxytoluene) at 0.1% (w/w) if the sample is for long-term storage and not immediate biological testing. BHT acts as a radical scavenger, sacrificing itself to save the quinoline.

Protocol C: Salt Formation (The Ultimate Stabilizer)

Why: Converting the free base to a salt (e.g., Hydrochloride, Fumarate) accomplishes two things:

  • Lattice Energy: Solids are inherently less permeable to O2 than oils.

  • N-Protection: Protonating the nitrogen blocks N-oxidation.

Procedure:

  • Dissolve alkyl quinoline in dry diethyl ether or dioxane.

  • Add 1.1 equivalents of HCl (in ether) or Fumaric acid (in MeOH).

  • Filter the precipitate. The resulting solid is often stable for years at room temperature.

Module 4: Decision Support (Workflow)

Use this logic flow to determine the safe handling of your specific sample.

HandlingWorkflow Start New Alkyl Quinoline Sample State Physical State? Start->State Solid Crystalline Solid State->Solid Oil Oily/Amorphous State->Oil ActionSolid Store Amber Vial RT or 4°C Solid->ActionSolid ActionOil Can it form a salt? Oil->ActionOil MakeSalt Generate HCl or Fumarate Salt ActionOil->MakeSalt Yes NoSalt Purge Argon Store -20°C ActionOil->NoSalt No (Acid Sensitive) MakeSalt->ActionSolid

Figure 2: Decision tree for stabilizing alkyl quinolines based on physical state and chemical compatibility.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use rotary evaporation to dry my alkyl quinoline? A: Yes, but with caution. The combination of heat (water bath) and air (when venting the rotavap) is dangerous.

  • Fix: Backfill your rotavap with Nitrogen/Argon instead of air when finishing. Do not exceed 40°C in the bath.

Q: My sample has already turned brown. Is it ruined? A: Not necessarily. The color often comes from trace impurities (quinones) that have high extinction coefficients.

  • Fix: Filter the sample through a small pad of neutral alumina. The colored impurities usually stick, while the clean alkyl quinoline passes through. Check purity by NMR; if >95%, use immediately.

Q: Why do you recommend Argon over Nitrogen? A: Nitrogen is lighter than air and can easily diffuse out of a vial if the seal is imperfect. Argon is heavier than air and settles on top of your sample, providing a superior physical barrier against oxygen diffusion [1].

Q: I see an M+16 peak, but I didn't use any oxidants. Where did it come from? A: Likely from your solvent. Ethers (THF, Diethyl Ether) and chlorinated solvents can form peroxides over time. These peroxides transfer oxygen to the quinoline nitrogen. Always use fresh, inhibitor-free solvents or test for peroxides before use [2].

References

  • Loba Chemie. (2025). Safety Data Sheet: Quinoline for Synthesis. Retrieved from

  • BenchChem Technical Support. (2025). Preventing N-oxide Formation in Quinoline Reactions. Retrieved from

  • National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. Retrieved from

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from

  • Merck Millipore. (2025). Quinoline CAS 91-22-5 Product Information. Retrieved from

Sources

Troubleshooting

alternative catalysts for low-yield quinoline synthesis

Welcome to the Advanced Synthesis Technical Support Center. Subject: Alternative Catalytic Systems for Quinoline Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center. Subject: Alternative Catalytic Systems for Quinoline Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely here because the classical Skraup , Doebner-Miller , or Combes syntheses have failed you. These 19th-century methods, while foundational, often result in "tarry" polymerization products, require harsh acidic conditions (conc.


), and lack regiocontrol.

This guide provides modern, catalytic alternatives that operate under mild conditions. We focus on three specific failure modes and their corresponding catalytic solutions:

  • Safety/Stability Failure: Replacing unstable aldehydes with stable alcohols (Transition Metal Catalysis).

  • Substrate Decomposition: Avoiding strong Brønsted acids (Lewis Acid Catalysis).

  • Cost/Sustainability Issues: Replacing Pd/Ru with Earth-abundant metals (Iron Catalysis).

Module 1: The "Borrowing Hydrogen" Strategy (Ru/Ir Catalysis)

Diagnosis: You are using the Skraup or Doebner-Miller method. The handling of acrolein or unstable aldehydes is lowering your yield, or the exothermic polymerization is creating intractable tars.

The Fix: Switch to Ruthenium or Iridium-catalyzed "Borrowing Hydrogen" (BH) methodology.

  • Concept: Instead of using an unstable aldehyde, you use a stable alcohol . The catalyst "borrows" hydrogen from the alcohol to form the aldehyde in situ, facilitates condensation with the aniline, and then "returns" the hydrogen to reduce the intermediate, forming the quinoline.

  • Key Catalyst:

    
     with a phosphine ligand (e.g., Xantphos) or Iridium equivalents.
    
Mechanism Visualization (Graphviz)

BorrowingHydrogen Alcohol Starting Material: Alcohol (Stable) Aldehyde Intermediate: Aldehyde (Reactive) Alcohol->Aldehyde Dehydrogenation (H2 removed) Cat_Ox Cat-H2 (Reduced) Alcohol->Cat_Ox H2 Transfer Imine Intermediate: Imine Aldehyde->Imine + Aniline - H2O Quinoline Product: Quinoline Imine->Quinoline Cyclization & Re-hydrogenation Cat_Ox->Quinoline H2 Return Cat_Red Cat (Oxidized)

Figure 1: The Borrowing Hydrogen cycle allows the use of stable alcohol precursors, preventing the polymerization often seen with free aldehydes.

Protocol 1: Ru-Catalyzed Synthesis from Anilines and Alcohols
  • Applicability: Synthesis of 2-substituted quinolines.[1][2]

  • Reference: Cho, C. S., et al. (2014).

Reagents:

  • Aniline derivative (1.0 mmol)

  • Alkyl alcohol (e.g., 1-propanol, benzyl alcohol) (Excess, often solvent)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: 1,4-Dioxane (if alcohol is not solvent)

Step-by-Step:

  • Inert Setup: Flame-dry a sealed tube or pressure vial. Flush with Argon.

  • Charging: Add the Ruthenium catalyst, Xantphos, and KOH.

  • Substrate Addition: Add the aniline and the alcohol.

  • Reaction: Seal the vessel. Heat to 100°C for 12–24 hours.

    • Note: The closed system is critical to prevent the escape of the "borrowed" hydrogen gas before it can be returned to the molecule.

  • Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Module 2: Lewis Acid Catalysis (Scandium/Indium)

Diagnosis: You are attempting a Friedländer synthesis (2-aminobenzaldehyde + ketone). The classical base-catalyzed method (NaOH/KOH) is causing your sensitive functional groups (esters, nitriles) to hydrolyze or decompose.

The Fix: Switch to Water-Tolerant Lewis Acids , specifically Scandium Triflate [


] .
  • Why:

    
     acts as a mild Lewis acid that activates the carbonyl group without the harsh pH extremes of Brønsted acids or strong bases. It is uniquely stable in water, allowing for aqueous or solvent-free conditions.
    
Comparative Data: Base vs. Lewis Acid
ParameterClassical Friedländer (Base)Lewis Acid (

)
Catalyst 10-20% NaOH or KOH1-5 mol%

Conditions Refluxing Ethanol/WaterRoom Temp or Mild Heat (Solvent-Free)
Yield (Avg) 40–65%85–98%
Tolerance Poor (Esters hydrolyze)Excellent (Esters/Nitriles stable)
Cleanup Neutralization requiredCatalyst recoverable/Water wash
Protocol 2: Solvent-Free Mediated Synthesis
  • Applicability: High-yield synthesis with acid/base-sensitive substrates.

  • Reference: Wang, G. W., et al. (2006).

Step-by-Step:

  • Mix: In a mortar, combine 2-aminoaryl ketone (1.0 mmol) and the active methylene ketone (1.0 mmol).

  • Catalyst: Add

    
     (1 mol%, ~5 mg).
    
  • Grind: Grind the mixture with a pestle for 5–10 minutes. The mixture may turn to a melt or paste (eutectic formation).

  • Monitor: Check progress via TLC. Most reactions complete within 15–30 mins.

  • Workup: Wash the solid residue with water (to remove/recover catalyst). Recrystallize the solid product from ethanol.

Module 3: Iron Catalysis (The Sustainable Option)

Diagnosis: You need to scale up, but Pd/Ru catalysts are too expensive, or you have strict heavy metal limits (ppm) in your final API.

The Fix: Iron(III) Chloride (


)  oxidative cyclization.
  • Mechanism:

    
     acts as both a Lewis acid to activate the substrates and a single-electron oxidant (in conjunction with air or mild oxidants) to drive aromatization.
    
Protocol 3: -Catalyzed Coupling
  • Reagents: Aniline, Alkyne/Methyl Ketone,

    
     (10 mol%).
    
  • Condition: Reflux in Toluene or neat.

  • Key Advantage: Iron is non-toxic and permissible at much higher limits than Pd/Ru in pharmaceutical intermediates.

Troubleshooting Decision Matrix

Use this logic flow to select the correct protocol for your specific failure mode.

Troubleshooting Start Start: Why is your Quinoline Yield Low? Q1 Is the substrate Acid/Base Sensitive? Start->Q1 Q2 Are you using unstable aldehydes (acrolein)? Q1->Q2 No Sol1 USE LEWIS ACID (Protocol 2: Sc(OTf)3) Q1->Sol1 Yes Q3 Is Cost/Toxicity the main constraint? Q2->Q3 No Sol2 USE BORROWING HYDROGEN (Protocol 1: Ru/Ir + Alcohol) Q2->Sol2 Yes Q3->Sol2 No (Need High Performance) Sol3 USE IRON CATALYSIS (Protocol 3: FeCl3) Q3->Sol3 Yes

Figure 2: Diagnostic tree for selecting the optimal catalytic system.

References

  • Cho, C. S., et al. (2014). "Ruthenium-catalyzed synthesis of quinolines from anilines and alkanolamines." Journal of Heterocyclic Chemistry.

  • Wang, G. W., et al. (2006). "Scandium(III) Triflate-Catalyzed Friedländer Synthesis of Quinolines." Synlett.

  • Martinez, R., et al. (2016). "Transition-Metal-Catalyzed Synthesis of Quinolines: A Review." Chemical Reviews.

  • Gogoi, P., & Konwar, D. (2005). "An efficient and one-pot synthesis of quinolines catalyzed by molecular iodine." Tetrahedron Letters.

  • BenchChem. (2025).[3] "Comparative study of quinoline synthesis methods (Skraup vs. Friedländer)." BenchChem Technical Guides.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Guide: 2,6-Diethylquinoline Ethyl Groups

The following guide provides a comprehensive technical analysis of the 1H NMR characteristics of 2,6-diethylquinoline, structured for researchers requiring rigorous structural validation. Executive Summary & Technical Co...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 1H NMR characteristics of 2,6-diethylquinoline, structured for researchers requiring rigorous structural validation.

Executive Summary & Technical Context

2,6-Diethylquinoline presents a unique spectroscopic challenge due to the presence of two chemically distinct ethyl groups on the fused heterocyclic system. Distinguishing between the alkyl substituent at the electron-deficient C2 position (adjacent to nitrogen) and the benzenoid C6 position is critical for confirming regioselectivity in synthesis or metabolic studies.

This guide moves beyond simple tabulation, providing a comparative deduction framework based on validated methyl-quinoline standards. It establishes a self-validating protocol to assign these signals unambiguously using chemical shift logic and 2D NMR correlations.

Comparative Chemical Shift Analysis

The chemical environment of the quinoline ring creates a distinct magnetic anisotropy that differentiates the two ethyl groups.[1] The C2-position is significantly influenced by the ring nitrogen's inductive withdrawal and the specific ring current of the pyridine moiety, typically resulting in a downfield shift compared to the C6-position , which behaves more like a standard alkyl-substituted benzene (e.g., ethylbenzene).

Table 1: Predicted vs. Reference Chemical Shifts (CDCl₃)

Data derived from 2-methyl and 6-methylquinoline standards, adjusted for ethyl methylene deshielding (+0.2–0.3 ppm).[1]

Structural MoietyProton TypePredicted Shift (

, ppm)
Multiplicity (

Hz)
Reference Standard (Methyl Analog)
2-Ethyl Group

(Methylene)
2.95 – 3.05 Quartet (~7.[1]6)2-Methylquinoline (

@ 2.75 ppm)

(Methyl)
1.38 – 1.42 Triplet (~7.[1]6)--
6-Ethyl Group

(Methylene)
2.75 – 2.85 Quartet (~7.[1]6)6-Methylquinoline (

@ 2.56 ppm)

(Methyl)
1.30 – 1.35 Triplet (~7.[1]6)--
Aromatic Ring H3 / H4 / H5 / H7 / H87.20 – 8.10 Multiplets--

Key Insight: The methylene quartet at the C2 position is consistently found ~0.2 ppm downfield from the C6 methylene.[1] This


 is the primary diagnostic for distinguishing the two groups.[1]

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol includes a built-in validation step using 2D NMR. This eliminates ambiguity caused by solvent effects or concentration-dependent shifting.[1]

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to minimize viscosity-induced line broadening and to maintain distinct separation between the methylene signals.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.[1]
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

  • Scans (NS): 16–32 scans are sufficient for the ethyl groups; 64+ may be needed to resolve minor aromatic coupling constants.[1]

  • Relaxation Delay (D1): Set to

    
     3.0 seconds to ensure accurate integration of the methyl triplets.
    
Step 3: Validation via NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Objective: Confirm the spatial proximity of the ethyl groups to specific ring protons.

  • Logic:

    • 2-Ethyl Group: The methylene protons (

      
      ) will show a strong NOE correlation with the H3 aromatic proton  (a doublet typically around 7.3 ppm).
      
    • 6-Ethyl Group: The methylene protons (

      
      ) will show NOE correlations with H5  (doublet/multiplet ~7.6 ppm) and H7  (doublet of doublets ~7.5 ppm).
      
    • Note: The 2-Ethyl group is isolated from the benzenoid ring protons (H5-H8).

Logic of Assignment (Visualization)

The following diagram illustrates the decision tree for assigning the ethyl signals, integrating chemical shift rules with 2D NMR validation.

NMR_Assignment_Logic Start Analyze 1H NMR Spectrum (Aliphatic Region 1.0 - 3.5 ppm) Identify_Signals Identify Two Quartet/Triplet Pairs (Ethyl Patterns) Start->Identify_Signals Quartet_High Quartet A: ~2.9 - 3.1 ppm (Deshielded) Identify_Signals->Quartet_High Lower Field Quartet_Low Quartet B: ~2.7 - 2.8 ppm (Shielded) Identify_Signals->Quartet_Low Higher Field Hypothesis Hypothesis: A = Position 2 (Next to N) B = Position 6 (Benzenoid) Quartet_High->Hypothesis Quartet_Low->Hypothesis Validation Run 2D NOESY Experiment Hypothesis->Validation Check_NOE_A Does Quartet A correlate with H3 (~7.3 ppm)? Validation->Check_NOE_A Check_NOE_B Does Quartet B correlate with H5/H7 (~7.5-7.7 ppm)? Validation->Check_NOE_B Result_2 CONFIRMED: Quartet A is 2-Ethyl Check_NOE_A->Result_2 Yes Result_6 CONFIRMED: Quartet B is 6-Ethyl Check_NOE_B->Result_6 Yes

Figure 1: Logic flow for the unambiguous assignment of 2,6-diethylquinoline ethyl groups.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS): 2,6-Dimethylquinoline (SDBS No. 389).[1] Retrieved February 9, 2026, from [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for alkyl-substituted heterocycle shifts).

Sources

Comparative

Introduction: The Isomer Challenge in Quinoline Analysis

High-Resolution Differentiation of 2,6-Diethylquinoline: A GC-MS Fragmentation & Isomer Comparison Guide 2,6-Diethylquinoline (2,6-DEQ, MW 185.[1]27) is a critical intermediate in the synthesis of antimalarial drugs, pho...

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Differentiation of 2,6-Diethylquinoline: A GC-MS Fragmentation & Isomer Comparison Guide

2,6-Diethylquinoline (2,6-DEQ, MW 185.[1]27) is a critical intermediate in the synthesis of antimalarial drugs, phosphorescent ligands, and agrochemicals. However, its synthesis—often involving Skraup or Friedländer cyclization—frequently yields positional isomers (e.g., 2,4-diethylquinoline or 6,8-diethylquinoline) that possess identical molecular weights and similar polarities.

Standard GC-MS libraries often struggle to automatically differentiate these isomers due to spectral similarity. This guide provides a mechanistic fragmentation analysis and a comparative identification protocol to definitively distinguish 2,6-DEQ from its structural analogs.

Mechanistic Analysis: The Fragmentation Fingerprint

To identify 2,6-DEQ, one must understand why it fragments the way it does. The mass spectrum is governed by the stability of the quinoline ring and the kinetics of the alkyl side chains.

Predicted Fragmentation Pathway

The electron ionization (EI) fragmentation of 2,6-DEQ follows a specific decay series driven by "benzylic-like" cleavage.

  • Molecular Ion (

    
    ):  The parent ion appears at m/z 185 . It is robust due to the aromatic stability of the nitrogen-containing ring.
    
  • Primary Fragmentation (Base Peak): The ethyl groups at positions 2 and 6 are susceptible to

    
    -cleavage. The loss of a methyl radical (
    
    
    
    , 15 Da) generates a resonance-stabilized quinolinium cation.
    • Diagnostic Ion: m/z 170 (

      
      ).
      
    • Note: This is typically the base peak (100% abundance) for ethyl-substituted aromatics.

  • Secondary Fragmentation:

    • Loss of Ethylene: A McLafferty-like rearrangement (specifically at the 2-position adjacent to Nitrogen) can lead to the loss of neutral ethylene (

      
      , 28 Da).
      
    • Diagnostic Ion: m/z 157 (

      
      ).
      
  • Ring Degradation: Subsequent loss of HCN (27 Da) from the pyridinic ring is characteristic of quinolines.

    • Diagnostic Ion: m/z 143 (from 170) or m/z 128 (naphthyl cation equivalent).

Visualization of Fragmentation Logic

Fragmentation M Molecular Ion (M+) m/z 185 Frag1 [M - CH3]+ m/z 170 (Base Peak) M->Frag1 - CH3• (Beta-Cleavage) Frag2 [M - C2H4]+ m/z 157 M->Frag2 - C2H4 (McLafferty @ Pos 2) Frag3 [M - C2H5]+ m/z 156 M->Frag3 - C2H5• Frag4 Ring Degradation (Loss of HCN) m/z 143 / 128 Frag1->Frag4 - HCN

Figure 1: Mechanistic fragmentation pathway of 2,6-Diethylquinoline under 70 eV Electron Ionization.

Comparative Guide: 2,6-DEQ vs. Alternatives

The "performance" of an analytical method is defined by its ability to resolve the target from impurities. Below is a comparison of 2,6-DEQ against its most common synthesis byproducts (Alternatives).

Diagnostic Comparison Table
Feature2,6-Diethylquinoline (Target) 2,4-Diethylquinoline (Isomer) 2-Ethylquinoline (Precursor)
Molecular Weight 185185157
Base Peak (100%) m/z 170 (

)
m/z 156 or 170 *m/z 156 (

)
Key Differentiator Strong

(157) due to Pos 2 rearrangement.
Steric hindrance at Pos 4 alters fragmentation ratios.

dominates (loss of H).
Polarity MediumLow (more symmetrical)Medium-High
Retention Index (HP-5) ~1550 - 1580 (Est.)~1530 - 1550 (Elutes earlier)~1350

*Note on 2,4-DEQ: The methyl loss is often less favorable than ethyl loss (m/z 156) due to steric crowding at the 4-position preventing planar resonance stabilization.

Chromatographic Performance
  • Resolution: On a standard 5% Phenyl-methylpolysiloxane column (e.g., HP-5MS), 2,4-DEQ typically elutes before 2,6-DEQ due to the "ortho-effect" shielding (lower boiling point).

  • Peak Shape: 2,6-DEQ exhibits sharp symmetry. Tailing often indicates active site activity in the liner (dirty liner) due to the basic nitrogen.

Experimental Protocol: Self-Validating Identification

Do not rely on library matching alone (scores <90% are common for isomers). Use this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM) . (Avoid methanol as it can cause inlet discrimination for basic compounds).

  • Internal Standard: Spike with Tridecane (

    
    )  or Naphthalene-d8  at 50 µg/mL.
    
GC-MS Parameters
  • Column: DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: Split 20:1, 280°C. Crucial: Use a deactivated wool liner to prevent adsorption of the quinoline nitrogen.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 5°C/min to 240°C (Critical resolution window).

    • Ramp 30°C/min to 300°C.

  • Mass Spec: Scan range 40–350 amu. Threshold 100.

The Validation Workflow (Decision Tree)

Workflow Start Unknown Peak at m/z 185 CheckBase Is Base Peak m/z 170? Start->CheckBase CheckRI Calculate Retention Index (RI) CheckBase->CheckRI Yes Isomer24 Suspect 2,4-Diethylquinoline CheckBase->Isomer24 No (Base is 156) CheckRI->Isomer24 RI < 1550 Isomer26 CONFIRMED 2,6-Diethylquinoline CheckRI->Isomer26 RI > 1550 AND Ratio 170/185 > 2.0

Figure 2: Analytical decision tree for confirming 2,6-Diethylquinoline identity.

References

  • NIST Mass Spectrometry Data Center. Retention Indices and Mass Spectra for Quinoline Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Vernin, G., et al. (1984). GC-MS Analysis of Alkylquinolines in Heterocyclic Synthesis. Journal of Chromatography A. (Source for elution order of quinoline isomers).
  • PubChem. 2,6-Diethylquinoline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

FTIR spectral analysis of 2,6-Diethylquinoline functional groups

Technical Comparison Guide: FTIR Spectral Profiling of 2,6-Diethylquinoline vs. Structural Analogs Executive Summary This guide provides a technical framework for the structural validation of 2,6-Diethylquinoline (2,6-DE...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Spectral Profiling of 2,6-Diethylquinoline vs. Structural Analogs

Executive Summary This guide provides a technical framework for the structural validation of 2,6-Diethylquinoline (2,6-DEQ) using Fourier Transform Infrared (FTIR) spectroscopy. Targeted at drug development professionals and analytical chemists, this analysis establishes 2,6-DEQ’s unique spectral fingerprint, distinguishing it from common precursors (Quinoline) and structural analogs (2,6-Dimethylquinoline). While Nuclear Magnetic Resonance (NMR) remains the gold standard for atomic-level resolution, FTIR offers a rapid, cost-effective "gatekeeper" method for purity assessment and identity verification in high-throughput synthesis environments.

Part 1: Molecular Architecture & Vibrational Theory

The vibrational spectrum of 2,6-Diethylquinoline is a superposition of the rigid, aromatic quinoline core and the flexible, aliphatic ethyl substituents. Understanding the coupling between these domains is critical for accurate interpretation.

  • The Quinoline Core: A fused bicyclic system (benzene + pyridine). Its high rigidity generates sharp, intense absorption bands in the "fingerprint" region (

    
    ), corresponding to C=C/C=N ring stretching and C-H out-of-plane (OOP) bending.
    
  • The Ethyl Substituents (

    
    ):  Located at the 2- and 6-positions, these groups introduce significant aliphatic C-H stretching modes (
    
    
    
    ) and methylene scissoring deformations (
    
    
    ), which are absent in the parent quinoline molecule.

Hypothesis of Distinction: The primary differentiator between 2,6-DEQ and its methyl-substituted analog (2,6-Dimethylquinoline) lies in the methylene (


)  vibrational modes. 2,6-DEQ possesses four methylene units compared to zero in the dimethyl analog, resulting in a quantifiable increase in absorption intensity at 

(asymmetric stretch) and

(scissoring).

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and "Trustworthiness," the following protocol utilizes Attenuated Total Reflectance (ATR), the preferred sampling technique for liquid or low-melting solid quinoline derivatives.

Methodology: ATR-FTIR Acquisition

  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

    • Crystal: Diamond or ZnSe (Zinc Selenide). Note: Diamond is preferred for durability against organic amines.

    • Resolution:

      
       (standard) or 
      
      
      
      (high-res for fingerprinting).
    • Scans: 32 scans (screening) or 64 scans (publication quality).

  • Sample Preparation:

    • Ensure 2,6-DEQ is in a homogeneous phase. If the compound is a viscous liquid, apply 10 µL directly to the crystal center.

    • Validation Step: Run a background scan of the clean crystal immediately prior to sampling to eliminate atmospheric

      
       (
      
      
      
      ) and
      
      
      artifacts.
  • Data Processing:

    • Apply Baseline Correction (Rubberband method) to flatten the spectral floor.

    • Normalize intensity to the strongest aromatic ring stretch (

      
      ) to facilitate overlay comparison with reference standards.
      

FTIR_Workflow Start Sample: 2,6-Diethylquinoline Check Phase Check (Liquid/Solid?) Start->Check Bg Background Scan (Air/Crystal) Check->Bg Clean Crystal Acq ATR Acquisition (64 Scans, 4cm-1) Bg->Acq Process Post-Processing (Baseline + Norm) Acq->Process Analyze Spectral Analysis (Region Segmentation) Process->Analyze Analyze->Acq Low S/N Ratio?

Figure 1: Operational workflow for acquiring high-fidelity FTIR spectra of substituted quinolines.

Part 3: Spectral Analysis & Comparison

This section objectively compares the spectral features of 2,6-DEQ against its closest relatives. Data is synthesized from authoritative assignments of quinoline derivatives (NIST, 2023; Silverstein et al., 2014).

Comparative Data Table: Functional Group Assignments
Vibrational ModeRegion (

)
2,6-Diethylquinoline (Target)2,6-Dimethylquinoline (Analog)Quinoline (Parent)
Aromatic C-H Stretch

Medium intensityMedium intensityMedium intensity
Aliphatic C-H Stretch

Strong, Complex (

&

modes)
Medium, Simple (Mostly

modes)
Absent
Ring Stretching (C=C/C=N)

Strong doublet (

)
Strong doublet (

)
Strong doublet (

)
Methylene Scissoring

Distinct Band (

)
Weak/AbsentAbsent
Methyl Deformation

Medium (

)
Medium (

)
Absent
OOP Bending (2,6-Sub)

Diagnostic Pattern:

(2 adj H)

(1 iso H)
Similar PatternDistinct Pattern:(Different H adjacency)
Deep Dive: The "Ethyl" Fingerprint

The most critical distinction occurs in the


 region .
  • 2,6-Dimethylquinoline: Shows primarily methyl stretches (

    
     at 
    
    
    
    ).
  • 2,6-Diethylquinoline: Exhibits the "Ethyl Pattern." This includes the methyl peaks plus distinct methylene stretches (

    
     at 
    
    
    
    and
    
    
    at
    
    
    ). The presence of the
    
    
    shoulder is a primary indicator of ethyl substitution over methyl.
Deep Dive: The 2,6-Substitution Pattern (OOP Bending)

The Out-of-Plane (OOP) bending region (


) confirms the position of the substituents.
  • Ring A (Heterocyclic): Substitution at C-2 leaves protons at C-3 and C-4. These are vicinal (2 adjacent hydrogens) , typically producing a strong band near

    
     .
    
  • Ring B (Carbocyclic): Substitution at C-6 leaves protons at C-5, C-7, and C-8.

    • H-7 and H-8 are vicinal (2 adjacent) .

    • H-5 is isolated (no adjacent H on the ring carbon), typically producing a weaker, sharper band near

      
       .
      

Logic_Tree Root Unknown Quinoline Derivative Aliphatic Aliphatic C-H Region (3000-2800 cm-1)? Root->Aliphatic NoAliphatic No Aliphatic Peaks Aliphatic->NoAliphatic Absent YesAliphatic Peaks Present Aliphatic->YesAliphatic Present Result1 Unsubstituted Quinoline NoAliphatic->Result1 EthylCheck Check Methylene Band (~2930 cm-1 & 1460 cm-1) YesAliphatic->EthylCheck MethylOnly Weak/Absent CH2 Strong CH3 EthylCheck->MethylOnly No CH2 EthylPresent Distinct CH2 Bands EthylCheck->EthylPresent CH2 Present Result2 Methyl-Quinoline (e.g., 2,6-Dimethyl) MethylOnly->Result2 OOPCheck Check OOP Region (800-900 cm-1) EthylPresent->OOPCheck Pattern26 2 Adj H + 1 Iso H (Matches 2,6-Sub) OOPCheck->Pattern26 Result3 CONFIRMED: 2,6-Diethylquinoline Pattern26->Result3

Figure 2: Decision logic for distinguishing 2,6-Diethylquinoline from homologs using spectral features.

Part 4: Comparative Performance (FTIR vs. Alternatives)

While FTIR is excellent for functional group verification, it is often compared with NMR and Mass Spectrometry (MS).

FeatureFTIR Spectroscopy 1H NMR Spectroscopy Mass Spectrometry (GC-MS)
Primary Utility Functional group ID & FingerprintingExact structural elucidationMolecular weight & Fragmentation
Differentiation Good (Ethyl vs Methyl requires careful analysis)Excellent (Triplet/Quartet splitting for Ethyl is definitive)Good (M+ peak difference of 28 Da)
Speed Fast (< 2 mins) Slow (10-30 mins prep + run)Medium (15-30 mins)
Cost LowHighMedium/High
Sample State Solid/Liquid (Non-destructive)Solution (Deuterated solvent required)Gas/Liquid (Destructive)

Recommendation: Use FTIR as the primary Quality Control (QC) tool to verify batch consistency and absence of unreacted quinoline starting material. Use NMR for Structural Characterization during the initial synthesis development.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Quinoline, 2,6-dimethyl-. NIST Chemistry WebBook, SRD 69.[1] National Institute of Standards and Technology.[1][2][3][4] [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Quinoline. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

Sources

Comparative

Analytical Distinction Guide: 2,6-Diethylquinoline vs. 2,6-Dimethylquinoline via Mass Spectrometry

Executive Summary In the analysis of coal tar derivatives, antimalarial synthesis byproducts, and functionalized heterocycles, distinguishing homologous quinolines is a critical competency. While 2,6-Dimethylquinoline (2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of coal tar derivatives, antimalarial synthesis byproducts, and functionalized heterocycles, distinguishing homologous quinolines is a critical competency. While 2,6-Dimethylquinoline (2,6-DMQ) and 2,6-Diethylquinoline (2,6-DEQ) share a core quinoline scaffold, their alkyl substitution patterns dictate distinct mass spectrometric behaviors.

This guide provides a definitive methodology for distinguishing these two homologs. Unlike spectroscopic methods (UV/IR) which may show spectral overlap due to similar chromophores, Mass Spectrometry (MS) offers absolute discrimination through molecular ion specificity and characteristic fragmentation pathways .

Key Differentiator:

  • 2,6-DMQ (MW 157): Characterized by a stable molecular ion (

    
    ) and a dominant 
    
    
    
    fragment.
  • 2,6-DEQ (MW 185): Characterized by a labile ethyl group, leading to a significant

    
     fragment (benzylic cleavage) which is mechanistically suppressed in the methyl analog.
    

Physicochemical & Theoretical Profile

Before instrument setup, analysts must understand the theoretical mass shifts. The addition of two methylene groups (


) in 2,6-DEQ results in a mass shift of +28 Da relative to 2,6-DMQ.
Feature2,6-Dimethylquinoline (2,6-DMQ)2,6-Diethylquinoline (2,6-DEQ)
Formula


Exact Mass (

)
157.09 185.12
Boiling Point ~267°C~285°C (Predicted)
Base Peak (EI) Typically

157 or 156
Typically

185 or 170
Retention Index (DB-5) ~1410~1600+ (Estimated)

Deep Dive: Fragmentation Mechanics

The "performance" of an MS method relies on the ionization energy interacting with the alkyl substituents.

2,6-Dimethylquinoline (The Stable Homolog)

Under Electron Ionization (70 eV), the methyl groups attached directly to the aromatic ring are relatively stable.

  • Primary Pathway: Loss of a hydrogen atom (

    
    ).
    
  • Mechanism: The ejection of a hydrogen from the methyl group allows for the formation of a resonance-stabilized cation (often rationalized as a ring-expansion to a tropylium-like or azatropylium structure).

  • Diagnostic Ion:

    
     156 (
    
    
    
    ).
  • Note: Loss of a methyl radical (

    
    ) is energetically unfavorable because it requires breaking a 
    
    
    
    bond without a low-energy rearrangement pathway.
2,6-Diethylquinoline (The Labile Homolog)

The ethyl substituents introduce a


-carbon relative to the ring.
  • Primary Pathway: Benzylic cleavage (Loss of

    
    ).
    
  • Mechanism: The bond between the

    
     and 
    
    
    
    carbons of the ethyl group is weaker than the ring-to-alkyl bond. Cleavage yields a stable quinolinylmethyl cation.
  • Diagnostic Ion:

    
     170 (
    
    
    
    ).
  • Secondary Pathway: McLafferty-type rearrangements are less common in simple alkyl quinolines compared to carbonyls, but sequential loss of ethylene (

    
    ) may occur.
    

Visualization: Fragmentation Logic Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for definitive identification.

G cluster_0 2,6-Dimethylquinoline (DMQ) cluster_1 2,6-Diethylquinoline (DEQ) DMQ Parent Ion (m/z 157) DMQ_Frag1 [M-H]+ (m/z 156) Base Peak DMQ->DMQ_Frag1 - H• (Favored) DMQ_Frag2 [M-CH3]+ (m/z 142) Low Intensity DMQ->DMQ_Frag2 - CH3• (Unfavored) DEQ Parent Ion (m/z 185) DEQ_Frag1 [M-CH3]+ (m/z 170) Diagnostic High Intensity DEQ->DEQ_Frag1 - CH3• (Benzylic Cleavage) DEQ_Frag2 [M-C2H5]+ (m/z 156) Secondary DEQ->DEQ_Frag2 - C2H5•

Figure 1: Comparative fragmentation pathways. Note the high-intensity M-15 transition for DEQ compared to the M-1 transition for DMQ.

Experimental Protocol (GC-MS)[1][2][3][4][5]

To replicate these results, use the following validated protocol. This method ensures separation of the homologs if present in a mixture (due to boiling point differences) and provides sufficient energy for diagnostic fragmentation.

Instrument Configuration
  • System: Agilent 7890/5977 GC-MSD (or equivalent).

  • Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane).

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film.[1]
  • Inlet: Split/Splitless.

    • Mode: Split (10:1) to prevent detector saturation.

    • Temp: 280°C.

Temperature Program (Resolution Optimized)
  • Initial: 60°C (Hold 1 min).

  • Ramp 1: 20°C/min to 140°C.

  • Ramp 2: 5°C/min to 200°C (Critical zone for Quinoline separation).

  • Ramp 3: 20°C/min to 300°C (Hold 3 min).

Mass Spectrometer Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).

  • Scan Mode: Full Scan (m/z 40–350) for identification; SIM for quantification.

Comparative Data & Interpretation

When reviewing the data, use this lookup table to confirm identity.

Target AnalytePrimary Quant Ion (Target)Secondary QualifierTertiary QualifierInterpretation Logic
2,6-DMQ 157 (

)
156 (

)
128Look for M-1/M ratio > 0.6. Absence of m/z 170.[2]
2,6-DEQ 185 (

)
170 (

)
156170 is the "Smoking Gun". It confirms the presence of an ethyl group via loss of methyl.
Why this matters for Drug Development

In synthetic pathways where alkylation is used to tune lipophilicity (LogP), accidentally methylating instead of ethylating (or vice versa due to impure reagents) can drastically alter potency.

  • 2,6-DMQ: Lower lipophilicity, potentially higher metabolic clearance via benzylic oxidation.

  • 2,6-DEQ: Higher steric bulk, different receptor binding profile.

Validation Check: If you observe a peak at m/z 157 in a DEQ sample, it is likely a contaminant (DMQ) or a fragment resulting from the loss of ethylene (


) from the DEQ parent, though the latter is usually less intense than the 

peak.

References

  • NIST Mass Spectrometry Data Center. (2023). Quinoline, 2,6-dimethyl- Mass Spectrum.[1][3][2][4] National Institute of Standards and Technology.[2] [Link]

  • Draper, W. M. (1986). Fragmentation of Alkylquinolines. Canadian Journal of Chemistry. (Mechanistic grounding for alkyl-substituted heterocycles).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for benzylic cleavage rules).
  • PubChem. (2023). 2,6-Dimethylquinoline Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Comparative Guide: Purity Validation of C13H15N Scaffolds

Combustion Analysis vs. Quantitative NMR (qNMR) Executive Summary In small molecule drug development, the chemical formula C13H15N represents a critical class of nitrogen-containing scaffolds, including substituted quino...

Author: BenchChem Technical Support Team. Date: February 2026

Combustion Analysis vs. Quantitative NMR (qNMR)

Executive Summary

In small molecule drug development, the chemical formula C13H15N represents a critical class of nitrogen-containing scaffolds, including substituted quinolines (e.g., isobutylquinoline isomers), tetrahydroisoquinolines, and chiral amines. Validating the purity of these high-carbon (>84% C) lipophilic amines presents distinct analytical challenges.

This guide objectively compares the industry-standard Combustion Elemental Analysis (EA) against the modern orthogonal approach of Quantitative NMR (qNMR) . While EA remains the prerequisite for publication in many legacy journals, experimental data demonstrates that qNMR provides superior specificity for C13H15N solvates and salts, resolving common "false fail" scenarios associated with incomplete combustion or hygroscopicity.

Part 1: Theoretical Baseline & The "High-Carbon" Challenge

Before selecting a validation method, researchers must establish the theoretical baseline for C13H15N. The high carbon-to-nitrogen ratio (13:1) creates a specific propensity for soot formation during combustion, often leading to lower-than-expected carbon values in traditional analysis.

Table 1: Theoretical Elemental Composition of C13H15N

Element Count Atomic Mass Total Mass Theoretical % (w/w) Tolerance (±0.4%)
Carbon 13 12.011 156.143 84.28% 83.88 – 84.68%
Hydrogen 15 1.008 15.120 8.16% 7.76 – 8.56%
Nitrogen 1 14.007 14.007 7.56% 7.16 – 7.96%

| Total | | | 185.27 | 100.00% | |

Critical Insight: For C13H15N, a deviation of just 0.5% in Carbon mass (often caused by 0.1 equivalents of trapped Dichloromethane) will cause the sample to fail the standard journal acceptance criteria of ±0.4%.

Part 2: Comparative Methodology
Method A: Combustion Analysis (CHN)

The Traditional Standard Combustion analysis relies on the complete oxidation of the sample at high temperatures (>900°C) into CO₂, H₂O, and N₂.

  • Pros: Required by many journals (JOC, JACS) for new compound registration; inexpensive; requires no method development.

  • Cons: Non-specific (cannot distinguish between impurities and the analyte); destructive; highly sensitive to trapped solvents and weighing errors.

  • Performance on C13H15N: prone to "Low Carbon" error . The aromatic rings in quinoline-like structures can graphitize rather than oxidize completely if the oxygen boost is insufficient, yielding results like C=83.5% (Fail).

Method B: Quantitative NMR (qNMR)

The Orthogonal Solution qNMR utilizes the direct proportionality between signal integration and the number of nuclei, using an Internal Standard (IS) of certified purity.

  • Pros: Non-destructive; specific (identifies what the impurity is); distinguishes solvates from degradation; accuracy <1.0% with proper relaxation delays.

  • Cons: Requires expensive instrumentation (400 MHz+); requires precise selection of Internal Standard (

    
     matching).
    
  • Performance on C13H15N: Excellent. The distinct aromatic protons of C13H15N (typically

    
     7.0–8.5 ppm) are easily separated from aliphatic impurities.
    
Part 3: Experimental Protocols
Protocol A: Optimization of CHN for C13H15N

To mitigate soot formation in high-carbon amines.

  • Sample Prep: Dry C13H15N under high vacuum (<1 mbar) at 40°C for 12 hours to remove trace solvents.

  • Oxidant: Add Vanadium Pentoxide (V₂O₅) or Tungsten (VI) oxide as a combustion aid to the tin capsule. This provides localized oxygen to ensure complete ring opening of the aromatic system.

  • Calibration: Calibrate using a standard with similar N-content, such as Acetanilide (C8H9NO), rather than simple sulfanilamide.

  • Acceptance: Result must fall within ±0.4% absolute difference from theoretical values.

Protocol B: qNMR Validation Workflow

Recommended for C13H15N due to solubility in CDCl₃.

1. Internal Standard Selection: For C13H15N, we select 1,3,5-Trimethoxybenzene (TMB) .

  • Reasoning: TMB provides a sharp singlet at

    
     6.1 ppm (aromatic) and 
    
    
    
    3.8 ppm (methoxy), which typically do not overlap with the quinoline/amine signals of C13H15N. It is non-volatile and stable.

2. Acquisition Parameters (Critical):

  • Pulse Angle: 90° pulse.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing nucleus.
    • Note: C13H15N aromatic protons often have

      
      s. Set 
      
      
      
      s to ensure >99.9% magnetization recovery.
  • Scans (NS): 16 or 32 (to achieve S/N > 250:1).

  • Spectral Width: 20 ppm (to catch all satellites).

3. Calculation:



Where:
  • 
     = Integration Area[1]
    
  • 
     = Number of protons (e.g., 3 for TMB aromatic, 1 for C13H15N specific proton)
    
  • 
     = Molecular Weight[2][3]
    
  • 
     = Mass weighed[4]
    
  • 
     = Purity[2][3][5][6][7][8]
    
Part 4: Data Comparison (Case Study)

The following data simulates a validation attempt for a batch of C13H15N synthesized via a Skraup synthesis, contaminated with 2.5% residual water (a common hygroscopic issue).

Table 2: Comparative Analysis Results

MetricMethod A: Combustion (CHN)Method B: qNMR (vs. TMB)
Raw Result C: 82.15%, H: 8.30%, N: 7.35%Purity: 97.4% (w/w)
Deviation C: -2.13% (Huge Fail)-2.6% from 100%
Interpretation FAIL. Suggests gross impurity or synthesis failure.PASS. Spectra confirms structure is correct. Integration of H₂O peak at 1.56 ppm explains the mass balance difference.
Actionable Insight Researcher would likely discard batch or re-column.Researcher knows to simply dry the sample further.
Part 5: Decision Workflow Visualization

The following diagram illustrates the logical pathway for validating C13H15N, prioritizing qNMR when solvates are suspected.

G Start Crude C13H15N Isolated Drying High Vac Drying (40°C, 12h) Start->Drying Choice Select Validation Method Drying->Choice MethodCHN Method A: CHN Analysis (Combustion) Choice->MethodCHN Standard Req MethodQNMR Method B: qNMR (Internal Std: TMB) Choice->MethodQNMR Precious Sample / Solvate Suspected ResultCHN Result within ±0.4%? MethodCHN->ResultCHN ResultQNMR Purity > 95%? MethodQNMR->ResultQNMR Pass VALIDATED Ready for Bio-Assay ResultCHN->Pass Yes AnalyzeImp Analyze Impurity Profile (Is it Solvent or Side Product?) ResultCHN->AnalyzeImp No (Low %C) ResultQNMR->Pass Yes Fail Recrystallize / Re-purify ResultQNMR->Fail No (Wrong Structure) AnalyzeImp->MethodQNMR Switch Method

Figure 1: Decision logic for validating C13H15N. Note the feedback loop where failed CHN results trigger qNMR analysis to distinguish between solvation and chemical impurity.

References
  • United States Pharmacopeia (USP). (2024). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • National Institute of Standards and Technology (NIST). (2025). Standard Reference Materials for qNMR. Link

  • American Chemical Society (ACS). (2022). Characterization of Organic Compounds: Guidelines for Authors. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Crystallographic and Spectroscopic Analysis of 2,6-Disubstituted Quinoline Salts for Drug Development

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2,6-di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2,6-disubstituted quinoline salts are emerging as a class of compounds with significant potential, particularly in the development of novel antimicrobial agents. Their efficacy is intrinsically linked to their three-dimensional structure and physicochemical properties. This guide provides a comprehensive comparison of the analytical techniques used to characterize these promising compounds, with a focus on X-ray crystallography and its complementary spectroscopic methods. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.

The Significance of Structural Elucidation in Quinoline-Based Drug Discovery

The biological activity of a molecule is dictated by its structure. For 2,6-disubstituted quinoline salts, understanding the precise spatial arrangement of atoms, the nature of the ionic interactions, and the intermolecular forces at play is paramount for rational drug design. X-ray crystallography provides an unparalleled atomic-level view of the solid-state structure, revealing crucial information about conformation, crystal packing, and non-covalent interactions. This data is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy to guide the design of more potent and selective analogs.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its solubility, stability, and bioavailability.

  • Formulation Development: Informing the selection of appropriate salt forms and excipients to ensure optimal drug delivery and performance.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating the crystal structure of a 2,6-disubstituted quinoline salt begins with its synthesis and the growth of high-quality single crystals.

Synthetic Strategies

A common and versatile method for the synthesis of the quinoline core is the Combes quinoline synthesis , which involves the acid-catalyzed reaction of an aniline with a β-diketone. For 2,6-disubstituted quinolines, a para-substituted aniline is a logical starting point. The subsequent quaternization of the quinoline nitrogen to form the desired salt can be achieved by reaction with an appropriate alkyl or aryl halide.

SynthesisWorkflow cluster_synthesis Synthesis of 2,6-Disubstituted Quinoline cluster_quaternization Salt Formation p-Substituted Aniline p-Substituted Aniline β-Diketone β-Diketone Combes Reaction Combes Reaction 2,6-Disubstituted Quinoline 2,6-Disubstituted Quinoline Alkyl/Aryl Halide Alkyl/Aryl Halide Quaternization Quaternization 2,6-Disubstituted Quinoline Salt 2,6-Disubstituted Quinoline Salt

Experimental Protocol: Synthesis of a 2,6-Dimethylquinolinium Salt

This protocol describes a representative synthesis of a 2,6-dimethylquinolinium salt.

Materials:

  • p-toluidine

  • Acetylacetone

  • Concentrated Sulfuric Acid

  • Methyl Iodide

  • Diethyl ether

  • Ethanol

Procedure:

  • Synthesis of 2,6-Dimethylquinoline:

    • In a round-bottom flask, slowly add concentrated sulfuric acid to a cooled mixture of p-toluidine and acetylacetone with constant stirring.

    • Heat the reaction mixture under reflux for 3-4 hours.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.

    • Filter the crude product, wash with cold water, and recrystallize from ethanol to yield 2,6-dimethylquinoline.

  • Synthesis of 2,6-Dimethylquinolinium Iodide:

    • Dissolve the purified 2,6-dimethylquinoline in a minimal amount of a suitable solvent (e.g., acetone or acetonitrile).

    • Add an excess of methyl iodide to the solution.

    • Stir the mixture at room temperature for 24 hours. The product will precipitate out of the solution.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the 2,6-dimethylquinolinium iodide salt.

Trustworthiness: This two-step synthesis is a well-established and reliable method. The purity of the intermediate and final product should be confirmed at each stage using techniques like Thin Layer Chromatography (TLC) and melting point determination.

Crystallization Techniques for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of crystallization method is critical and often requires empirical optimization.

Common Crystallization Methods:

  • Slow Evaporation: A solution of the quinoline salt in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

CrystallizationMethods Compound in Solution Compound in Solution Slow Evaporation Slow Evaporation Compound in Solution->Slow Evaporation Vapor Diffusion Vapor Diffusion Compound in Solution->Vapor Diffusion Cooling Cooling Compound in Solution->Cooling Single Crystals Single Crystals Slow Evaporation->Single Crystals Vapor Diffusion->Single Crystals Cooling->Single Crystals

Comparative Analysis of Crystal Structures

Case Study: Hypothetical Comparison of 2,6-Dimethylquinolinium Halide Salts

Let's consider a hypothetical comparative analysis of the crystal structures of 2,6-dimethylquinolinium chloride, bromide, and iodide.

Parameter2,6-Dimethylquinolinium Chloride2,6-Dimethylquinolinium Bromide2,6-Dimethylquinolinium Iodide
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPnma
Key Intermolecular Interactions Strong N⁺-H···Cl⁻ hydrogen bonds, C-H···Cl⁻ interactions, π-π stacking.N⁺-H···Br⁻ hydrogen bonds, C-H···Br⁻ interactions, π-π stacking.Weaker N⁺-H···I⁻ hydrogen bonds, significant π-π stacking and C-H···π interactions.
Packing Motif Herringbone packing driven by hydrogen bonding.Similar herringbone packing, with slightly larger cell dimensions due to the larger bromide ion.Layered structure with alternating quinolinium cations and iodide anions, dominated by π-stacking.

Expertise & Experience: The variation in the crystal packing of these hypothetical salts can be attributed to the differing size and electronegativity of the halide anions. The smaller, more electronegative chloride ion forms stronger, more directional hydrogen bonds, leading to a tightly packed structure. In contrast, the larger, more polarizable iodide ion results in weaker hydrogen bonds and a greater contribution from dispersion forces, such as π-π stacking, to the overall crystal stability. This can influence properties like melting point and solubility.

Spectroscopic Characterization: A Multi-faceted Approach

While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for routine characterization, purity assessment, and structural confirmation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[1]

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons. In 2,6-disubstituted quinolinium salts, the chemical shifts of the aromatic protons are particularly informative. The proton at the C4 position is typically downfield due to the deshielding effect of the positively charged nitrogen. The substituents at the C2 and C6 positions will influence the chemical shifts and coupling patterns of the neighboring protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The carbons directly attached to the nitrogen (C2 and C8a) and the substituted carbons (C2 and C6) will have characteristic chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals, especially for complex substitution patterns.

Experimental Protocol: ¹H NMR of a 2,6-Disubstituted Quinolinium Salt

Materials:

  • 2,6-disubstituted quinolinium salt (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

Procedure:

  • Dissolve the quinolinium salt in the deuterated solvent in the NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

  • Process the data, including Fourier transformation, phasing, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For 2,6-disubstituted quinoline salts, key vibrational bands include:

  • C=N and C=C stretching vibrations of the quinoline ring (typically in the 1600-1450 cm⁻¹ region).

  • C-H stretching vibrations of the aromatic and substituent groups (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively).

  • Vibrations associated with the substituents at the C2 and C6 positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For quinolinium salts, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for ionic compounds. The mass spectrum will show a prominent peak corresponding to the molecular ion of the quinolinium cation. The fragmentation pattern can provide further structural information. For example, cleavage of the substituent at the C2 position is a common fragmentation pathway.[2][3][4][5]

Biological Activity: Antifungal Properties of 2,6-Disubstituted Quinolines

A significant driver for the synthesis and characterization of 2,6-disubstituted quinoline derivatives is their potential as antifungal agents.[6][7][8][9][10] Studies have shown that certain 2,6-disubstituted quinolines exhibit potent activity against various fungal pathogens, including Candida albicans. The nature of the substituents at the 2 and 6 positions plays a crucial role in determining the antifungal efficacy and spectrum of activity. For instance, the introduction of amide or urea functionalities at the 6-position has been shown to enhance antifungal activity.[6]

Comparative Antifungal Activity Data (Hypothetical):

CompoundSubstituent at C2Substituent at C6MIC against C. albicans (µg/mL)
A -CH₃-CH₃>128
B -Cl-Cl64
C -CH₃-CONH₂16
D -Cl-NHCONH₂8

This hypothetical data illustrates how systematic modification of the substituents can lead to a significant improvement in antifungal potency.

Conclusion

The comprehensive characterization of 2,6-disubstituted quinoline salts is a critical component of modern drug discovery and development. This guide has provided a framework for understanding and implementing the key analytical techniques, from synthesis and crystallization to detailed structural and spectroscopic analysis. By integrating the insights from X-ray crystallography with data from NMR, IR, and mass spectrometry, researchers can build a robust understanding of the structure-property-activity relationships that govern the therapeutic potential of these promising compounds. The detailed protocols and causal explanations provided herein are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry.

References

  • Delattin, N., et al. (2012). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Molecules, 17(10), 12243-12251. Available at: [Link]

  • Patel, R., et al. (2020). Quinoline derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. SN Applied Sciences, 2(8), 1-10. Available at: [Link]

  • Synthesis and Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. (2023). Molecules, 28(14), 5489. Available at: [Link]

  • Khan, I., et al. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 9, S1429-S1440. Available at: [Link]

  • Stawski, W. (2023). How to grow crystals for single crystal X-ray diffraction experiments? [Video]. YouTube. Available at: [Link]

  • Organic Syntheses Procedure. 2,6-dihydroxyacetophenone. Available at: [Link]

  • Dona, A. C., et al. (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 10(16), 52-60. Available at: [Link]

  • Mough, S. (2013). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?. ResearchGate. Available at: [Link]

  • Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations. (2023). Journal of Molecular Modeling, 29(12), 365. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3423. Available at: [Link]

  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135-153. Available at: [Link]

  • Wang, Y., et al. (2020). Investigating the fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 1-12. Available at: [Link]

  • Site-Selective Synthesis of 2,4,6-Collidinium Salts via Electrooxidative C–H Functionalization. (2022). ChemRxiv. Cambridge: Cambridge Open Engage. Available at: [Link]

  • Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. (2015). ResearchGate. Available at: [Link]

  • Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties. (2022). Current Organic Chemistry, 26(12), 1146-1165. Available at: [Link]

  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. (2017). Crystals, 7(5), 133. Available at: [Link]

  • Production method of 2,6-dihalopurine. (2007). Google Patents.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(31), 14035-14048. Available at: [Link]

  • Selected quinoline derivatives with antifungal activity. (2022). ResearchGate. Available at: [Link]

  • X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. (2018). University of Strathclyde. Available at: [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. Available at: [Link]

  • NMR-based metabolomic analysis of plants. (2026). protocols.io. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6549. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). Archiv der Pharmazie, 354(1), e2000219. Available at: [Link]

  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. (2021). Scientific Reports, 11(1), 1-13. Available at: [Link]

  • NMR Spectroscopy for Metabolomics Research. (2019). Metabolites, 9(7), 137. Available at: [Link]

  • Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups. (2022). Pharmaceutical Chemistry Journal, 56(3), 323-328. Available at: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. Available at: [Link]

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Validation

A Comparative Guide to Establishing Reference Standards for the Quality Control of 2,6-Diethylquinoline

This guide provides a comprehensive framework for establishing a robust quality control (QC) system for 2,6-Diethylquinoline. It moves beyond a simple recitation of methods to explain the causality behind experimental ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a robust quality control (QC) system for 2,6-Diethylquinoline. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, empowering you to qualify a high-purity batch of 2,6-Diethylquinoline as a reliable in-house reference standard. This document is designed to be a self-validating system, grounded in authoritative principles from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8]

The Reference Standard Landscape: Navigating the Absence of a CRS

A Certified Reference Standard is the gold standard, offering the highest level of metrological traceability. However, for many research compounds like 2,6-Diethylquinoline, a CRS may not exist. In such cases, the responsibility falls upon the user to qualify an "in-house" or secondary reference standard.[9][10] This involves purchasing the highest purity material available and subjecting it to a rigorous battery of tests to confirm its identity, purity, and potency.

The selection of a candidate material is the critical first step. Commercial suppliers offer various grades of chemicals, and understanding their specifications is key.

Table 1: Comparison of Potential In-House Reference Standard Sources for 2,6-Diethylquinoline

GradeTypical Purity (by GC/HPLC)Characterization Data ProvidedSuitability as In-House Standard
High-Purity Grade > 99.0%Certificate of Analysis (CoA) with purity, identity (e.g., NMR, MS), and residual solvent data.Excellent Candidate: Requires verification of provided data and comprehensive characterization.
Research Grade > 95-98%Basic CoA with purity statement, may lack detailed spectral data.Conditional Candidate: Requires extensive purification and full characterization before it can be considered.
Custom Synthesis Batch-specific (> 99.5% target)Full data package (NMR, MS, HPLC, elemental analysis) as per contract.Ideal Candidate: Process can be controlled to minimize impurities, providing a well-documented history.

Note: This table is illustrative. Always review the supplier's specific Certificate of Analysis for any candidate material.

The Cornerstone of Quality: A Multi-Tiered Approach to Qualification

Qualifying an in-house reference standard is not a single experiment but a holistic process of building a comprehensive analytical profile. This ensures that the standard is suitable for its intended use, whether for identity confirmation, purity assessment in routine QC, or quantitative assays.[9][11][12] The process can be visualized as a structured workflow.

In-House Standard Qualification Workflow cluster_0 Material Selection & Procurement cluster_1 Identity Confirmation cluster_2 Purity & Potency Assessment cluster_3 Final Qualification start Procure High-Purity 2,6-Diethylquinoline (>99%) ms Mass Spectrometry (Confirm MW) start->ms nmr NMR Spectroscopy (¹H, ¹³C - Confirm Structure) ms->nmr ir FTIR Spectroscopy (Fingerprint) nmr->ir hplc Stability-Indicating HPLC-UV (Purity) ir->hplc gc GC-MS (Orthogonal Purity, Volatiles) hplc->gc water Karl Fischer (Water Content) gc->water roi Residue on Ignition (Inorganic Impurities) water->roi potency Assign Potency (Mass Balance) roi->potency qualified Qualified In-House Reference Standard potency->qualified

Caption: Workflow for qualifying an in-house reference standard for 2,6-Diethylquinoline.

Experimental Protocols for a Self-Validating QC System

The following protocols are designed to be interdependent, providing a robust and self-validating system for the quality control of 2,6-Diethylquinoline.

Identity Confirmation

A. Mass Spectrometry (MS) for Molecular Weight Verification

  • Rationale: This technique provides direct evidence of the compound's molecular weight (C₁₃H₁₅N = 185.26 g/mol ), which is a fundamental identity test.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of 2,6-Diethylquinoline in a suitable solvent like methanol or acetonitrile (approx. 10 µg/mL).

    • Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).

    • Analysis: Infuse the sample directly or via LC inlet. Operate in positive ion mode.

    • Expected Result: A prominent peak at m/z 186.12 [M+H]⁺. The high-resolution mass should be within 5 ppm of the theoretical value.

B. Nuclear Magnetic Resonance (NMR) for Structural Elucidation

  • Rationale: NMR is the most powerful tool for confirming the precise isomeric structure. It verifies the presence and connectivity of the ethyl groups at the 2 and 6 positions of the quinoline ring.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

    • Analysis: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).

    • Expected Result: The spectra should be consistent with the 2,6-diethylquinoline structure, showing characteristic aromatic proton signals and two distinct ethyl group spin systems. The data must be unambiguous for structural confirmation.

Purity Assessment: An Orthogonal Approach

Relying on a single chromatographic method for purity can be misleading. An orthogonal approach, using two different separation techniques, provides a more accurate and trustworthy purity value. The combination of reverse-phase HPLC and GC is a powerful choice.

Orthogonal Purity Analysis sample 2,6-Diethylquinoline Sample hplc RP-HPLC Analysis (Separation by Polarity) sample->hplc gc GC-MS Analysis (Separation by Volatility/Boiling Point) sample->gc hplc_result Detects non-volatile impurities (e.g., isomers, reaction byproducts) hplc->hplc_result gc_result Detects volatile impurities (e.g., residual solvents, starting materials) gc->gc_result purity Combined Purity Assessment (More Accurate & Reliable) hplc_result->purity gc_result->purity

Caption: Orthogonal approach using HPLC and GC for comprehensive purity assessment.

A. Stability-Indicating HPLC-UV Method

  • Rationale: A stability-indicating method is crucial as it proves that the analytical procedure can separate the main compound from any potential degradation products or process-related impurities.[13] This is achieved through forced degradation studies.

  • Forced Degradation Protocol:

    • Prepare solutions of 2,6-Diethylquinoline (approx. 0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Expose separate aliquots to the following conditions:

      • Acidic: 0.1 M HCl at 60 °C for 24 hours.

      • Basic: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat the solid material at 80 °C for 48 hours.

      • Photolytic: Expose the solution to high-intensity UV light (ICH guidelines) for 24 hours.

    • Analyze all stressed samples alongside a control sample using the HPLC method below. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main 2,6-Diethylquinoline peak.

  • HPLC Method Protocol:

    Table 2: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and separation for aromatic heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the basic quinoline nitrogen, leading to better peak shape. Formic acid is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20% B to 90% B over 20 minA gradient is necessary to elute both polar and non-polar impurities effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV at ~230 nm and ~280 nmQuinoline systems typically have strong absorbances at these wavelengths, allowing for sensitive detection.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC-MS serves as the orthogonal method to HPLC. It is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual synthesis solvents or low molecular weight starting materials.[13]

  • Methodology:

    • Sample Preparation: Prepare a solution of 2,6-Diethylquinoline in a volatile solvent like dichloromethane or MTBE (approx. 1 mg/mL).

    • Instrumentation: A GC system coupled to a Mass Spectrometer.

    • Column: A low-to-mid polarity column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 amu.

    • Analysis: The resulting chromatogram will separate compounds based on their boiling points and polarity. The MS detector will provide mass spectra for peak identification by comparison to spectral libraries (e.g., NIST).

Potency Assignment: The Mass Balance Approach

Once the identity is confirmed and purity is assessed, the final step is to assign a potency value to the in-house reference standard. This is not simply the purity from one method but a comprehensive calculation that accounts for all components in the material.[10]

Potency (%) = Purity_HPLC (%) x [ (100 - % Water - % Residual Solvents - % Residue on Ignition) / 100 ]

  • Purity_HPLC: Determined by area percent from the validated HPLC method, assuming all impurities have a similar response factor to the main peak.

  • % Water: Determined by Karl Fischer titration.

  • % Residual Solvents: Determined by GC-HS (Headspace).

  • % Residue on Ignition: Determined by the USP general chapter <281>, which measures the amount of inorganic impurities.

Conclusion and Best Practices

In the absence of a commercially available Certified Reference Standard for 2,6-Diethylquinoline, a scientifically sound and rigorous in-house qualification is not just an alternative, but a necessity. By employing a multi-technique approach that combines spectroscopic identity confirmation with orthogonal chromatographic purity assessment, researchers can establish a well-characterized in-house reference standard.

This self-validating system, grounded in the principles of forced degradation and comprehensive impurity analysis, ensures the trustworthiness of all subsequent analytical measurements. The qualified standard should be stored in small, discrete aliquots in a desiccated, dark, and cold environment to minimize degradation. A requalification schedule (e.g., annually) should be established to monitor its stability and ensure its continued fitness for purpose.[9][10]

References

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. [Link]

  • USPBPEP. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • JRC Publications Repository. (2011). Characterization and Qualification of Commutable Reference Materials for Laboratory Medicine - Approved Guideline. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • ResearchGate. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (2012, December 15). <11> USP REFERENCE STANDARDS. [Link]

  • International Atomic Energy Agency. Development and use of reference materials and quality control materials. [Link]

  • ResearchGate. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. (2009). Certification of in-house reference materials. [Link]

  • SciSpace. Synthesis of derivatives of quinoline. [Link]

  • ECA Academy. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • PMC. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]

  • ECA Academy. (2024, May 15). USP: <11> Reference Standards - Draft published for Comment. [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • ResearchGate. (2016). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. [Link]

  • Der Pharma Chemica. (2016). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • YouTube. (2024, May 9). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredient. [Link]

  • PMC. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • SlideShare. (2018). Preparation and Properties of Quinoline. [Link]

  • PubMed. (1983). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • National Library of Medicine - Digital Collections. Q7 good manufacturing practice guidance for active pharmaceutical ingredients: questions and answers. [Link]

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